GSK-J1 sodium
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-J1 Sodium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J1 sodium is a highly potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). By competitively inhibiting the binding of the co-factor α-ketoglutarate, GSK-J1 effectively blocks the removal of methyl groups from lysine (B10760008) 27 on histone H3 (H3K27). This leads to an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene expression. This guide provides a comprehensive overview of the mechanism of action of GSK-J1, including its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
GSK-J1 is a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) binding site within the catalytic domain of JMJD3 and UTX.[1][2] The propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate, effectively blocking the demethylase activity of these enzymes.[1] This inhibition leads to the accumulation of the trimethylated H3K27 (H3K27me3) mark on chromatin, a key epigenetic modification associated with gene repression.[3][4] The increased H3K27me3 levels at the promoter regions of target genes interfere with the transcription of these genes.[4]
A cell-permeable ethyl ester prodrug, GSK-J4, is often utilized for cellular studies, as the polar carboxylate group of GSK-J1 restricts its cellular permeability.[5][6] A structurally similar but significantly less active pyridine (B92270) regio-isomer, GSK-J2, and its corresponding prodrug, GSK-J5, serve as valuable negative controls in experiments to delineate the on-target effects of GSK-J1/J4.[7]
Quantitative Inhibitory Activity
GSK-J1 demonstrates high potency against JMJD3 and UTX with significant selectivity over other histone demethylases. The half-maximal inhibitory concentrations (IC50) from various in vitro assays are summarized below.
| Target Demethylase | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free | [3] |
| 28 | Cell-free | [8] | |
| 60 | AlphaScreen | [1] | |
| 18,000 | Mass Spectrometry | [6] | |
| UTX (KDM6A) | 53 | Cell-free | [8] |
| 56,000 | Mass Spectrometry | [6] | |
| JARID1B (KDM5B) | 950 | Cell-free | [3][7] |
| 170 | - | ||
| JARID1C (KDM5C) | 1,760 | Cell-free | [3][7] |
| 550 | - | ||
| KDM5A | 6,800 | - |
Signaling Pathway
The mechanism of GSK-J1 action involves the direct inhibition of H3K27 demethylases, leading to downstream effects on gene transcription. A key pathway affected is the inflammatory response in macrophages.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J1 (sodium salt), Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 8. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
GSK-J1 Sodium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J1 is a potent and selective small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its discovery marked a significant advancement in the field of epigenetics, providing a valuable chemical tool to probe the biological functions of these enzymes. This technical guide provides an in-depth overview of the discovery, and biological characterization of GSK-J1 sodium, including its mechanism of action, selectivity profile, and detailed experimental protocols for its biological evaluation. While the detailed synthetic route is proprietary and not publicly available, this guide consolidates the current knowledge to support further research and drug development efforts targeting histone demethylation.
Discovery
GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately 2 million compounds. The screening aimed to find inhibitors of the histone demethylase JMJD3. The initial hits from this screen were then optimized through a structure-guided approach, leveraging the crystal structure of the JMJD3 catalytic domain to enhance potency and selectivity. This effort led to the development of GSK-J1, a small molecule that competitively binds to the active site of JMJD3.
Chemical Properties
| Property | Value |
| Chemical Name | N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine, monosodium salt |
| Molecular Formula | C₂₂H₂₂N₅O₂ · Na |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1797832-71-3 |
| Appearance | Crystalline solid |
| Solubility | Slightly soluble in DMSO |
Synthesis
A detailed, step-by-step synthesis protocol for GSK-J1 and its sodium salt is not publicly available in the peer-reviewed literature. The primary publication describing GSK-J1 states that the synthesis of GSK-J1 and its derivatives is detailed in the supplementary information of their paper; however, this information is not readily accessible. General synthetic strategies for pyrimidine (B1678525) derivatives are known and can be found in various organic chemistry literature and patents.
The synthesis of the core structure, a substituted pyrimidine, likely involves the condensation of a guanidine (B92328) or amidine derivative with a 1,3-dicarbonyl compound or a related synthon. The subsequent attachment of the 2-pyridinyl, tetrahydro-3-benzazepinyl, and β-alanine moieties would be achieved through standard cross-coupling and nucleophilic substitution reactions. The final step would involve the formation of the sodium salt by treating the free acid form of GSK-J1 with a sodium base.
Mechanism of Action and Biological Activity
GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX.[1][2][3][4] These enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that remove methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a key epigenetic mark associated with gene repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27me3.[1]
The mechanism of inhibition is competitive with the cofactor α-ketoglutarate. The propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate in the catalytic pocket of the enzyme.[3][5]
GSK-J1 has been shown to have various biological effects, including the modulation of the pro-inflammatory response in macrophages.[5] It inhibits the production of tumor necrosis factor-alpha (TNF-α) in human primary macrophages by increasing the levels of H3K27me3 at the promoters of inflammatory genes.[1][5]
Signaling Pathway
Caption: Mechanism of action of GSK-J1 in inhibiting the JMJD3/UTX signaling pathway.
Quantitative Data
In Vitro Inhibitory Activity of GSK-J1
| Target | Assay Type | IC₅₀ | Reference |
| JMJD3 (KDM6B) | Cell-free | 60 nM | [1] |
| UTX (KDM6A) | Cell-free | - | - |
| JARID1B (KDM5B) | Cell-free | 0.95 µM | [1] |
| JARID1C (KDM5C) | Cell-free | 1.76 µM | [1] |
Note: The IC₅₀ for UTX is not explicitly stated in the provided search results but GSK-J1 is described as a potent inhibitor of both JMJD3 and UTX.
Selectivity of GSK-J1
GSK-J1 exhibits greater than 10-fold selectivity for JMJD3/UTX over other tested demethylases.[1] It has been tested against a panel of other JMJ family demethylases and showed significantly lower activity. Furthermore, at a concentration of 30 µM, GSK-J1 had no significant effect on over 100 different kinases and other unrelated proteins, including histone deacetylases, demonstrating its high selectivity.
Experimental Protocols
In Vitro JMJD3/UTX Inhibition Assay (MALDI-TOF based)
This protocol describes a cell-free assay to determine the inhibitory activity of compounds against purified JMJD3 and UTX enzymes.
Materials:
-
Purified JmjD3 (1 μM) and UTX (3 μM) enzymes
-
Biotinylated peptide substrate: [Biotin-KAPRKQLATKAARK(me3)SAPATGG] (10 μM)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl
-
Cofactors: 50μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
GSK-J1 (or other test inhibitor) at various concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 μM)
-
10 mM EDTA to stop the reaction
-
ZipTips for desalting
-
α-cyano-4-hydroxycinnamic acid MALDI matrix
-
MALDI-TOF R system
Procedure:
-
Prepare the reaction mixture by incubating the purified enzyme (JMJD3 or UTX) with the biotinylated peptide substrate in the assay buffer.
-
Add the cofactors to the reaction mixture.
-
Add GSK-J1 or the test inhibitor at various concentrations to the wells.
-
Incubate the reaction mixture. For JMJD3, incubate for 3 minutes at 25°C. For UTX, incubate for 20 minutes at 25°C.[1]
-
Stop the reaction by adding 10 mM EDTA.[1]
-
Desalt the reaction mixture using ZipTips according to the manufacturer's protocol.
-
Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid MALDI matrix.[1]
-
Analyze the samples using a MALDI-TOF R system to measure the extent of demethylation and thereby determine the inhibitory activity of the compound.[1]
Experimental Workflow
Caption: Workflow for the in vitro JMJD3/UTX inhibition assay.
Conclusion
This compound is a pioneering chemical probe that has been instrumental in elucidating the roles of the H3K27 demethylases JMJD3 and UTX in various biological processes, particularly in inflammation. Its high potency and selectivity make it an invaluable tool for researchers in the field of epigenetics. While the detailed synthesis remains proprietary, the wealth of publicly available data on its biological activity and mechanism of action provides a strong foundation for its use in target validation and as a starting point for the development of novel therapeutics targeting histone demethylation pathways. Further research into the synthesis and exploration of the therapeutic potential of GSK-J1 and its analogs are warranted.
References
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US3341541A - Processes and intermediates for pyrimidine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Primary Targets of GSK-J1 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J1 sodium is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization. Quantitative data on its inhibitory activity are presented in a structured format, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological functions.
Core Concepts: Introduction to this compound
GSK-J1 is a small molecule that has emerged as a critical tool for studying the epigenetic regulation of gene expression. It is the sodium salt of GSK-J1, a derivative of a potent inhibitor of histone demethylation. Due to its polar carboxylate group, GSK-J1 has limited cell permeability and is primarily used in biochemical assays. For cellular studies, its cell-permeable ethyl ester prodrug, GSK-J4, is often utilized. This guide focuses on the direct molecular interactions and cellular consequences of GSK-J1 activity.
Primary Molecular Targets of this compound
The primary molecular targets of this compound are the H3K27 histone demethylases, specifically Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B) , and Ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX), also known as lysine-specific demethylase 6A (KDM6A) .[1][2][3][4][5] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a critical epigenetic mark for gene silencing.
GSK-J1 exhibits high potency and selectivity for the KDM6 subfamily.[6][7] It shows significantly less activity against other histone demethylase subfamilies, making it a valuable tool for dissecting the specific roles of JMJD3 and UTX in various biological processes.[2][8]
Quantitative Inhibitory Activity
The inhibitory potency of GSK-J1 has been quantified against a panel of histone demethylases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |
| JMJD3 | KDM6B | 28 - 60 | Cell-free | [1][2][3][6] |
| UTX | KDM6A | 53 - 56 | Cell-free | [1][2][9] |
| KDM5B | JARID1B | 170 - 950 | Cell-free | [2][8] |
| KDM5C | JARID1C | 550 - 1760 | Cell-free | [2][8] |
| KDM5A | JARID1A | 6800 | Cell-free | [2] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Mechanism of Action: Modulating the Epigenetic Landscape
GSK-J1 functions by competitively inhibiting the catalytic activity of JMJD3 and UTX. By blocking these demethylases, GSK-J1 leads to an increase in the cellular levels of trimethylated H3K27 (H3K27me3).[10][11] H3K27me3 is a repressive epigenetic mark associated with condensed chromatin and transcriptional silencing.
An important functional consequence of GSK-J1-mediated inhibition is the suppression of inflammatory responses. In macrophages, for instance, GSK-J1 treatment leads to increased H3K27me3 at the promoters of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6, thereby repressing their transcription.[10][12] This effect is often linked to the modulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[10]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of GSK-J1 in modulating the inflammatory response.
Detailed Experimental Protocols
In Vitro Histone Demethylase Activity Assay (MALDI-TOF)
This assay measures the enzymatic activity of JMJD3 and UTX by detecting the mass change of a histone peptide substrate upon demethylation.
Materials:
-
Purified recombinant JMJD3 or UTX enzyme.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl.
-
Cofactors: 50 µM (NH4)2SO4·FeSO4·6H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
-
This compound salt (or other inhibitors) at various concentrations.
-
Stop Solution: 10 mM EDTA.
-
ZipTips (e.g., C18) for desalting.
-
MALDI matrix: α-cyano-4-hydroxycinnamic acid (CHCA).
-
MALDI-TOF mass spectrometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the purified demethylase enzyme (e.g., 1 µM JMJD3 or 3 µM UTX).
-
Add GSK-J1 or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 25°C.
-
Initiate the demethylation reaction by adding the biotinylated H3K27me3 peptide substrate (e.g., 10 µM).
-
Incubate the reaction at 25°C for a specific duration (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding the stop solution (10 mM EDTA).
-
Desalt the peptide products using a ZipTip according to the manufacturer's instructions.
-
Spot the desalted peptides onto a MALDI plate with the CHCA matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the removal of methyl groups.
Experimental Workflow: MALDI-TOF Assay
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the association of specific proteins (or histone modifications) with specific DNA regions in vivo. In the context of GSK-J1, it is used to measure the levels of H3K27me3 at specific gene promoters.
Materials:
-
Cells treated with GSK-J4 (cell-permeable prodrug) or vehicle.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease (for chromatin shearing).
-
Antibody against H3K27me3.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for specific gene promoters (for qPCR).
-
qPCR master mix and instrument.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27me3.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-linking by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Quantify the amount of precipitated DNA at specific gene promoters using quantitative PCR (qPCR) with specific primers.
Experimental Workflow: ChIP-qPCR Assay
Conclusion
This compound is a highly specific and potent inhibitor of the H3K27 demethylases JMJD3 and UTX. Its ability to modulate the epigenetic landscape by increasing H3K27me3 levels has made it an indispensable tool for studying the roles of these enzymes in health and disease, particularly in the context of inflammation and cancer. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of GSK-J1 and to explore its therapeutic potential.
References
- 1. epigenome-noe.net [epigenome-noe.net]
- 2. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 12. selleckchem.com [selleckchem.com]
GSK-J1 Sodium: A Technical Guide to the JMJD3/KDM6B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of GSK-J1 sodium, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). As a critical epigenetic modulator, JMJD3 plays a key role in various biological processes, including inflammation, cellular differentiation, and cancer. GSK-J1 has emerged as an invaluable chemical probe for elucidating the functional roles of H3K27 demethylation.
Core Mechanism of Action
JMJD3/KDM6B is an iron (Fe2+) and α-ketoglutarate (2-oxoglutarate) dependent oxygenase that specifically removes di- and tri-methylation from lysine (B10760008) 27 on histone H3 (H3K27me2/3).[1][2] This H3K27me3 mark is a repressive epigenetic signal, and its removal by JMJD3 is associated with the transcriptional activation of target genes.[1][2][3]
GSK-J1 functions as a competitive inhibitor of JMJD3. Its propanoic acid moiety mimics the binding of the essential cofactor α-ketoglutarate within the enzyme's active site.[4][5][6] This binding prevents the demethylation of H3K27me3, leading to the maintenance of this repressive mark at gene promoters and a subsequent reduction in the expression of JMJD3 target genes.[7][8] The inhibition of JMJD3 by GSK-J1 results in an increase in the global levels of nuclear H3K27me3.[9]
Quantitative Data & Selectivity Profile
GSK-J1 is highly potent for the KDM6 subfamily of H3K27 demethylases, which includes JMJD3 (KDM6B) and the closely related UTX (KDM6A).[4][9][10][11][12][13][14][15][16][17] Its cell-permeable ethyl ester prodrug, GSK-J4, is often used for cellular assays.[4] An inactive regio-isomer, GSK-J2 (and its corresponding ester, GSK-J5), serves as a valuable negative control for experiments.[6][18]
Table 1: In Vitro Inhibitory Activity of GSK-J1 and its Analogs
| Compound | Target Enzyme | IC₅₀ Value | Assay Type | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | AlphaScreen | [4][9][10][14][15][16][17] |
| JMJD3 (KDM6B) | 28 nM | Cell-free | [11][12][13] | |
| UTX (KDM6A) | 53 nM | Cell-free | [11][12][13] | |
| KDM5B (JARID1B) | 170 nM - 950 nM | Cell-free / AlphaScreen | [9][12][18] | |
| KDM5C (JARID1C) | 550 nM - 1760 nM | Cell-free / AlphaScreen | [9][12][17] | |
| KDM5A (JARID1A) | 6,800 nM | Cell-free | [12] | |
| Other JMJ Demethylases | >20 µM | Various | [12] | |
| GSK-J4 (Prodrug) | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA | [19] |
| UTX (KDM6A) | 6.6 µM | AlphaLISA | [19] | |
| GSK-J2 (Negative Control) | JMJD3 (KDM6B) | >100 µM | AlphaScreen | [6][18] |
Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)
| Application | Cell Type | Effect | IC₅₀ / Concentration | Reference |
| Anti-inflammatory | Human Primary Macrophages | Inhibition of LPS-induced TNF-α production | 9 µM | [4][18] |
| Anti-inflammatory | Mouse Mammary Epithelial Cells | Reduction of LPS-induced Tnfa, Il1b, Il6 mRNA | 0.1 - 10 µM | [7] |
| Anti-proliferative | Multiple Myeloma (JJN3) | Inhibition of proliferation | EC₅₀ of 1.0 µM | [6] |
| Cardiac Protection | Cardiomyocytes | Amelioration of lipotoxicity | Not specified | [20] |
Key Signaling Pathways Modulated by GSK-J1
JMJD3 is an inducible enzyme involved in the transcriptional regulation of several critical signaling pathways. By inhibiting JMJD3, GSK-J1 can modulate these pathways, making it a powerful tool for research in immunology and oncology.
Inflammation: TLR4/NF-κB Signaling
In macrophages and other immune cells, proinflammatory stimuli like lipopolysaccharide (LPS) trigger a signaling cascade through Toll-like receptor 4 (TLR4).[7][8] This activates the transcription factor NF-κB, which in turn induces the expression of JMJD3.[4] The newly synthesized JMJD3 protein then removes the repressive H3K27me3 marks from the promoters of key inflammatory genes, such as Tnfa, Il1b, and Il6, leading to their transcription and subsequent inflammatory response.[7][8] GSK-J1 treatment blocks this demethylation step, thereby suppressing the expression of these proinflammatory cytokines.[4][7][8]
Other Implicated Pathways
-
STAT3 Signaling: In glioblastoma stem cells, STAT3 has been shown to directly bind the Jmjd3 promoter to regulate its expression.[21] In diabetic wound macrophages, the IL-6/JAK/STAT3 pathway regulates JMJD3 expression.[22]
-
BMP Signaling: JMJD3 can regulate neurogenesis and melanoma progression by activating the BMP signaling pathway.[23]
-
p53 and Senescence: JMJD3 can enhance the nuclear localization of p53 and induce the expression of senescence-associated genes like INK4a by displacing polycomb repressive complexes.[3]
Experimental Protocols & Methodologies
In Vitro JMJD3 Demethylase Assay (MALDI-TOF based)
This assay directly measures the enzymatic activity of purified JMJD3 and its inhibition by GSK-J1.
-
Reagents:
-
Procedure:
-
Incubate purified JMJD3 enzyme with varying concentrations of GSK-J1 in assay buffer for a defined period (e.g., 3 minutes) at 25°C.[9][11]
-
Initiate the demethylation reaction by adding the peptide substrate and cofactors.
-
Allow the reaction to proceed for a short duration (e.g., 3-5 minutes).[9][11][18]
-
Desalt the reaction products using a C18 ZipTip.
-
Spot the desalted products onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.
-
Analyze the products using a MALDI-TOF mass spectrometer to quantify the conversion of the trimethylated substrate to its demethylated products.[9][11][15]
-
Cellular Assay: Inhibition of LPS-Induced Cytokine Expression
This protocol assesses the ability of the cell-permeable prodrug GSK-J4 to suppress inflammatory gene expression in a cellular context.
-
Cell Line: Mouse Mammary Epithelial Cells (MECs) or human primary macrophages.[4][7]
-
Reagents:
-
GSK-J4 (cell-permeable inhibitor) and GSK-J5 (negative control).
-
Lipopolysaccharide (LPS).
-
Cell culture medium.
-
Reagents for RNA extraction and qRT-PCR.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of GSK-J4 or GSK-J5 (e.g., 0.1 µM to 30 µM) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a duration known to induce target gene expression (e.g., 2-6 hours).
-
Harvest the cells and isolate total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of target inflammatory genes (Tnfa, Il1b, Il6) relative to a housekeeping gene.[7]
-
Compare the expression levels in GSK-J4-treated cells to those treated with vehicle or the GSK-J5 negative control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if GSK-J1 treatment leads to an increase in H3K27me3 occupancy at specific gene promoters.
-
Procedure Outline:
-
Treat cells as described in the cellular assay (Protocol 4.2).
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.
-
Incubate the sheared chromatin overnight with an antibody specific for H3K27me3.
-
Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Purify the co-precipitated DNA.
-
Use qPCR with primers targeting the promoter regions of genes of interest (e.g., Tnfa, Il1b) to quantify the amount of enriched DNA.[7] An increase in qPCR signal in GSK-J1 treated samples compared to controls indicates higher H3K27me3 occupancy.
-
In Vivo Murine Mastitis Model
This protocol details an in vivo application of GSK-J1 to study its anti-inflammatory effects.
-
Animal Model: Lactating mice (e.g., Day 10 of lactation).[7]
-
Groups (n=6 per group):
-
Control (Vehicle)
-
LPS treatment
-
GSK-J1 + LPS treatment
-
-
Procedure:
-
Administer GSK-J1 (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[7]
-
After a pre-treatment period, induce mastitis by intramammary infusion of LPS.
-
After a set time (e.g., 24 hours), euthanize the mice and collect mammary gland tissue.
-
Analysis:
-
Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[7]
-
Myeloperoxidase (MPO) Activity: Homogenize tissue and measure MPO activity using a commercial kit as an indicator of neutrophil infiltration.[7]
-
Cytokine Levels: Measure protein levels of TNF-α, IL-1β, and IL-6 in tissue homogenates using ELISA kits.[7]
-
-
Conclusion
This compound and its cell-permeable prodrug GSK-J4 are highly selective and potent inhibitors of the KDM6 family of histone demethylases. They serve as indispensable tools for investigating the epigenetic regulation of gene expression mediated by H3K27me3. Their demonstrated efficacy in modulating inflammatory responses in both in vitro and in vivo models highlights their potential therapeutic relevance and underscores their importance for fundamental research in epigenetics, immunology, and drug development. When using these compounds, the inclusion of the inactive GSK-J2/J5 controls is critical for validating that the observed effects are due to specific inhibition of JMJD3/UTX.
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]
- 11. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 12. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 13. plus.labcloudinc.com [plus.labcloudinc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 17. Sapphire Bioscience [sapphirebioscience.com]
- 18. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 19. researchgate.net [researchgate.net]
- 20. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of the JMJD3 (KDM6B) histone demethylase in glioblastoma stem cells by STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Macrophage-specific inhibition of the histone demethylase JMJD3 decreases STING and pathologic inflammation in diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
GSK-J1 Sodium as a UTX/KDM6A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK-J1 sodium, a potent and selective inhibitor of the H3K27 histone demethylases UTX (KDM6A) and JMJD3 (KDM6B). This document details its mechanism of action, biochemical and cellular activity, and provides detailed protocols for its use in key experimental assays.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and development. The methylation of lysine (B10760008) 27 on histone H3 (H3K27) is a key repressive mark, and its removal by demethylases is essential for the activation of target genes. UTX (Ubiquitously transcribed Tetratricopeptide repeat on X chromosome), also known as KDM6A, is a histone demethylase that specifically removes methyl groups from di- and tri-methylated H3K27 (H3K27me2/3). Dysregulation of UTX/KDM6A activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.
GSK-J1 is a small molecule inhibitor that has emerged as a valuable chemical probe for studying the biological functions of UTX/KDM6A and its close homolog JMJD3/KDM6B. GSK-J1 acts as a competitive inhibitor by binding to the active site of the enzyme. Due to its polar nature, the cell-permeable ethyl ester prodrug, GSK-J4, is often utilized in cellular assays, which is intracellularly hydrolyzed to the active form, GSK-J1.
Mechanism of Action
GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] It functions by chelating the active site Fe(II) and competing with the co-factor α-ketoglutarate, thereby blocking the demethylation of H3K27me3/me2. This inhibition leads to an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene expression.[1]
Quantitative Data
The following tables summarize the inhibitory activity of GSK-J1 and its prodrug GSK-J4.
Table 1: In Vitro Inhibitory Activity of GSK-J1 Against Histone Demethylases
| Target Demethylase | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 28 | Cell-free | [2] |
| 60 | Cell-free | [1][3] | |
| UTX (KDM6A) | 53 | Cell-free | [2] |
| KDM5B | 170 | Cell-free | |
| 94,000 | Cell-free (at 1mM α-ketoglutarate) | [3] | |
| KDM5C (JARID1C) | 550 | Cell-free | |
| 1,760 | Cell-free | [1] | |
| 11,000 | Cell-free (at 1mM α-ketoglutarate) | [3] | |
| KDM5A | 6,800 | Cell-free | |
| JARID1B | 950 | Cell-free | [1] |
| Other Histone Demethylases | >20,000 | Cell-free |
Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)
| Cell Line | IC50 (µM) for Cell Viability | Assay Duration | Reference |
| PC3 (Prostate Cancer) | 1.213 | Not Specified | [4] |
| C42B (Prostate Cancer) | 0.7166 | Not Specified | [4] |
| Y79 (Retinoblastoma) | 0.68 | 48 hours | [5] |
| WERI-Rb1 (Retinoblastoma) | 2.15 | 48 hours | [5] |
Signaling Pathways
UTX/KDM6A is involved in several critical cellular signaling pathways. Inhibition of its activity with GSK-J1 can therefore have profound effects on these processes.
DNA Damage and Repair Pathway
UTX/KDM6A plays a role in the DNA damage response (DDR). Its depletion has been shown to disrupt DNA replication and repair pathways, leading to the activation of the ATM-Chk2 and ATR-Chk1 signaling cascades.[6] This can result in cell cycle arrest at the S and G2/M phases.[6]
Caption: UTX/KDM6A in DNA Damage Response.
mTORC1 Signaling Pathway
UTX/KDM6A acts as an epigenetic gatekeeper of mTORC1 signaling.[7] It directly binds to the promoter of the mTORC1 negative regulator, DEPTOR, leading to its transcriptional activation through epigenetic remodeling.[7] Loss of KDM6A function results in decreased DEPTOR expression and subsequent hyperactivation of the mTORC1 pathway.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gut.bmj.com [gut.bmj.com]
GSK-J1: A Technical Guide to its Selectivity Profile Over Lysine Demethylases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GSK-J1, a potent inhibitor of histone H3 lysine (B10760008) 27 (H3K27) demethylases. The document summarizes key quantitative data, details experimental methodologies for assessing its inhibitory activity, and visualizes relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of GSK-J1
GSK-J1 is a well-characterized chemical probe that demonstrates significant potency and selectivity for the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] Its inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), has been determined against a panel of lysine demethylases (KDMs). The following table summarizes the quantitative data on GSK-J1's selectivity.
| KDM Target | Alternative Name(s) | Subfamily | IC50 (nM) | Notes |
| KDM6B | JMJD3 | KDM6 | 60[1][4][5] | Primary target; H3K27me3/me2 demethylase. |
| KDM6A | UTX | KDM6 | 53[2] | Potent inhibition; H3K27me3/me2 demethylase. |
| KDM5B | JARID1B, PLU1 | KDM5 | 170[2] | Moderate inhibition. |
| KDM5C | JARID1C, SMCX | KDM5 | 550[2] | Moderate inhibition. |
| KDM5A | JARID1A, RBP2 | KDM5 | 6,800[2] | Weaker inhibition. |
| Other KDMs | - | - | >20,000[2] | Exhibits no significant activity against a panel of other histone demethylases. |
| Protein Kinases | - | - | >30,000[2] | No significant inhibitory activity against 100 protein kinases at 30 µM. |
Experimental Protocols
The determination of GSK-J1's inhibitory activity and selectivity involves specific biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Demethylase Inhibition Assay (Mass Spectrometry-based)
This protocol outlines a common method for assessing the direct inhibitory effect of GSK-J1 on purified KDM enzymes.
Materials:
-
Purified KDM enzyme (e.g., JmjD3, UTX)
-
Biotinylated histone H3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
GSK-J1 inhibitor at various concentrations
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
Stop Solution: 10 mM EDTA
-
ZipTips for desalting
-
MALDI plate and α-cyano-4-hydroxycinnamic acid matrix
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing the purified KDM enzyme (e.g., 1 µM JmjD3 or 3 µM UTX) and the biotinylated peptide substrate (10 µM) in the assay buffer.
-
Add GSK-J1 at a range of concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).
-
Incubate the reaction mixture for a specified time at 25°C (e.g., 3 minutes for JmjD3, 20 minutes for UTX).
-
Stop the reaction by adding the stop solution (10 mM EDTA).
-
Desalt the reaction products using ZipTips according to the manufacturer's protocol.
-
Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to determine the extent of demethylation and calculate IC50 values.[1][5]
Cellular Target Engagement Assay (Chemoproteomics)
This protocol describes a method to confirm that GSK-J1 can bind to its target KDM in a cellular context.
Materials:
-
GSK-J3 (an amine analogue of GSK-J1 for bead immobilization)
-
Sepharose beads
-
HEK-293 cells transiently transfected with Flag-tagged JMJD3 or UTX, or PMA-stimulated HL-60 cells expressing endogenous JMJD3
-
Lysis buffer
-
Wash buffer
-
GSK-J1 (for competitive inhibition)
-
Anti-Flag antibody (for Western blotting)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer for quantitative proteomics
Procedure:
-
Immobilize GSK-J3 onto Sepharose beads to create a KDM6 probe matrix.
-
Prepare cell lysates from HEK-293 cells expressing Flag-tagged KDM or from PMA-stimulated HL-60 cells.
-
Incubate the cell lysate with the GSK-J3 probe matrix. For competitive inhibition, add free GSK-J1 (e.g., 100 µM) to the lysate before adding the probe matrix.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
For Western blot analysis, separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Flag antibody to detect captured Flag-tagged JMJD3 or UTX.
-
For quantitative mass spectrometry, digest the eluted proteins and analyze by LC-MS/MS to identify and quantify all captured proteins, confirming the specific binding of endogenous JMJD3.[3]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of GSK-J1 and a typical experimental workflow for its characterization.
References
GSK-J1 Sodium: A Technical Guide to its Chemical and Physical Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] Its sodium salt form is a commonly used reagent in biomedical research to investigate the role of H3K27 methylation in various biological processes, including inflammation, cancer, and development. This technical guide provides an in-depth overview of the chemical and physical properties of GSK-J1 sodium, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.
Chemical and Physical Properties
This compound is a crystalline solid.[1] The following tables summarize its key chemical and physical characteristics.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | sodium;3-[[6-(1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)-2-pyridin-2-yl-pyrimidin-4-yl]amino]propanoate | N/A |
| CAS Number | 1797832-71-3 | [1] |
| Molecular Formula | C₂₂H₂₂N₅NaO₂ | [1] |
| Molecular Weight | 411.43 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | A crystalline solid | [1] |
Table 2: Physical and Chemical Data of this compound
| Property | Value | Reference |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | DMSO: Slightly soluble | [1] |
| Water: Insoluble | [3] | |
| Ethanol: Insoluble | [3] | |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action and Signaling Pathways
GSK-J1 exerts its biological effects through the competitive inhibition of JMJD3 and UTX, which are enzymes responsible for removing the methyl groups from trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression. By inhibiting these demethylases, GSK-J1 leads to an increase in global H3K27me3 levels, resulting in the silencing of target genes.
The inhibition of JMJD3 and UTX by GSK-J1 has been shown to modulate key signaling pathways, particularly those involved in inflammation. One of the well-characterized pathways is the Toll-like receptor 4 (TLR4) signaling cascade. In macrophages stimulated with lipopolysaccharide (LPS), GSK-J1 treatment suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved by maintaining high levels of the repressive H3K27me3 mark on the promoters of these cytokine genes, thereby inhibiting their transcription, which is often mediated by the NF-κB signaling pathway.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK-J1.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (MALDI-TOF)
This protocol is adapted from a general method for measuring JmjC histone demethylase activity.
1. Reagents and Materials:
-
Purified recombinant JMJD3 or UTX enzyme
-
This compound salt
-
Biotinylated H3K27me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA-GGK(Biotin))
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid
-
Stop Solution: 10 mM EDTA
-
α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix
-
MALDI-TOF mass spectrometer
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified enzyme (e.g., 1 µM JMJD3 or 3 µM UTX), and the biotinylated H3K27me3 peptide substrate (e.g., 10 µM).
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding the stop solution.
-
Desalt the samples using a ZipTip or similar reversed-phase chromatography tip.
-
Spot the desalted sample onto a MALDI plate with the CHCA matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer in reflectron positive ion mode to detect the mass shift corresponding to the demethylation of the peptide substrate.
Cellular Assay for H3K27me3 Levels by Western Blot
This protocol describes how to assess the effect of GSK-J4 (the cell-permeable prodrug of GSK-J1) on cellular H3K27me3 levels.
1. Reagents and Materials:
-
Cell line of interest (e.g., macrophages, cancer cell line)
-
GSK-J4
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of GSK-J4 or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest cells and lyse them with cell lysis buffer. Histone extraction can be improved with an acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.
Experimental Workflows
Inhibition of Inflammatory Cytokine Production in Macrophages
This workflow details the investigation of GSK-J4's effect on LPS-induced inflammation in a macrophage cell line.
Figure 2: Workflow for studying the anti-inflammatory effects of GSK-J4 in macrophages.
In Vivo Efficacy Study in a Mouse Model
This workflow outlines a general procedure for assessing the in vivo effects of GSK-J4 in a disease model.
Figure 3: General workflow for an in vivo study using GSK-J4.
Conclusion
This compound and its cell-permeable prodrug GSK-J4 are invaluable tools for dissecting the roles of H3K27 demethylation in health and disease. Their specificity for JMJD3 and UTX allows for targeted investigation of the downstream consequences of increased H3K27me3 levels. This technical guide provides a foundational resource for researchers utilizing this compound, offering key data and methodologies to facilitate its effective application in the laboratory. As research into the epigenetic regulation of gene expression continues to expand, the utility of selective chemical probes like GSK-J1 will undoubtedly grow, paving the way for new therapeutic strategies targeting histone demethylases.
References
The Potent and Selective Inhibition of KDM6 Histone Demethylases by GSK-J1: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of GSK-J1, a potent and selective inhibitor of the KDM6 subfamily of histone demethylases. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction to GSK-J1 and its Targets: KDM6A and KDM6B
GSK-J1 is a small molecule inhibitor that has garnered significant attention for its high potency and selectivity towards the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (also known as UTX) and KDM6B (also known as JMJD3).[1][2][3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a mark associated with transcriptional repression.[4][5] By inhibiting KDM6A and KDM6B, GSK-J1 leads to an increase in the levels of di- and tri-methylated H3K27 (H3K27me2/3), thereby influencing gene expression and cellular processes.[3][4] The sodium salt of GSK-J1 is often used in research applications.[6]
Binding Affinity and Selectivity
GSK-J1 demonstrates high-affinity binding to both KDM6A and KDM6B, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values in biochemical assays. While there is some variation across different studies, the data consistently underscore the compound's potency.
Table 1: In Vitro Inhibitory Activity of GSK-J1 against KDM6 Targets
| Target | IC50 (nM) | Reference(s) |
| KDM6B (JMJD3) | 28 | [1][2] |
| KDM6A (UTX) | 53 | [1][2] |
| KDM6B (JMJD3) | 60 | [3][6][7] |
GSK-J1 exhibits significant selectivity for the KDM6 subfamily. It has been shown to be over 10-fold more selective for KDM6A/B compared to other tested demethylases.[1][3] For instance, its IC50 values for other histone demethylases such as KDM5B, KDM5C, and KDM5A are significantly higher, at 170 nM, 550 nM, and 6,800 nM, respectively.[2] Furthermore, GSK-J1 shows no significant inhibitory activity against a panel of 100 protein kinases at a concentration of 30 μM.[2]
Mechanism of Action
GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor, which is essential for the catalytic activity of JmjC domain-containing enzymes.[8][9] Structural studies have revealed that GSK-J1 binds to the active site of the enzyme and chelates the essential Fe(II) ion.[10] This dual action effectively blocks the demethylation of H3K27.
Figure 1: Mechanism of KDM6 Inhibition by GSK-J1.
Experimental Protocols
The determination of GSK-J1's binding affinity for KDM6 targets is primarily achieved through in vitro biochemical assays. A commonly cited method is the MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrometry assay.
MALDI-TOF Assay for KDM6 Activity
This assay measures the demethylation of a biotinylated H3K27me3 peptide substrate by purified KDM6 enzymes.
Materials:
-
Purified recombinant KDM6A (UTX) or KDM6B (JMJD3) enzyme.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).[1][3]
-
Cofactors: 50 μM (NH4)2Fe(SO4)2·6H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.[1][3]
-
GSK-J1 inhibitor at various concentrations.
-
ZipTips for desalting.
-
α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix.
-
MALDI-TOF mass spectrometer.
Procedure:
-
Prepare a reaction mixture containing the purified KDM6 enzyme (e.g., 1 μM JMJD3 or 3 μM UTX), the H3K27me3 peptide substrate (10 μM), and cofactors in the assay buffer.[1][3]
-
Add varying concentrations of GSK-J1 to the reaction mixtures.
-
Initiate the reaction and incubate at 25°C. The incubation time varies depending on the enzyme (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[1][3]
-
Stop the reaction by adding the EDTA solution.
-
Desalt the samples using ZipTips according to the manufacturer's protocol.
-
Spot the desalted samples onto a MALDI plate with the CHCA matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to quantify the amount of demethylated peptide product.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Experimental Workflow for MALDI-TOF Assay.
Cellular Activity and Downstream Effects
While GSK-J1 itself has poor cell permeability, its ethyl ester prodrug, GSK-J4, readily enters cells and is hydrolyzed to the active GSK-J1.[11] In cellular contexts, treatment with GSK-J4 leads to a global increase in H3K27me3 levels.[3] This has been shown to modulate the inflammatory response in macrophages by inhibiting the production of cytokines such as TNF-α.[3][7]
Figure 3: Cellular Signaling Pathway of GSK-J4/GSK-J1.
Conclusion
GSK-J1 is a well-characterized, potent, and selective inhibitor of KDM6A and KDM6B. Its ability to modulate H3K27 methylation levels makes it an invaluable tool for studying the roles of these epigenetic modifiers in health and disease. The detailed protocols and established binding affinities provide a solid foundation for researchers utilizing this compound in their investigations. As with any chemical probe, the use of its less active regioisomer, GSK-J2, as a negative control is recommended for rigorous experimental design.[12]
References
- 1. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 2. bio-techne.com [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-J1 sodium | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-J1 | Structural Genomics Consortium [thesgc.org]
The Epigenetic Modifier GSK-J1 Sodium: A Technical Guide to its Impact on Global H3K27me3 Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activity of GSK-J1 sodium, a potent small molecule inhibitor, on the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its effects on relevant signaling pathways.
Core Mechanism of Action: Inhibition of H3K27 Demethylases
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are responsible for removing the methyl groups from H3K27me3 and H3K27me2, which are repressive epigenetic marks. By inhibiting JMJD3 and UTX, GSK-J1 effectively prevents the demethylation of H3K27, leading to an accumulation and increase in global H3K27me3 levels.[2][4] This modulation of the epigenetic landscape can, in turn, regulate gene expression, often leading to the silencing of target genes. Due to its polar carboxylate group, which can limit cellular permeability, a cell-penetrating ethyl ester prodrug, GSK-J4, is frequently utilized in cellular assays.[3] Intracellular esterases rapidly hydrolyze GSK-J4 to the active GSK-J1 compound.[3]
Quantitative Analysis of GSK-J1 Activity
The following tables summarize the quantitative data regarding the potency and effects of GSK-J1 and its prodrug, GSK-J4.
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| JMJD3 (KDM6B) | AlphaScreen | 60 | [3] |
| JMJD3 (KDM6B) | Mass Spectrometry | 60 | [1] |
| UTX (KDM6A) | Mass Spectrometry | - | [1] |
| JARID1B/C | AlphaScreen | 950 / 1760 | [2][5] |
Table 2: Cellular Effects of GSK-J1/GSK-J4 on H3K27me3 Levels
| Compound | Cell Type | Treatment Conditions | Observed Effect on H3K27me3 | Reference |
| GSK-J4 | Flag-JMJD3-transfected HeLa cells | 25 µM | Prevented JMJD3-induced loss of nuclear H3K27me3 staining | [3] |
| GSK-J4 | Untransfected HeLa cells | Not specified | Increased total nuclear H3K27me3 levels | [3][6] |
| GSK-J1 | Human primary macrophages | Not specified | Increased total nuclear H3K27me3 levels | [2][4] |
| GSK-J1 | MC3T3-E1 cells | Not specified | Increased global levels of H3K27me3 | [2] |
| GSK-J4 | Mouse mammary epithelial cells (MECs) | LPS-stimulated | Increased H3K27me3 levels at the promoters of Tnfa, Il1b, and Il6 | [7] |
| GSK-J4 | DU-145-luc prostate cancer xenografts | In vivo treatment | Unexpected decrease of H3K27me3 on specific gene promoters | [8] |
| GSK-J4 | Neonatal rat cardiomyocytes (NRCM) and AC16 cells | Palmitic acid-stimulated | Dose-dependently upregulated H3K27me3 levels | [9] |
Visualizing the Mechanism and Signaling Pathways
To illustrate the molecular interactions and cellular consequences of GSK-J1 treatment, the following diagrams are provided.
Caption: Mechanism of GSK-J1 action on H3K27me3.
Caption: Western blot workflow for H3K27me3 analysis.
Caption: GSK-J1's effect on the TLR4-NF-κB pathway.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to evaluate the effect of GSK-J1 on H3K27me3 levels, based on methodologies described in the cited literature.
In Vitro Histone Demethylase Assay (MALDI-TOF based)
This assay measures the direct inhibitory effect of GSK-J1 on the enzymatic activity of purified H3K27 demethylases.
Materials:
-
Purified JMJD3 or UTX enzyme
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate
-
This compound salt
-
10 mM EDTA
-
ZipTips for desalting
-
α-cyano-4-hydroxycinnamic acid MALDI matrix
-
MALDI-TOF mass spectrometer
Protocol:
-
Prepare a reaction mixture containing purified JMJD3 (e.g., 1 µM) or UTX (e.g., 3 µM) and the H3K27me3 peptide substrate (e.g., 10 µM) in the assay buffer.
-
Add varying concentrations of GSK-J1 (e.g., 0 to 1 µM) to the reaction mixtures.
-
Incubate the reactions for a specified time at 25°C (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding 10 mM EDTA.
-
Desalt the samples using ZipTips according to the manufacturer's instructions.
-
Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.
-
Calculate the IC50 value of GSK-J1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Global H3K27me3 Levels
This method is used to determine the changes in total H3K27me3 levels in cells treated with GSK-J4.
Materials:
-
Cell culture reagents
-
GSK-J4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of GSK-J4 or vehicle control for the specified duration.
-
Lyse the cells in lysis buffer and collect the total cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Perform densitometric analysis to quantify the relative changes in H3K27me3 levels, normalized to total Histone H3.
Immunofluorescence for Nuclear H3K27me3 Staining
This technique allows for the visualization of changes in nuclear H3K27me3 levels within intact cells.
Materials:
-
Cells cultured on coverslips
-
GSK-J4
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-H3K27me3
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with GSK-J4 or vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-H3K27me3 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is employed to investigate the enrichment of the H3K27me3 mark at specific gene promoters following GSK-J4 treatment.
Materials:
-
Cell culture reagents
-
GSK-J4
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix and instrument
Protocol:
-
Treat cultured cells with GSK-J4 or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the cross-linked chromatin overnight with an anti-H3K27me3 antibody. An IgG control should be included.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K27me3.
-
Analyze the data as a percentage of input DNA.
Conclusion
This compound and its prodrug GSK-J4 are invaluable chemical probes for studying the biological roles of H3K27me3. By potently and selectively inhibiting the H3K27 demethylases JMJD3 and UTX, they lead to a global increase in this repressive histone mark. This guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and detailed experimental protocols necessary for researchers to effectively utilize these compounds in their investigations into epigenetic regulation in health and disease. It is important to note that while generally leading to an increase in H3K27me3, the effects of GSK-J1/J4 can be context-dependent, as evidenced by some studies showing altered H3K27me3 levels at specific gene promoters. Therefore, thorough experimental validation in the system of interest is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 9. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
The Role of GSK-J1 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of GSK-J1, a potent and selective small molecule inhibitor, in the dynamic landscape of epigenetic regulation. As a crucial tool for both basic research and therapeutic development, understanding the precise mechanism of action and experimental application of GSK-J1 is paramount. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its associated pathways and workflows.
Core Mechanism of Action: Inhibition of H3K27 Demethylases
GSK-J1 exerts its influence on the epigenome primarily by inhibiting the enzymatic activity of two key histone demethylases: Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX), or lysine-specific demethylase 6A (KDM6A).[1] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), specifically targeting the di- and tri-methylated states (H3K27me2/me3).
The trimethylation of H3K27 (H3K27me3) is a well-established repressive epigenetic mark, associated with the silencing of gene expression through the formation of condensed chromatin structures known as heterochromatin.[2] By demethylating H3K27me3, JMJD3 and UTX act as transcriptional co-activators, facilitating gene expression.[3][4] GSK-J1, by blocking the action of these demethylases, leads to an accumulation of the repressive H3K27me3 mark at specific gene loci, resulting in the downregulation of their transcription.[5][6] This targeted inhibition allows for the precise modulation of gene expression, making GSK-J1 an invaluable tool for studying the functional consequences of H3K27 methylation dynamics.
Quantitative Data Summary
The potency and selectivity of GSK-J1 and its cell-permeable prodrug, GSK-J4, have been quantified across various assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant quantitative data.
| Compound | Target | IC50 (in vitro) | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM[1][7] | Cell-free demethylase assay |
| GSK-J1 | UTX (KDM6A) | 53 nM[8] | Cell-free demethylase assay |
| GSK-J1 | JARID1B | 0.95 µM[7][9] | Cell-free demethylase assay |
| GSK-J1 | JARID1C | 1.76 µM[7][9] | Cell-free demethylase assay |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM[10] | Cellular demethylase assay |
| GSK-J4 | UTX (KDM6A) | 6.6 µM[10] | Cellular demethylase assay |
| GSK-J4 | TNF-α production | 9 µM[10] | LPS-stimulated human primary macrophages |
| Cell Line | Compound | IC50 (Cell Viability) | Assay Duration |
| Y79 (Retinoblastoma) | GSK-J4 | 0.68 µM[7] | 48 hours |
| WERI-Rb1 (Retinoblastoma) | GSK-J4 | 2.15 µM[7] | 48 hours |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: GSK-J1 signaling pathway.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed to investigate the effects of GSK-J1.
In Vitro Histone Demethylase Assay (MALDI-TOF-based)
This protocol is adapted from a method used to determine the IC50 of GSK-J1 against purified JMJD3 and UTX.[7][11]
1. Reagents and Materials:
-
Purified recombinant human JMJD3 and UTX enzymes.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
GSK-J1 inhibitor stock solution (in DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
-
Stop Solution: 10 mM EDTA.
-
ZipTips (C18).
-
α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix.
-
MALDI-TOF mass spectrometer.
2. Procedure:
-
Prepare serial dilutions of GSK-J1 in assay buffer.
-
In a microcentrifuge tube, combine:
-
Purified JMJD3 (1 µM) or UTX (3 µM).
-
Varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).
-
Assay Buffer.
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.
-
Initiate the demethylase reaction by adding the biotinylated H3K27me3 peptide substrate to a final concentration of 10 µM.
-
Incubate the reaction:
-
For JMJD3: 3 minutes at 25°C.
-
For UTX: 20 minutes at 25°C.
-
-
Stop the reaction by adding the Stop Solution to a final concentration of 10 mM.
-
Desalt the reaction mixture using a C18 ZipTip according to the manufacturer's instructions.
-
Spot the desalted sample onto a MALDI plate with the CHCA matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.
-
Calculate the percentage of inhibition at each GSK-J1 concentration and determine the IC50 value.
Western Blotting for H3K27me3 Levels
This protocol describes the detection of changes in global H3K27me3 levels in cells treated with GSK-J4.[4][12]
1. Reagents and Materials:
-
Cells of interest.
-
GSK-J4.
-
RIPA buffer with protease inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Procedure:
-
Seed cells and treat with various concentrations of GSK-J4 for the desired time (e.g., 24 or 72 hours).
-
Harvest cells and lyse them in RIPA buffer to extract total protein.
-
Determine protein concentration using a Bradford or BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP) - Quantitative PCR (qPCR)
This protocol outlines the procedure to assess the enrichment of H3K27me3 at specific gene promoters following GSK-J1 treatment.[5][6]
1. Reagents and Materials:
-
Cells of interest.
-
GSK-J1.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
Sonicator.
-
ChIP dilution buffer.
-
Anti-H3K27me3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
SYBR Green qPCR master mix.
-
Primers for target gene promoters (e.g., TNFα, IL-6) and a negative control region.
2. Procedure:
-
Treat cells with GSK-J1 for the desired duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (final concentration 1%) and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells, then isolate the nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Dilute the chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Digest the protein with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
Perform qPCR using SYBR Green master mix and primers specific to the target gene promoters.
-
Analyze the data as a percentage of input and normalize to the IgG control.
Cell Viability Assay (CCK-8)
This protocol details a colorimetric assay to determine the effect of GSK-J4 on cell proliferation.[7][13]
1. Reagents and Materials:
-
Cells of interest.
-
GSK-J4.
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader.
2. Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-8,000 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of GSK-J4 concentrations (e.g., 0, 2, 4, 6, 8, 10 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
At the end of each time point, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the data to determine the IC50 value.
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMJD3 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase JMJD3 protects against renal fibrosis by suppressing TGFβ and Notch signaling and preserving PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 6. Macrophage-specific inhibition of the histone demethylase JMJD3 decreases STING and pathologic inflammation in diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: Initial Studies on GSK-J1 Sodium in Cellular Models
This technical guide provides a comprehensive overview of the initial cellular studies involving GSK-J1, a potent small-molecule inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). The document is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression. We will delve into the quantitative data from foundational assays, detail key experimental protocols, and visualize the underlying molecular pathways.
Introduction to GSK-J1
GSK-J1 is a widely utilized chemical probe that acts as a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 and UTX.[1][2] These enzymes are responsible for removing methyl groups from di- and tri-methylated lysine (B10760008) 27 on histone H3 (H3K27me2/3), a critical epigenetic mark associated with transcriptional repression. By competitively binding to the enzyme's active site, GSK-J1 prevents the demethylation of H3K27, leading to an accumulation of the repressive H3K27me3 mark at target gene promoters and subsequent modulation of gene expression.[3][4] Its utility has been demonstrated in various cellular models, particularly in studies of inflammation, cellular differentiation, and oncology.
Data Presentation
The following tables summarize the key quantitative data from initial in vitro and cellular studies of GSK-J1.
Table 1: In Vitro Enzyme Inhibition Profile of GSK-J1
| Target Demethylase | Alternative Name | IC50 | Reference(s) |
| JMJD3 | KDM6B | 28-60 nM | [1][2][5][6] |
| UTX | KDM6A | 53 nM | [2][6] |
| JARID1B | KDM5B | 0.95 µM | [5] |
| JARID1C | KDM5C | 1.76 µM | [5] |
Note: While potent against the KDM6 subfamily, GSK-J1 shows activity against other KDM subfamilies at higher concentrations, indicating that it is not entirely specific.[7][8]
Table 2: Characterized Cellular Effects of GSK-J1
| Cell Line/Model | GSK-J1 Concentration | Key Observed Effect | Reference(s) |
| Mouse Mammary Epithelial Cells (MECs) | 0.1 - 10 µM | Inhibition of LPS-induced inflammatory cytokine expression (Tnfα, Il1b, Il6). | [3] |
| Mouse Mammary Epithelial Cells (MECs) | > 100 µM | Significant cytotoxicity observed. | [3] |
| Human Primary Macrophages | 9 µM (IC50 for prodrug GSK-J4) | Inhibition of LPS-induced TNF-α production. | [9] |
| HEK-293 Cells | Not specified | Inhibition of transiently transfected JMJD3 and UTX activity. | [5] |
| MC3T3-E1 Cells | Not specified | Suppression of Runx2 and Osterix expression; increased global H3K27me3. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the initial characterization of GSK-J1 are provided below.
Protocol 1: In Vitro Histone Demethylase Activity Assay (MALDI-TOF)
This assay quantitatively measures the enzymatic activity of JMJD3 and UTX on a peptide substrate and the inhibitory effect of GSK-J1.
-
Objective: To determine the IC50 of GSK-J1 against purified histone demethylases.
-
Materials:
-
Purified recombinant JMJD3 or UTX enzyme.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
-
GSK-J1 sodium salt, serially diluted.
-
Stop Solution: 10 mM EDTA.
-
MALDI Plate and α-cyano-4-hydroxycinnamic acid matrix.
-
MALDI-TOF Mass Spectrometer.
-
-
Procedure:
-
Prepare reaction mixtures by combining the purified enzyme (e.g., 1 µM JMJD3 or 3 µM UTX), 10 µM peptide substrate, and varying concentrations of GSK-J1 in the assay buffer.[1][5]
-
Initiate the enzymatic reaction and incubate at 25°C. The incubation time is critical and enzyme-dependent (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[1][5]
-
Terminate the reaction by adding the Stop Solution (10 mM EDTA).[1][5][6]
-
Desalt the reaction samples using a ZipTip or similar desalting pipette tip.
-
Spot the desalted samples onto a MALDI plate along with the α-cyano-4-hydroxycinnamic acid matrix.[1][5]
-
Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of demethylated to methylated peptide substrate.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of GSK-J1 concentration.
-
Protocol 2: Cellular Viability Assessment (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of GSK-J1 on a given cell line.
-
Objective: To assess the impact of GSK-J1 on cell viability and establish a non-toxic working concentration range for further experiments.
-
Materials:
-
Mouse Mammary Epithelial Cells (MECs) or other target cell line.
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).[3]
-
96-well cell culture plates.
-
This compound salt, serially diluted.
-
Cell Counting Kit-8 (CCK-8) solution.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of GSK-J1 (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubate the cells for a defined period (e.g., 18 hours).[3]
-
Following incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate for an additional 2 hours to allow for the colorimetric reaction to develop.[3]
-
Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol allows for the investigation of GSK-J1's effect on the H3K27me3 status at specific gene promoters.
-
Objective: To determine if GSK-J1 treatment increases H3K27me3 enrichment at specific genomic loci.
-
Materials:
-
Cells treated with vehicle, a stimulant (e.g., LPS), and/or GSK-J1.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis and sonication buffers.
-
Antibodies specific for H3K27me3 and a negative control (e.g., IgG).
-
Protein A/G magnetic beads.
-
Wash buffers and elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for target gene promoters (e.g., Tnfα, Il1b, Il6, Tlr4) for qPCR analysis.[3]
-
-
Procedure:
-
Treat cells as required for the experiment (e.g., pre-treat with GSK-J1, then stimulate with LPS).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench with glycine.
-
Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the chromatin overnight with an anti-H3K27me3 antibody or an IgG control.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific to the target gene promoters to quantify the amount of enriched DNA. Results are typically expressed as a percentage of input DNA.
-
Mandatory Visualizations: Pathways and Workflows
Core Mechanism of GSK-J1 Action
GSK-J1 functions as a competitive inhibitor of JMJD3/UTX. It occupies the active site of the enzyme, chelating the essential Fe(II) cofactor and preventing the binding of the natural substrate, the methylated histone tail. This inhibition leads to the preservation and accumulation of the H3K27me3 repressive mark on chromatin, which is recognized by Polycomb repressive complexes, ultimately leading to the silencing of target genes.
General Experimental Workflow
A typical cell-based experiment to investigate the effect of GSK-J1 involves several key stages. Cells are first cultured and then treated with GSK-J1, often in combination with a specific stimulus. Following the treatment period, cells are harvested for downstream analysis, which can include measuring changes in cell viability, gene expression (via qPCR or RNA-seq), or specific histone modifications (via Western Blot or ChIP).
Modulation of the TLR4-NF-κB Inflammatory Pathway
In models of inflammation, such as LPS-stimulated mammary epithelial cells, JMJD3 is upregulated and promotes the expression of inflammatory genes.[3][4] It does this in part by maintaining an active chromatin state at the promoter of Toll-like receptor 4 (Tlr4). GSK-J1 treatment prevents the demethylation of H3K27 at the Tlr4 promoter, leading to its repression.[3] This reduction in TLR4 levels blunts the downstream activation of the NF-κB signaling cascade, resulting in decreased production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]
The Competitive Dance: A Technical Guide to GSK-J1 Sodium's Interaction with Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J1, a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a critical tool in epigenetic research. This technical guide delves into the core mechanism of GSK-J1's action: its direct competition with the essential co-substrate alpha-ketoglutarate (B1197944) (α-KG). Understanding this competitive relationship is paramount for the accurate interpretation of experimental results and the strategic design of novel therapeutic agents targeting epigenetic pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways governed by GSK-J1's targets.
Introduction: The Epigenetic Eraser and its Achilles' Heel
Histone methylation is a fundamental epigenetic modification dynamically regulated by histone methyltransferases and demethylases. The JmjC domain-containing histone demethylases are a large family of enzymes that catalyze the removal of methyl groups from lysine (B10760008) residues on histone tails, playing crucial roles in gene regulation, development, and disease. These enzymes are non-heme iron (II) and α-KG-dependent dioxygenases, utilizing molecular oxygen to oxidize the methyl group, which is subsequently released as formaldehyde.
GSK-J1 positions itself at the heart of this catalytic process. Its chemical structure, featuring a pyridine-containing scaffold and a propanoic acid side chain, enables it to chelate the active site Fe(II) ion and mimic the binding of α-KG.[1] This dual action effectively blocks the enzyme's catalytic activity. Crucially, kinetic studies have demonstrated that GSK-J1 is a competitive inhibitor with respect to α-KG, while being non-competitive with the histone substrate.[2][3][4] This means that at higher concentrations of α-KG, a higher concentration of GSK-J1 is required to achieve the same level of enzyme inhibition.
Quantitative Analysis of GSK-J1 Inhibition
The inhibitory potency of GSK-J1 has been quantified against a panel of histone demethylases, highlighting its selectivity for the KDM6 subfamily. The half-maximal inhibitory concentration (IC50) values are a key metric for this assessment.
| Target Demethylase | Alternative Name | Substrate | IC50 (nM) | Assay Type | Reference(s) |
| JMJD3 | KDM6B | H3K27me3/me2 | 60 | Cell-free | [5][6] |
| UTX | KDM6A | H3K27me3/me2 | 60 | Cell-free | [6] |
| JARID1B | KDM5B | H3K4me3/me2 | 950 | Cell-free | [7] |
| JARID1C | KDM5C | H3K4me3/me2 | 1760 | Cell-free | [7] |
Table 1: In vitro inhibitory activity of GSK-J1 against various histone demethylases. Note that IC50 values can vary depending on the specific assay conditions, particularly the concentration of alpha-ketoglutarate.
Experimental Protocols
In Vitro Histone Demethylase Assay: Demonstrating Competitive Inhibition
This protocol is designed to assess the inhibitory activity of GSK-J1 and to demonstrate its competitive inhibition with α-KG.
Materials:
-
Recombinant human JMJD3/KDM6B or UTX/KDM6A
-
Biotinylated histone H3 (21-44) peptide trimethylated at lysine 27 (H3K27me3)
-
GSK-J1 sodium salt
-
Alpha-ketoglutarate (α-KG)
-
Ascorbate
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
HEPES buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
EDTA
-
AlphaLISA® anti-H3K27me2 antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA® detection buffer
-
384-well microplates
Procedure:
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing HEPES, BSA, and ascorbate. Prepare serial dilutions of GSK-J1. Prepare multiple sets of the H3K27me3 peptide substrate, each with a different fixed concentration of α-KG (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 100 µM).
-
Reaction Initiation: In a 384-well plate, add the recombinant enzyme, GSK-J1 dilutions, and the substrate/α-KG mixtures. Initiate the demethylation reaction by adding (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear enzyme kinetics.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
AlphaLISA Detection: Add the AlphaLISA® Acceptor beads and incubate. Then, add the Streptavidin-coated Donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the demethylase activity against the GSK-J1 concentration for each α-KG concentration. Determine the IC50 value at each α-KG concentration. A rightward shift in the IC50 curve with increasing α-KG concentrations is indicative of competitive inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context.[8] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (e.g., JMJD3 or UTX)
-
GSK-J4 (the cell-permeable ethyl ester prodrug of GSK-J1)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (JMJD3 or UTX)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with either GSK-J4 at the desired concentration or DMSO as a vehicle control. Incubate for a sufficient time to allow for cellular uptake and hydrolysis to GSK-J1.
-
Heating: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities of the soluble target protein at each temperature. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the GSK-J4-treated cells compared to the DMSO control indicates target engagement and stabilization.[8]
Visualizing the Molecular Interactions and Pathways
The Competitive Inhibition Mechanism
The following diagram illustrates the competitive binding of GSK-J1 and α-KG to the active site of a JmjC histone demethylase.
Caption: Competitive binding of GSK-J1 and alpha-ketoglutarate to the JmjC active site.
Signaling Pathways Modulated by GSK-J1
GSK-J1, by inhibiting JMJD3 and UTX, can significantly impact downstream signaling pathways involved in inflammation and development.
JMJD3 is a key regulator of inflammatory gene expression, often acting in concert with the NF-κB signaling pathway.[6][9][10]
References
- 1. UTX Affects Neural Stem Cell Proliferation and Differentiation through PTEN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. The histone H3 lysine-27 demethylase Jmjd3 links inflammation to inhibition of polycomb-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 10. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of GSK-J1: A Technical Guide to a Selective JMJD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key publications and experimental data related to the discovery of GSK-J1, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-Linked (UTX/KDM6A) histone H3 lysine (B10760008) 27 (H3K27) demethylases. The discovery of GSK-J1 was a significant milestone in the field of epigenetics, providing a powerful chemical probe to investigate the biological roles of H3K27 demethylation and a promising starting point for the development of novel therapeutics.
Core Discovery and Key Publications
The seminal publication detailing the discovery, characterization, and initial biological application of GSK-J1 is:
-
Kruidenier, L. et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature 488, 404–408 (2012). [1][2]
This work, a collaboration led by scientists at GlaxoSmithKline, described the structure-guided design and optimization of a series of compounds leading to the identification of GSK-J1. The study established its potency, selectivity, and mechanism of action, and demonstrated its ability to modulate the inflammatory response in human primary macrophages.
Subsequent publications have further explored the utility of GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, in various biological contexts, including cancer, inflammation, and developmental biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK-J1 and its related compounds from the primary literature.
Table 1: In Vitro Inhibitory Activity of GSK-J1 against Histone Demethylases
| Target | Assay Type | IC50 (nM) | Reference |
| JMJD3 (KDM6B) | AlphaScreen | 60 | [2] |
| UTX (KDM6A) | Mass Spectrometry | Potent Inhibition (IC50 not specified) | [1] |
| JMJD2A (KDM4A) | Mass Spectrometry | >100,000 | [1] |
| JMJD2B (KDM4B) | Mass Spectrometry | >100,000 | [1] |
| JMJD2C (KDM4C) | Mass Spectrometry | >100,000 | [1] |
| JMJD2D (KDM4D) | Mass Spectrometry | >100,000 | [1] |
| JMJD2E (KDM4E) | Mass Spectrometry | >100,000 | [1] |
| JARID1A (KDM5A) | AlphaScreen | >30,000 | |
| JARID1B (KDM5B) | AlphaScreen | 19,000 | |
| JARID1C (KDM5C) | AlphaScreen | 21,000 | |
| JARID1D (KDM5D) | AlphaScreen | >30,000 |
Table 2: Cellular Activity of GSK-J4 (GSK-J1 Prodrug)
| Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| Human Primary Macrophages | Cytokine Production | TNF-α secretion (LPS-stimulated) | 9 | [2] |
| HeLa cells | H3K27me3 levels | Preservation of nuclear H3K27me3 staining | Effective at 25 µM | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of GSK-J1.
JMJD3 AlphaScreen Assay
This assay was used to determine the in vitro potency of GSK-J1 against JMJD3.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylase activity of JMJD3 on a biotinylated H3K27me3 peptide substrate. Inhibition of the enzyme results in a decrease in the demethylated product, which is detected by a specific antibody and a corresponding decrease in the AlphaScreen signal.
Protocol:
-
Reaction Setup: Reactions were performed in a 384-well plate in a final volume of 15 µL.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.
-
JMJD3 enzyme (recombinant human).
-
Biotinylated H3K27me3 peptide substrate.
-
Cofactors: α-ketoglutarate, Fe(II), Ascorbate.
-
GSK-J1 (or test compound) serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of JMJD3 enzyme in assay buffer to each well.
-
Add 100 nL of test compound in DMSO.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of the peptide substrate and cofactors in assay buffer.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing EDTA.
-
Add 5 µL of AlphaScreen acceptor beads conjugated to an antibody specific for the demethylated H3K27 product.
-
Add 5 µL of AlphaScreen donor beads coated with streptavidin.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The IC50 values were calculated from the resulting dose-response curves.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay was used to assess the direct binding of GSK-J1 to JMJD3 and to profile its selectivity against a panel of other 2-oxoglutarate-dependent oxygenases.
Principle: The thermal shift assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, suggesting a direct interaction.
Protocol:
-
Reaction Setup: Assays were performed in a 96-well PCR plate.
-
Reagents:
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.
-
Purified recombinant demethylase enzyme (1-2 µM).
-
SYPRO Orange dye (5x final concentration).
-
GSK-J1 (or test compound) at a final concentration of 10 µM.
-
-
Procedure:
-
Mix the enzyme, buffer, and SYPRO Orange dye.
-
Add the test compound or DMSO control.
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Heat the plate from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control is calculated.
RapidFire Mass Spectrometry Assay
This high-throughput mass spectrometry-based assay was used for selectivity profiling of GSK-J1 against a panel of JMJ demethylases.
Principle: The RapidFire system directly measures the enzymatic conversion of a substrate to a product by mass spectrometry, allowing for rapid and label-free quantification of enzyme activity.
Protocol:
-
Reaction Setup: Enzymatic reactions were carried out in 96- or 384-well plates.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), cofactors (α-ketoglutarate, Fe(II), Ascorbate).
-
Recombinant JMJ enzymes.
-
Peptide substrates corresponding to the specific histone methylation mark for each enzyme.
-
GSK-J1 (or test compound).
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Initiate the reaction by adding the peptide substrate and cofactors.
-
Incubate for a specific time at room temperature.
-
Quench the reaction with formic acid.
-
-
Data Acquisition:
-
The quenched reaction mixture is directly aspirated by the RapidFire system.
-
The sample is rapidly loaded onto a small solid-phase extraction (SPE) cartridge to remove salts and buffers.
-
The substrate and product are eluted directly into the mass spectrometer.
-
The amounts of substrate and product are quantified by selected reaction monitoring (SRM).
-
-
Data Analysis: The percent inhibition is calculated by comparing the product formation in the presence of the compound to the DMSO control.
Cellular H3K27me3 Immunofluorescence Assay
This cell-based assay was used to demonstrate the ability of the prodrug GSK-J4 to inhibit JMJD3 activity within cells.
Protocol:
-
Cell Culture and Transfection:
-
HeLa cells were cultured in DMEM supplemented with 10% FBS.
-
Cells were transiently transfected with a plasmid encoding FLAG-tagged JMJD3.
-
-
Compound Treatment:
-
24 hours post-transfection, cells were treated with GSK-J4 (25 µM) or the inactive control compound GSK-J5 for 16-24 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies: anti-FLAG (to identify transfected cells) and anti-H3K27me3.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
-
Imaging and Analysis:
-
Images were acquired using a fluorescence microscope.
-
The intensity of H3K27me3 staining in the nuclei of FLAG-positive cells was qualitatively and/or quantitatively assessed. A preservation of H3K27me3 staining in the presence of GSK-J4 indicates inhibition of JMJD3 demethylase activity.
-
Macrophage Proinflammatory Cytokine Production Assay
This assay was used to evaluate the functional effect of GSK-J4 on the inflammatory response in primary human macrophages.
Protocol:
-
Macrophage Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Differentiate monocytes into macrophages by culturing in RPMI 1640 medium supplemented with M-CSF for 7 days.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated macrophages with GSK-J4 or the inactive control GSK-J5 for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 10 ng/mL) for 4 hours to induce a proinflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The concentration of TNF-α is calculated from a standard curve.
-
The IC50 value for the inhibition of TNF-α production is determined from the dose-response curve of GSK-J4.
-
Visualizations
Signaling Pathway of GSK-J1 Action
References
The Use of GSK-J2 as a Negative Control in Epigenetic Research: A Technical Guide
Introduction
In the dynamic field of epigenetics, the selective inhibition of histone demethylases offers a powerful tool to investigate the roles of these enzymes in health and disease. The Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), have garnered significant attention for their role in removing the repressive histone H3 lysine (B10760008) 27 di- and trimethylation marks (H3K27me2/3). GSK-J1 and its cell-permeable prodrug GSK-J4 are potent and selective inhibitors of this subfamily. To ensure the specificity of experimental findings and to distinguish on-target effects from off-target activities, the use of a structurally similar but biologically inactive negative control is paramount. This technical guide provides an in-depth overview of GSK-J2, the inactive regio-isomer of GSK-J1, and its cell-permeable prodrug GSK-J5, for use as a negative control in biochemical and cellular assays.
The Chemistry and Mechanism of Inactivity
GSK-J1 is a potent inhibitor of JMJD3 and UTX, with a reported IC50 of 60 nM for human JMJD3.[1][2][3][4] Its inhibitory action is dependent on a bidentate interaction with the catalytic Fe(II) ion in the active site of the enzyme.[5] GSK-J2 is a regio-isomer of GSK-J1, possessing analogous physicochemical properties but lacking the critical spatial arrangement of its pyridine (B92270) nitrogen and other functional groups necessary for this interaction.[5] Consequently, GSK-J2 exhibits significantly weaker inhibition of JMJD3, with a reported IC50 of >100 µM.[1] This profound difference in potency, despite the structural similarity, makes GSK-J2 an ideal negative control for in vitro experiments.
For cellular studies, the polar carboxylate group of both GSK-J1 and GSK-J2 restricts their permeability across cell membranes. To overcome this, cell-permeable ethyl ester prodrugs were developed: GSK-J4 (the prodrug of GSK-J1) and GSK-J5 (the prodrug of GSK-J2).[6][7][8] Once inside the cell, these esters are rapidly hydrolyzed by intracellular esterases to release their respective active or inactive parent compounds.[5]
Quantitative Data: A Comparative Overview
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for GSK-J1, GSK-J2, GSK-J4, and GSK-J5 against various histone demethylases. This data underscores the selectivity of GSK-J1/J4 for the KDM6 subfamily and the profound inactivity of GSK-J2/J5 against these primary targets.
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1 and GSK-J2
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| GSK-J1 | JMJD3/KDM6B | 0.060 | [1][2][3][4] |
| GSK-J2 | JMJD3/KDM6B | >100 | [1] |
| GSK-J1 | UTX/KDM6A | Potent Inhibition (IC50 not specified) | [2] |
| GSK-J2 | UTX/KDM6A | >100 | |
| GSK-J1 | JARID1B/KDM5B | 0.95 | [1] |
| GSK-J1 | JARID1C/KDM5C | 1.76 | [1] |
Table 2: Cellular Inhibitory Activity (IC50) of GSK-J4 and GSK-J5
| Compound | Cellular Effect | IC50 (µM) | Cell Type | Reference(s) |
| GSK-J4 | Inhibition of TNF-α production | 9 | Human Primary Macrophages | [5] |
| GSK-J5 | Inhibition of TNF-α production | No effect at concentrations tested | Human Primary Macrophages | [5] |
| GSK-J4 | Inhibition of LPS-induced cytokine expression | - | Human Primary Macrophages | [5] |
| GSK-J5 | Inhibition of LPS-induced cytokine expression | No effect at concentrations tested | Human Primary Macrophages | [5] |
Signaling Pathways and Experimental Workflows
The inhibition of JMJD3/UTX by GSK-J1/J4 has been shown to modulate various signaling pathways, primarily through the regulation of H3K27me3 levels at gene promoters. A key example is the inflammatory response in macrophages.
Caption: Signaling pathway of LPS-induced TNF-α production and its inhibition by GSK-J4.
Caption: Experimental workflow for assessing the effect of GSK-J4 using GSK-J5 as a negative control.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay
This protocol is adapted from methods used to assess the activity of JmjC domain-containing demethylases.[2][4]
Materials:
-
Recombinant human JMJD3/KDM6B enzyme
-
Biotinylated H3K27me3 peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2SO4·FeSO4·6H2O, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid
-
GSK-J1 (positive inhibitor) and GSK-J2 (negative control) dissolved in DMSO
-
Detection reagents (e.g., AlphaScreen™ beads or fluorescently labeled antibodies specific for the demethylated product)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of GSK-J1 and GSK-J2 in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing the JMJD3 enzyme.
-
Add 0.1 µL of the diluted compounds (GSK-J1 or GSK-J2) or DMSO (vehicle control) to the wells.
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 5 µL of the biotinylated H3K27me3 peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values. GSK-J2 should show minimal to no inhibition at concentrations where GSK-J1 is fully active.
Cellular Assay for Inhibition of TNF-α Production in Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of GSK-J4.[5][9]
Materials:
-
Human primary macrophages or a macrophage cell line (e.g., THP-1, differentiated with PMA)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
GSK-J4 and GSK-J5 dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human TNF-α
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere.
-
Prepare working solutions of GSK-J4 and GSK-J5 in cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Pre-treat the cells with various concentrations of GSK-J4, GSK-J5, or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for 6-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of GSK-J4 on TNF-α production. GSK-J5 should not significantly affect TNF-α levels compared to the vehicle control.
Off-Target Effects and Considerations
While GSK-J2 is designed as an inactive control, it is crucial to acknowledge that no compound is entirely devoid of off-target effects. However, comprehensive screening of GSK-J1 (and by extension, GSK-J2 due to its structural similarity) against a panel of other JmjC demethylases and a wide range of protein kinases has shown a high degree of selectivity for the KDM6 subfamily.[1] The primary utility of GSK-J2 is to control for on-target effects of GSK-J1. Any cellular phenotype observed with GSK-J1 but not with an equivalent concentration of GSK-J2 can be attributed with higher confidence to the inhibition of the KDM6 demethylases. It is always recommended to use the lowest effective concentration of the active compound and its negative control to minimize the potential for off-target activities.
Conclusion
GSK-J2 and its cell-permeable prodrug GSK-J5 are indispensable tools for researchers studying the roles of JMJD3 and UTX in biological processes. Their structural similarity to the active inhibitors GSK-J1 and GSK-J4, combined with their profound lack of on-target activity, provides a robust system for validating the specificity of experimental results. By incorporating GSK-J2/J5 as a negative control, researchers can confidently attribute their findings to the inhibition of H3K27 demethylation, thereby advancing our understanding of the epigenetic regulation of gene expression.
References
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK-J1 Sodium in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX/KDM6A), which are histone H3 lysine (B10760008) 27 (H3K27) demethylases.[1][2][3] These enzymes play a critical role in epigenetic regulation by removing methyl groups from H3K27, a mark associated with gene silencing.[4] Inhibition of JMJD3 and UTX by GSK-J1 leads to an increase in H3K27 trimethylation (H3K27me3) and subsequent modulation of gene expression.[2][5] This makes GSK-J1 a valuable chemical probe for studying the biological roles of these demethylases and a potential therapeutic agent in diseases such as cancer and inflammatory disorders.[5][6][7] The sodium salt of GSK-J1 is often used in in vitro assays due to its solubility. A less active regio-isomer, GSK-J2, can be used as a negative control for in vitro experiments.[8]
Data Presentation
In Vitro Potency of GSK-J1
| Target | Assay Type | IC50 | Reference |
| JMJD3 (KDM6B) | Cell-free | 28 nM | [1] |
| UTX (KDM6A) | Cell-free | 53 nM | [1] |
| JMJD3 (KDM6B) | Cell-free | 60 nM | [2][3] |
| JMJD3 (KDM6B) | Antibody-based | 60 nM | [9] |
| KDM5B | 170 nM | ||
| KDM5C | 550 nM | ||
| JARID1B | 0.95 µM | [2] | |
| JARID1C | 1.76 µM | [2] | |
| KDM5A | 6.8 µM | ||
| KDM5C | at 1 mM α-ketoglutarate | 11 µM | [3] |
| JMJD3 | Mass Spectrometry | 18 µM | [9] |
| UTX | Mass Spectrometry | 56 µM | [9] |
| KDM5B | at 1 mM α-ketoglutarate | 94 µM | [3] |
Note: IC50 values can vary depending on the specific assay conditions and detection methods used.
Signaling Pathway
The JMJD3/UTX demethylases are key regulators of gene expression through their enzymatic activity on H3K27me3. Various signaling pathways, including NF-κB, BMP, and TGF-β, can upregulate JMJD3 expression.[6][10] Once expressed, JMJD3 can be recruited to the promoters of target genes, where it removes the repressive H3K27me3 mark, leading to gene activation. This process is crucial in development, inflammation, and cancer.[6][7][10]
Caption: JMJD3/UTX Signaling and Inhibition by GSK-J1.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (MALDI-TOF based)
This protocol is adapted from established methods for measuring JMJD3 and UTX activity.[1][2][3]
1. Reagents and Materials:
-
Enzymes: Purified recombinant human JMJD3 and UTX.
-
Substrate: Biotinylated H3K27me3 peptide (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Inhibitor: GSK-J1 sodium salt, dissolved in fresh DMSO.[2]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl.
-
Cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.
-
Stop Solution: 10 mM EDTA.
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid.
-
Equipment: MALDI-TOF mass spectrometer, zip tips for desalting.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the H3K27me3 peptide substrate (final concentration 10 µM).
-
Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) or DMSO vehicle control to the reaction mixture.[2]
-
Initiate the reaction by adding the enzyme: 1 µM purified JMJD3 or 3 µM purified UTX.[1][2][3]
-
Incubate the reaction. For JMJD3, incubate for 3 minutes at 25°C. For UTX, incubate for 20 minutes at 25°C.[1][2][3]
-
Stop the reaction by adding the stop solution (10 mM EDTA).[1][2][3]
-
Desalt the reaction products using zip tips.[2]
-
Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.[2]
-
Analyze the samples using a MALDI-TOF mass spectrometer to measure the conversion of the trimethylated substrate to its demethylated products.[2]
Colorimetric In Vitro Assay
Commercial kits are available for a more streamlined, high-throughput colorimetric assay.[11][12] The general principle involves a substrate-coated plate, a specific antibody to detect the demethylated product, and a colorimetric readout.
1. Principle:
A trimethylated histone H3K27 substrate is coated onto microplate wells. The JMJD3/UTX enzyme is added, and it removes the methyl groups. The demethylated product is then recognized by a specific antibody, and a secondary antibody conjugated to an enzyme provides a colorimetric signal that is proportional to the demethylase activity.[11]
2. General Procedure (based on commercial kit principles):
-
Add the assay buffer and varying concentrations of GSK-J1 to the substrate-coated wells.
-
Add the nuclear extract (1-20 µg) or purified enzyme (10-500 ng) to each well.[11]
-
Incubate the plate to allow for the demethylation reaction.
-
Wash the wells and add the capture antibody that specifically recognizes the demethylated substrate.
-
Incubate to allow for antibody binding.
-
Wash the wells and add the detection antibody (enzyme-conjugated).
-
Incubate to allow for binding.
-
Wash the wells and add the colorimetric substrate.
-
Measure the absorbance using a microplate reader. The activity of the enzyme is proportional to the OD intensity.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro activity of GSK-J1.
Caption: In Vitro Assay Workflow for GSK-J1.
References
- 1. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. epigentek.com [epigentek.com]
- 12. Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Application Notes and Protocols for GSK-J4 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-J4, a selective histone demethylase inhibitor, in cancer cell line research. The included protocols and data summaries are intended to serve as a guide for investigating the anti-cancer effects of this compound.
Introduction
GSK-J4 is a potent and selective inhibitor of the Jumonji domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 27 (H3K27), a critical epigenetic mark for gene silencing.[1][2] By inhibiting JMJD3/UTX, GSK-J4 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), resulting in the repression of target gene expression.[1][3] Dysregulation of H3K27 methylation is implicated in the progression of various cancers, making GSK-J4 a valuable tool for cancer research and a potential therapeutic agent.[1][2]
GSK-J4 has been shown to exert anti-tumor effects across a range of cancer types by inducing cell cycle arrest, promoting apoptosis, and inhibiting cell proliferation, migration, and invasion.[1][4][5] Its mechanism of action involves the modulation of several key signaling pathways, including the PI3K/AKT/NF-κB and endoplasmic reticulum (ER) stress pathways.[4][6]
Data Presentation
Table 1: IC50 Values of GSK-J4 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of GSK-J4 in different cancer cell lines as reported in the literature.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Prostate Cancer | PC3 | 1.213 | Not Specified |
| Prostate Cancer | C42B | 0.7166 | Not Specified |
| Prostate Cancer | LNCaP | ~30 | 24 |
| Prostate Cancer | LNCaP | ~20 | 48 |
| Retinoblastoma | Y79 | 0.68 | 48 |
| Retinoblastoma | WERI-Rb1 | 2.15 | 48 |
| Prostate Cancer | CWR22Rv-1 | 4 | Not Specified |
| Prostate Cancer | R1-D567 | 6 | Not Specified |
| Prostate Cancer | R1-AD1 | 20 | Not Specified |
Note: IC50 values can vary depending on the assay conditions, cell density, and passage number. It is recommended to determine the IC50 for each cell line and specific experimental conditions.[7][8][9][10]
Experimental Protocols
Protocol 1: Determination of IC50 using CCK-8 Assay
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of GSK-J4 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GSK-J4 (dissolved in DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of GSK-J4 in complete growth medium. A common concentration range to test is 0.1 to 100 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest GSK-J4 concentration.
-
Remove the medium from the wells and add 100 µL of the GSK-J4 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7][10]
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of GSK-J4 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GSK-J4
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GSK-J4 at the desired concentration (e.g., IC50 or 2x IC50) for a specific time (e.g., 24 or 48 hours).[11] Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.[4]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in GSK-J4-treated cells using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GSK-J4
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with GSK-J4 as described in the cell cycle analysis protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[11]
Protocol 4: Western Blot Analysis of Protein Expression
This protocol is for examining the effect of GSK-J4 on the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
GSK-J4-treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved caspase-9, p21, Cyclin D1, Cyclin A2, proteins of the PI3K/AKT/NF-κB pathway)[4][6][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of GSK-J4 action on histone demethylation and cellular outcomes.
Caption: General experimental workflow for studying the effects of GSK-J4.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J1 Sodium in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK-J1 sodium, a potent and selective inhibitor of the H3K27 demethylase Jumonji domain-containing 3 (JMJD3), in mouse models of inflammation. The information presented herein is intended to facilitate the design and execution of preclinical studies aimed at evaluating the therapeutic potential of targeting JMJD3 in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of numerous diseases. Epigenetic mechanisms, particularly histone methylation, play a crucial role in modulating the expression of inflammatory genes. JMJD3 (also known as KDM6B) is a histone demethylase that removes the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3), thereby promoting the transcription of target genes, including many pro-inflammatory cytokines.[1][2][3]
GSK-J1 is a small molecule inhibitor of JMJD3.[4] By inhibiting JMJD3, GSK-J1 prevents the removal of the repressive H3K27me3 mark, leading to the suppression of pro-inflammatory gene expression.[1][4] Its ethyl ester prodrug, GSK-J4, exhibits improved cell permeability and is often used in in vivo studies.[5][6] This document will focus on the application of GSK-J1 and its prodrug in mouse models of inflammation.
Mechanism of Action
GSK-J1 exerts its anti-inflammatory effects by inhibiting the catalytic activity of JMJD3. This leads to an increase in the levels of H3K27me3 at the promoters of inflammatory genes, which in turn represses their transcription.[1][4] Key signaling pathways and downstream effects modulated by GSK-J1 in inflammatory contexts include:
-
Inhibition of the TLR4-NF-κB Pathway: In models of lipopolysaccharide (LPS)-induced inflammation, GSK-J1 has been shown to decrease the expression of Toll-like receptor 4 (TLR4) and inhibit the downstream NF-κB proinflammatory signaling pathway.[1][4] This results in reduced production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
-
Modulation of STAT Signaling: JMJD3 is known to cooperate with STAT signaling pathways to control the production of pro-inflammatory mediators.[7] By inhibiting JMJD3, GSK-J1 can interfere with this cross-talk and dampen the inflammatory response.
-
Suppression of Pro-inflammatory Cytokine Production: A consistent finding across multiple studies is the ability of GSK-J1 and its prodrug GSK-J4 to reduce the expression and secretion of a broad range of pro-inflammatory cytokines and chemokines in various inflammatory models.[1][6][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies using GSK-J1 or its prodrug GSK-J4 in mouse models of inflammation.
Table 1: In Vivo Dosages and Administration of GSK-J4 in Mouse Models of Inflammation
| Inflammation Model | Animal Strain | Dosage | Administration Route | Frequency | Reference |
| Abdominal Aortic Aneurysm | C57BL/6 | 10 mg/kg | Intraperitoneal injection | Every other day | [2] |
| Type 2 Diabetes (Metabolic Inflammation) | DB/DB mice | Not specified | Intraperitoneal injection | Every 2 days for 16 weeks | [10] |
| Diabetic Wound Repair | Diabetic mice | 1 mg/kg (nanoparticle formulation) | Subcutaneous injection | Not specified | [11] |
| Inflammatory Colitis | Not specified | Not specified | Oral administration | Not specified | [9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | In vivo administration | Not specified | [12] |
Table 2: In Vitro Concentrations and Effects of GSK-J1/GSK-J4
| Cell Type | Inhibitor | Concentration Range | Effect | Reference |
| Mouse Mammary Epithelial Cells | GSK-J1 | 0.1 µM, 1 µM, 10 µM | Reduction in Tnfa, Il1b, and Il6 mRNA expression | [1] |
| Human Primary Macrophages | GSK-J4 | 30 µM | Inhibition of LPS-driven cytokine expression | [5] |
| Human Primary Macrophages | GSK-J4 | IC50 of 9 µM | Inhibition of TNF-α protein production | [6] |
| LPS-stimulated RAW264.7 Macrophages | GSK-J1 | Not specified | Attenuated pro-inflammatory cytokine production | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for using this compound or its prodrug GSK-J4 in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model. This protocol is a synthesis of methodologies reported in the literature and should be adapted based on specific experimental goals.
Protocol: Evaluation of GSK-J1 in an LPS-Induced Systemic Inflammation Mouse Model
1. Materials and Reagents:
-
This compound or GSK-J4 (and a suitable vehicle, e.g., PBS or DMSO diluted in saline)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
8-10 week old C57BL/6 mice (or other appropriate strain)
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Reagents for tissue homogenization and RNA/protein extraction
-
Reagents for ELISA, qPCR, and Western blotting
2. Experimental Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, GSK-J1/J4 + LPS). A typical group size is 6-10 mice.
-
Inhibitor Administration:
-
Prepare a stock solution of this compound or GSK-J4 in a suitable vehicle.
-
Administer the inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the inflammatory challenge is critical and should be optimized. A common approach is to administer the inhibitor 1-2 hours before the LPS challenge.
-
-
Induction of Inflammation:
-
Prepare a fresh solution of LPS in sterile saline.
-
Induce systemic inflammation by administering LPS via intraperitoneal injection. The dose of LPS will need to be optimized but is typically in the range of 1-10 mg/kg.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of inflammation (e.g., lethargy, piloerection, huddled posture).
-
At a predetermined time point after LPS administration (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest tissues of interest (e.g., liver, spleen, lungs) for histological analysis, and for RNA and protein extraction.
-
-
Outcome Measures:
-
Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA.
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory genes.
-
Protein Expression Analysis: Prepare tissue lysates and perform Western blotting to assess the levels of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, JMJD3).
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Visualizations
Signaling Pathway of GSK-J1 in Inflammation
Caption: GSK-J1 inhibits JMJD3, preventing H3K27me3 demethylation and repressing inflammatory gene transcription.
Experimental Workflow for GSK-J1 in a Mouse Model
Caption: A generalized workflow for evaluating the efficacy of GSK-J1 in a mouse model of inflammation.
Logical Relationship of GSK-J1's Anti-inflammatory Effect
Caption: The logical flow of how GSK-J1 intervenes in the inflammatory cascade to produce a therapeutic effect.
References
- 1. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. rarediseasesjournal.com [rarediseasesjournal.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JMJD3 attenuates acute liver injury by suppressing inflammation and oxidative stress in LPS/D-Gal-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-J4 in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2-demethylase KDM6B/JMJD3 and KDM6A/UTX.[1] As a cell-permeable ethyl ester prodrug of GSK-J1, it is a valuable tool for investigating the role of H3K27 demethylation in various biological processes, including cancer cell proliferation, apoptosis, and differentiation.[1][2] These application notes provide a comprehensive overview of the recommended concentrations of GSK-J4 for cell culture experiments, detailed protocols for key assays, and a summary of its mechanism of action.
Data Presentation: Recommended Concentrations of GSK-J4
The optimal concentration of GSK-J4 is highly dependent on the cell line and the specific biological question being addressed. The following table summarizes effective concentrations and IC50 values reported in various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Y79 | Retinoblastoma | 0.2 - 0.8 µM | 48 hours | Inhibition of cell viability (IC50 = 0.68 µM) | [3][4] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 2.4 µM | 48 hours | Inhibition of cell viability (IC50 = 2.15 µM) | [3][4] |
| JeKo-1, REC-1 | Mantle Cell Lymphoma | 2 - 10 nM | 24 hours | Reduced adhesion to stromal cells | [5] |
| DaoY | Medulloblastoma | 2 - 30 µM | Not Specified | Inhibition of cell viability, G0/G1 cell cycle arrest | [6] |
| PC-3 | Prostate Cancer | 1 - 100 µM | 24 - 48 hours | Dose-dependent decrease in cell proliferation | [7] |
| CWR22Rv-1 | Prostate Cancer | 4 µM (ED50) | 24 - 96 hours | Inhibition of proliferation | [8] |
| R1-D567 | Prostate Cancer | 6 µM (ED50) | 24 - 96 hours | Inhibition of proliferation | [8] |
| R1-AD1 | Prostate Cancer | 20 µM (ED50) | 24 - 96 hours | Inhibition of proliferation | [8] |
| KG-1a | Acute Myeloid Leukemia | 2 - 10 µM | 48 hours | Increased apoptosis | [9] |
| Mouse Podocytes | Podocyte | 5 µM | 48 hours | Increased H3K27me3 content | [1] |
| AC16 | Cardiomyocyte | 2.5 - 10 µM | 24 hours (pre-treatment 2h) | Protective effect against palmitic acid-induced injury | [10][11] |
Signaling Pathways and Mechanism of Action
GSK-J4 primarily functions by inhibiting the enzymatic activity of the KDM6 family of histone demethylases, specifically KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me3 and H3K27me2), which are repressive epigenetic marks. By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27 methylation, resulting in the silencing of target gene expression.[1][5]
Several signaling pathways are modulated by GSK-J4 treatment. For instance, in retinoblastoma, GSK-J4 has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[3] In mantle cell lymphoma, its inhibitory effect is linked to the modulation of NF-κB signaling.[5] Furthermore, in medulloblastoma, GSK-J4 can block the Shh signaling pathway by increasing H3K27me3 levels at the Gli1 gene promoter.[6]
Caption: Mechanism of action of GSK-J4.
Experimental Protocols
Stock Solution Preparation
GSK-J4 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3][12] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.[3][13] Further dilutions to the desired working concentration should be made in fresh cell culture medium. It is crucial to include a vehicle control (DMSO) in all experiments at the same final concentration as the highest GSK-J4 concentration used.[3]
Cell Viability and Proliferation Assays (e.g., CCK-8 or MTT)
This protocol is adapted from studies on retinoblastoma and prostate cancer cells.[3][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of GSK-J4 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GSK-J4 or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used for retinoblastoma cells.[3][4]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of GSK-J4 or DMSO for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry
This protocol is adapted from studies on retinoblastoma and acute myeloid leukemia cells.[3][9]
-
Cell Treatment: Treat cells with GSK-J4 or DMSO as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is a general procedure based on methodologies described in several studies.[1][3]
-
Protein Extraction: After treatment with GSK-J4, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for cell culture studies using GSK-J4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 3. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 10. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: GSK-J1 Sodium Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-Linked (UTX/KDM6A) histone demethylases.[1] These enzymes specifically remove the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification involved in gene silencing.[2] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global and gene-specific H3K27me3 levels, thereby modulating the expression of target genes. Due to the critical role of JMJD3 in inflammation, immunity, and cancer, GSK-J1 and its cell-permeable prodrug, GSK-J4, are valuable chemical probes for investigating these biological processes in vivo.[3][4]
These application notes provide a comprehensive overview of the use of GSK-J1 sodium in various rodent models, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
GSK-J1 functions by competitively inhibiting the binding of the co-factor α-ketoglutarate to the catalytic site of JMJD3 and UTX.[5] This inhibition is highly selective for the KDM6 subfamily of H3K27 demethylases.[5] The resulting increase in H3K27me3 at gene promoters, particularly those of pro-inflammatory cytokines, leads to the suppression of their transcription. This mechanism underlies the anti-inflammatory effects observed in various disease models.[6][7]
Signaling Pathway Modulated by GSK-J1 in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream signaling pathways including Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB). NF-κB directly promotes the transcription of JMJD3. Subsequently, JMJD3 removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes like Tnf, Il1b, and Il6, leading to their expression. GSK-J1 blocks this demethylation step, thereby maintaining the silenced state of these inflammatory genes.
Quantitative Data from Rodent Models
The following tables summarize the in vivo administration of GSK-J1 and its prodrug GSK-J4 across various rodent models. GSK-J4 is often used in vivo due to its enhanced cell permeability, after which it is rapidly hydrolyzed to the active form, GSK-J1.[5]
Table 1: GSK-J1/GSK-J4 Administration in Inflammation and Autoimmune Disease Models
| Model | Species | Compound | Dose | Route | Frequency | Key Quantitative Outcomes | Reference(s) |
| LPS-induced Mastitis | Mouse | GSK-J1 | 1 mg/kg | i.p. | Single dose | Decreased MPO activity and reduced expression of Tnfα, Il1β, and Il6 in mammary tissue. | [6] |
| DSS-induced Colitis | Mouse | GSK-J4 | 1 mg/kg | i.p. | Daily for 5 days | Reduced body weight loss and morbidity; attenuated colon shortening. | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | GSK-J4 | N/A | i.p. | N/A | Ameliorated disease severity; reduced inflammatory CD4+ T cell infiltration in the CNS. | [8][9] |
| Periodontitis | Rat | GSK-J4 | 15 or 25 mg/kg | i.p. | Daily for 4 weeks | Reversed alveolar bone absorption and reduced serum TNF-α levels. | [10] |
Table 2: GSK-J1/GSK-J4 Administration in Cancer Models
| Model | Species | Compound | Dose | Route | Frequency | Key Quantitative Outcomes | Reference(s) |
| Prostate Cancer Xenograft (AR+) | Mouse | GSK-J4 | 50 mg/kg | i.p. | Daily for 10 days | Decreased tumor growth compared to vehicle-treated controls. | [2][11] |
| Prostate Cancer Xenograft (AR-) | Mouse | GSK-J4 | 50 mg/kg | i.p. | Daily for 10 days | Increased tumor growth compared to vehicle-treated controls. | [2][11] |
| Retinoblastoma Xenograft | Mouse | GSK-J4 | 25 mg/kg | i.p. | Daily for 10 days | Significantly smaller average tumor areas compared to the DMSO group. | [9] |
Table 3: GSK-J1/GSK-J4 Administration in Other Disease Models
| Model | Species | Compound | Dose | Route | Frequency | Key Quantitative Outcomes | Reference(s) |
| Diabetic Kidney Disease (STZ-induced) | Mouse | GSK-J4 | N/A | i.p. | N/A | Significantly reduced proteinuria and glomerulosclerosis. | [12][13] |
| Renal Fibrosis (UUO) | Mouse | GSK-J4 | 100 mg/kg | i.p. | Daily for 6 days | Worsened renal dysfunction and increased deposition of extracellular matrix proteins. | [14] |
| Lipotoxicity in Cardiomyocytes (db/db mice) | Mouse | GSK-J4 | 10 mg/kg | i.p. | Every 2 days for 16 weeks | Attenuated cardiomyocyte hypertrophy; significantly reversed serum triglyceride levels. | [13][14] |
| Retinal Development | Rat (neonate) | GSK-J1 | N/A | N/A | N/A | Increased proliferative and apoptotic cells; decreased number of PKCα-positive cells. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound or GSK-J4 for Intraperitoneal (i.p.) Injection
This protocol is adapted from methodologies for GSK-J4 and is suitable for achieving a clear solution for in vivo administration.[3][14]
Materials:
-
This compound or GSK-J4 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS) or sterile saline, pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of GSK-J1/J4 in DMSO. For example, to achieve a final dosing solution of 2 mg/mL, you might prepare a 40 mg/mL stock in DMSO. Note: Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
-
Vehicle Preparation and Drug Solubilization (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the GSK-J1/J4 DMSO stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear and homogenous.
-
Add 450-500 µL of sterile saline or PBS to reach a final volume of 1 mL. Mix thoroughly.
-
The final vehicle composition will be approximately 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous saline/PBS.
-
-
Administration:
-
The prepared solution should be used immediately for optimal results.
-
Administer the solution via intraperitoneal injection at the desired dosage. The injection volume should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
Protocol 2: Murine Model of LPS-Induced Mastitis
This protocol describes the induction of mastitis in lactating mice and treatment with GSK-J1.[6]
Experimental Workflow:
Procedure:
-
Animal Model: Use lactating mice (e.g., on day 10 of lactation).
-
Grouping: Randomly assign mice to control, LPS, and GSK-J1 + LPS groups.
-
Treatment: Administer this compound (1 mg/kg, prepared as in Protocol 1) via i.p. injection to the treatment group. Administer an equivalent volume of vehicle to the control and LPS groups.
-
Induction: One hour after the GSK-J1 or vehicle injection, anesthetize the mice and inject a small volume of LPS (e.g., 0.2 mg/mL) into the fourth inguinal mammary gland of the LPS and GSK-J1 + LPS groups.
-
Endpoint: After 24 hours, euthanize the mice and collect the mammary glands for downstream analysis, including histology, myeloperoxidase (MPO) assay for neutrophil infiltration, and qPCR for inflammatory cytokine expression.
Protocol 3: Murine Model of DSS-Induced Colitis
This protocol provides a general framework for inducing colitis and assessing the therapeutic potential of GSK-J4.
Experimental Workflow:
Procedure:
-
Induction: Administer dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water of mice (concentration typically ranges from 1.5% to 3.5% w/v) to induce colitis.[5]
-
Treatment: Begin daily i.p. injections of GSK-J4 (e.g., 1 mg/kg) or vehicle at a predetermined time point (e.g., on the same day as DSS administration or after the onset of symptoms).[5]
-
Monitoring: Record daily measurements of body weight, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
Endpoint: At the end of the study period (e.g., 7-14 days), euthanize the mice.
-
Analysis: Excise the colon and measure its length (shortening is a marker of inflammation). Collect tissue for histological analysis and measurement of inflammatory markers.
Concluding Remarks
This compound and its prodrug GSK-J4 are invaluable tools for studying the epigenetic regulation of gene expression in vivo. Their ability to specifically inhibit JMJD3/UTX histone demethylases allows for the targeted investigation of H3K27me3-mediated processes in a variety of rodent models of human disease. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting this epigenetic pathway. It is important to note that while GSK-J1/J4 are highly selective for the KDM6 subfamily, off-target effects should always be considered, and appropriate controls, such as the inactive isomer GSK-J5, should be included where possible. Furthermore, a lack of publicly available pharmacokinetic data necessitates careful dose-finding studies for new models and applications.
References
- 1. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 12. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mice with experimental colitis show an altered metabolism with decreased metabolic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting H3K27me3 Changes Induced by GSK-J4 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for utilizing Western blotting to detect and quantify changes in the histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark following treatment with GSK-J4, a selective inhibitor of the H3K27 demethylases JMJD3/UTX. A detailed methodology is presented, covering cell culture and GSK-J4 treatment, histone extraction, protein quantification, gel electrophoresis, protein transfer, and immunodetection. Additionally, this guide includes a summary of key quantitative parameters and visual diagrams of the signaling pathway and experimental workflow to facilitate experimental success.
Introduction
Post-translational modifications of histones play a critical role in regulating chromatin structure and gene expression. The trimethylation of histone H3 at lysine 27 (H3K27me3) is a key epigenetic mark associated with gene silencing.[1] The levels of H3K27me3 are dynamically regulated by the opposing activities of histone methyltransferases, such as EZH2, and histone demethylases, including JMJD3 (KDM6B) and UTX (KDM6A).[2][3]
GSK-J4 is a potent and specific inhibitor of the H3K27 demethylases JMJD3 and UTX.[1][2] By inhibiting these enzymes, GSK-J4 leads to an accumulation of the H3K27me3 mark, which can impact gene expression and cellular processes such as proliferation and differentiation.[1][4] This makes GSK-J4 a valuable tool for studying the role of H3K27me3 in various biological systems and a potential therapeutic agent in diseases like cancer.[2][5] Western blotting is a widely used technique to detect changes in specific proteins and their modifications, providing a reliable method to assess the efficacy of GSK-J4 treatment on H3K27me3 levels.[6]
Signaling Pathway of GSK-J4 Action
GSK-J4 inhibits the demethylase activity of JMJD3 and UTX, preventing the removal of the methyl groups from H3K27me3. This leads to an overall increase in the levels of this repressive histone mark.
Caption: Mechanism of GSK-J4 action on H3K27me3 levels.
Experimental Protocols
This section details the step-by-step methodology for assessing H3K27me3 changes after GSK-J4 treatment.
Part 1: Cell Culture and GSK-J4 Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
GSK-J4 Preparation: Prepare a stock solution of GSK-J4 (e.g., 10 mM in DMSO).[7]
-
Treatment: The day after seeding, treat the cells with the desired concentrations of GSK-J4. A vehicle control (DMSO) should be run in parallel.[8] Treatment times can range from 24 to 72 hours, depending on the cell line and experimental goals.[9]
-
Cell Harvest: After the treatment period, harvest the cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, centrifuge to pellet.
Part 2: Histone Extraction (Acid Extraction Method)
Histones are basic proteins and can be effectively isolated using an acid extraction protocol.[10][11]
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice.[12]
-
Nuclei Isolation: Centrifuge to pellet the nuclei and discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Protein Precipitation: Centrifuge at high speed to pellet debris. Transfer the supernatant containing histones to a new tube and precipitate the histones by adding trichloroacetic acid (TCA).[12]
-
Washing: Wash the histone pellet with ice-cold acetone.[13]
-
Solubilization: Air-dry the pellet and resuspend it in distilled water.[13]
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of the histone extracts using a Bradford assay or a similar protein quantification method.[13]
Part 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a specific amount of histone extract (e.g., 10-15 µg) with Laemmli sample buffer and boil for 5 minutes.[14][15]
-
Gel Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.[8][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10] Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 diluted in the blocking buffer overnight at 4°C with gentle shaking.[16] A primary antibody against total Histone H3 should be used as a loading control on a separate blot or after stripping the H3K27me3 antibody.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Part 5: Data Analysis
-
Quantification: Quantify the band intensities using densitometry software such as ImageJ.[17]
-
Normalization: Normalize the H3K27me3 signal to the total Histone H3 signal for each sample to account for loading differences.
-
Comparison: Compare the normalized H3K27me3 levels in GSK-J4-treated samples to the vehicle-treated control.
Western Blot Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Experimental workflow for Western blot analysis of H3K27me3.
Data Presentation
The following table summarizes key quantitative parameters for the Western blot protocol.
| Parameter | Recommended Range/Value | Notes |
| GSK-J4 Concentration | 6 µM - 30 µM | Cell line dependent, optimization may be required.[5][9] |
| Treatment Duration | 24 - 72 hours | Time-dependent effects should be considered.[9] |
| Histone Loading Amount | 10 - 15 µ g/lane | Ensure equal loading across all lanes.[14][15] |
| SDS-PAGE Gel % | 12 - 15% | Optimal for resolving low molecular weight histones.[8][10] |
| Primary Antibody: Anti-H3K27me3 | 1:1000 | Dilution may vary based on antibody manufacturer.[8] |
| Primary Antibody: Anti-Histone H3 | 1:1000 - 1:50,000 | Used as a loading control.[8][10] |
| Secondary Antibody Dilution | 1:10,000 | Dependent on the specific antibody and detection system.[10] |
Troubleshooting
-
No or Weak Signal:
-
Confirm successful histone extraction and protein transfer (Ponceau S staining).
-
Optimize antibody concentrations and incubation times.
-
Ensure the activity of the HRP enzyme and ECL substrate.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Ensure the blocking step is sufficient.
-
Titrate down the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
-
Use high-quality, specific primary antibodies.
-
Ensure the purity of the histone extract.
-
By following this detailed protocol, researchers can reliably investigate the effects of GSK-J4 on H3K27me3 levels, providing valuable insights into the role of this epigenetic modification in their specific model system.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-H3K27me3 Antibodies | Invitrogen [thermofisher.com]
- 4. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 11. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 12. biochem.slu.edu [biochem.slu.edu]
- 13. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Tri-Methyl-Histone H3 (Lys27) (C36B11) Rabbit Monoclonal Antibody (#9733) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Designing a ChIP-seq Experiment with GSK-J4
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a robust method for identifying the genome-wide binding sites of DNA-associated proteins, including transcription factors and modified histones.[1][2] These application notes provide a detailed framework for designing and executing a ChIP-seq experiment to investigate the effects of GSK-J4, a potent and cell-permeable small molecule inhibitor.
Mechanism of Action: GSK-J4
GSK-J4 is a specific, dual inhibitor of the Jumonji domain-containing histone lysine (B10760008) demethylases KDM6A (also known as UTX) and KDM6B (also known as JMJD3).[3][4][5] These enzymes are responsible for removing the di- and tri-methyl groups from lysine 27 on histone H3 (H3K27me2/me3).[6][7] The H3K27me3 mark is a canonical feature of facultative heterochromatin and is strongly associated with transcriptionally repressed genes.[6][8]
By inhibiting KDM6A/B, GSK-J4 treatment prevents the demethylation of H3K27, leading to a global or locus-specific increase in H3K27me3 levels.[9][10] This enhanced repression can alter gene expression programs that are critical for cell differentiation, proliferation, and disease states, making GSK-J4 a valuable tool for epigenetic research and a potential therapeutic agent.[11] A ChIP-seq experiment targeting H3K27me3 after GSK-J4 treatment can therefore reveal the specific genomic regions and target genes that are epigenetically modulated by the inhibitor.
Caption: Mechanism of GSK-J4 action.
Experimental Design Considerations
A well-designed ChIP-seq experiment is critical for obtaining meaningful and reproducible results.[12] Key considerations for a GSK-J4 treatment study include cell line selection, treatment conditions, and appropriate controls.
-
Cell Line Selection : Choose a cell line known to express KDM6A/B and where H3K27me3 dynamics are relevant to the biological question. The sensitivity to GSK-J4 can vary between cell lines.[13]
-
GSK-J4 Concentration and Duration : The optimal concentration and treatment time should be determined empirically for the chosen cell line. A dose-response experiment assessing global H3K27me3 levels by Western blot and a time-course experiment can identify the conditions that yield a robust biological effect without inducing excessive cell death.[13][14] Concentrations typically range from 1 µM to 10 µM, with incubation times from 24 to 72 hours.[14][15]
-
Replicates : Biological replicates are essential for statistical power and to distinguish true biological differences from experimental variation. A minimum of three biological replicates for each condition is recommended.[12]
-
Controls : Several controls are crucial for data normalization and interpretation:[12][16]
-
Vehicle Control : Cells treated with the same concentration of the solvent used to dissolve GSK-J4 (e.g., DMSO). This group serves as the baseline for assessing the inhibitor's effects.[10]
-
Input DNA Control : A sample of sonicated chromatin that has not been subjected to immunoprecipitation. This control accounts for biases in chromatin shearing, library preparation, and sequencing, and is used to model the background signal for peak calling.[12][17]
-
Negative IgG Control : An immunoprecipitation performed with a non-specific antibody of the same isotype as the primary antibody. This control helps to identify non-specific binding of chromatin to the antibody or beads.
-
Detailed Experimental Protocol
This protocol outlines the major steps for performing a ChIP-seq experiment to map H3K27me3 occupancy following GSK-J4 treatment.
Caption: ChIP-seq experimental and data analysis workflow.
1. Cell Culture and GSK-J4 Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat one set of plates with the predetermined optimal concentration of GSK-J4 and another set with an equivalent volume of vehicle (e.g., DMSO).
-
Incubate for the desired duration (e.g., 48 hours).
2. Protein-DNA Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rocking.[18]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS. Harvest cells by scraping.
-
Pellet cells by centrifugation and flash-freeze in liquid nitrogen for storage at -80°C or proceed directly to the next step.
3. Cell Lysis and Chromatin Shearing
-
Resuspend cell pellets in a cell lysis buffer containing protease inhibitors.
-
Isolate nuclei and resuspend in a nuclear lysis/ChIP dilution buffer.
-
Shear chromatin to an average fragment size of 200-500 bp using an optimized sonication protocol.[17]
-
Centrifuge to pellet debris. The supernatant contains the soluble chromatin.
-
Crucially, save a 5-10% aliquot of the sheared chromatin as the "Input" control. [19]
4. Immunoprecipitation (IP)
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Add a ChIP-validated anti-H3K27me3 antibody to the pre-cleared chromatin. For the negative control, add a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
5. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[17]
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
6. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluates and the saved "Input" sample. Incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.[17]
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol:chloroform extraction or a column-based DNA purification kit.
7. Library Preparation and Sequencing
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries using a commercial kit, which typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to generate sufficient material for sequencing.
-
Perform size selection to obtain a library with the desired insert size.
-
Sequence the libraries on a high-throughput sequencing platform.
Data Presentation and Quality Control
Quantitative data should be organized for clarity and comparison.
Table 1: GSK-J4 Treatment and Experimental Conditions
| Parameter | Description |
|---|---|
| Cell Line | e.g., Human prostate cancer (DU-145) |
| GSK-J4 Conc. | 5 µM |
| Vehicle | 0.1% DMSO |
| Treatment Time | 48 hours |
| Replicates | 3 biological replicates per condition |
| Cells per IP | 1 x 10^7 |
Table 2: Antibody Specifications
| Antibody Target | Supplier | Catalog No. | Isotype | Amount per IP |
|---|---|---|---|---|
| H3K27me3 | e.g., Cell Signaling | #9733 | Rabbit IgG | 10 µL |
| Normal Rabbit IgG | e.g., Cell Signaling | #2729 | Rabbit IgG | 1 µg |
Table 3: Example qPCR Validation of Known Target Genes Before sequencing, validate the enrichment of known GSK-J4 target gene promoters.
| Gene Target | Condition | % Input Enrichment (Mean ± SD) | Fold Change (GSK-J4/Vehicle) |
|---|---|---|---|
| HOXA9 (Target) | Vehicle | 1.5 ± 0.3 | 4.5 |
| GSK-J4 | 6.8 ± 0.9 | ||
| ACTB (Negative) | Vehicle | 0.2 ± 0.05 | 1.1 |
| | GSK-J4 | 0.22 ± 0.07 | |
Table 4: Sequencing and Alignment Quality Metrics
| Sample | Total Reads (Millions) | Uniquely Mapped Reads (%) | Non-Redundant Fraction (NRF) |
|---|---|---|---|
| Vehicle_Rep1 | 35.1 | 91.5 | 0.85 |
| GSK-J4_Rep1 | 36.5 | 92.1 | 0.82 |
| Input_Rep1 | 40.2 | 93.0 | 0.95 |
Bioinformatics Analysis Workflow
The analysis of ChIP-seq data is a multi-step process to identify and interpret regions of histone modification.[20][21]
-
Quality Control (QC) : Assess the quality of raw sequencing reads using tools like FastQC.
-
Read Alignment : Map the quality-filtered reads to a reference genome using an aligner such as Bowtie2.[20]
-
Peak Calling : Identify genomic regions with significant enrichment of H3K27me3 in the GSK-J4 and vehicle samples compared to the input control. MACS2 is a widely used tool for this purpose.
-
Quality Metrics : Assess the quality of the ChIP-seq experiment using metrics like cross-correlation analysis and the fraction of reads in peaks (FRiP).
-
Differential Binding Analysis : Identify regions that show a statistically significant change in H3K27me3 enrichment between the GSK-J4 and vehicle-treated samples. Tools like DiffBind or csaw can be used.
-
Downstream Analysis :
-
Peak Annotation : Associate differential binding sites with nearby genes.
-
Functional Enrichment : Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the genes associated with differential regions to understand the biological processes affected by GSK-J4.
-
Visualization : Use a genome browser (e.g., IGV) to visualize the signal at specific loci of interest.
-
References
- 1. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 7. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]
- 11. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 13. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromosomedynamics.com [chromosomedynamics.com]
- 20. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pipeline and Tools for ChIP-Seq Analysis - CD Genomics [cd-genomics.com]
Application Notes: GSK-J1 Sodium in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes specifically catalyze the removal of di- and tri-methylation from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a key epigenetic mark associated with gene repression. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global levels of the repressive H3K27me3 mark, leading to the silencing of target gene expression.[4][5] Due to the highly polar nature of its carboxylate group which limits cellular permeability, the ethyl ester prodrug, GSK-J4, is often utilized in cell-based assays.[6] GSK-J4 readily crosses the cell membrane and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[6] In immunological contexts, JMJD3 is a critical regulator of inflammatory responses, often induced by stimuli such as lipopolysaccharide (LPS).[3][6] Consequently, GSK-J1 and its prodrug GSK-J4 have emerged as invaluable chemical probes for dissecting the role of H3K27me3 dynamics in immunity and as potential therapeutic agents for inflammatory and autoimmune diseases.[1][7]
Mechanism of Action in Immune Regulation
GSK-J1 competitively inhibits the binding of the co-factor α-ketoglutarate to the catalytic site of JMJD3 and UTX, thereby blocking their demethylase activity.[6] This leads to an accumulation of the repressive H3K27me3 mark at the promoter regions of inflammatory genes, which in turn suppresses their transcription. A key pathway influenced by GSK-J1 is the Toll-like receptor 4 (TLR4) signaling cascade, which is pivotal in the innate immune response to bacterial endotoxins like LPS. Upon LPS stimulation, JMJD3 is recruited to the promoters of pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), where it removes the H3K27me3 mark to facilitate gene expression. By preventing this demethylation, GSK-J1 effectively dampens the inflammatory response.[5]
Key Applications in Immunology Research
Modulation of Macrophage Polarization and Inflammatory Responses
GSK-J1 and its prodrug GSK-J4 have been extensively shown to modulate macrophage function. Treatment with GSK-J4 significantly reduces the production of pro-inflammatory cytokines by macrophages stimulated with LPS.[6][8] This anti-inflammatory effect is achieved without inducing cellular toxicity and appears to be independent of the upstream NF-κB signaling pathway.[5]
Regulation of Dendritic Cell (DC) Phenotype and Function
Research indicates that GSK-J4 can induce a tolerogenic phenotype in dendritic cells. This is characterized by the reduced expression of co-stimulatory molecules (CD80/CD86) and pro-inflammatory cytokines (IL-6, IFN-γ, TNF), alongside an increased secretion of the anti-inflammatory cytokine TGF-β1.[1] This modulation of DC function has significant implications for T cell activation and differentiation.
Influence on T Cell Differentiation and Function
GSK-J1/J4 has been demonstrated to impact the differentiation of CD4+ T helper (Th) cells. Notably, GSK-J4 treatment has been shown to favor the differentiation of regulatory T cells (Tregs) from naive CD4+ T cells, while having a limited effect on the generation of Th1 and Th17 cells.[1][9] This suggests a role for H3K27 demethylases in shaping the balance of T cell subsets, which is critical in both immune homeostasis and autoimmune diseases. Furthermore, inhibition of UTX by GSK-J4 has been shown to enhance the formation of memory CD8+ T cells.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of GSK-J1/J4 in various immunological assays.
Table 1: Inhibitory Concentration of GSK-J4 on Cytokine Production
| Cell Type | Stimulant | Cytokine | IC50 | Reference |
| Human Primary Macrophages | LPS | TNF-α | 9 µM | [6][7][8] |
Table 2: Effective Concentrations of GSK-J4 in T Cell Differentiation Assays
| T Cell Subset | Cell Source | GSK-J4 Concentration | Observed Effect | Reference |
| Regulatory T cells (Tregs) | Naive CD4+ T cells (Mouse) | 10 nM - 25 nM | Increased Treg differentiation | [9] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation Assay
This protocol describes the stimulation of macrophages with LPS to assess the anti-inflammatory effects of GSK-J4.
-
Cell Culture: Culture primary human macrophages or a macrophage cell line (e.g., RAW 264.7) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
GSK-J4 Treatment: Prepare a stock solution of GSK-J4 in DMSO. On the day of the experiment, dilute the GSK-J4 stock solution in culture medium to the desired final concentrations (e.g., a dose-response from 1 µM to 30 µM). A vehicle control (DMSO) should be included.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of GSK-J4 or vehicle control. Pre-incubate the cells for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: After incubation, collect the cell culture supernatants. Analyze the concentration of secreted cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: In Vitro T Cell Differentiation Assay (Treg)
This protocol outlines the differentiation of naive CD4+ T cells into Tregs in the presence of GSK-J4.
-
Naive T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD25-CD62L+) from the spleen and lymph nodes of mice using a MACS or FACS-based cell sorting method.
-
Plate Coating: Coat a 24-well plate with anti-CD3 antibody (1-5 µg/mL) in sterile PBS overnight at 4°C.
-
Cell Culture: On the day of the experiment, wash the coated plate with sterile PBS. Prepare a T cell differentiation medium consisting of complete RPMI 1640 medium, 10% FBS, 1% penicillin-streptomycin, 50 µM β-mercaptoethanol, soluble anti-CD28 antibody (1-2 µg/mL), TGF-β (2-5 ng/mL), and IL-2 (10 ng/mL).
-
GSK-J4 Treatment: Add GSK-J4 to the differentiation medium at the desired final concentrations (e.g., 10 nM, 25 nM). Include a vehicle control.
-
Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells per well.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis of Treg Differentiation: After the incubation period, harvest the cells. For intracellular staining, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Stain the cells for surface markers (e.g., CD4) and then fix, permeabilize, and stain for the transcription factor Foxp3. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This protocol is for assessing the enrichment of the H3K27me3 mark at specific gene promoters in immune cells treated with GSK-J4.
-
Cell Treatment: Treat your immune cell type of interest (e.g., macrophages) with GSK-J4 or vehicle control, followed by the appropriate stimulation (e.g., LPS) for a defined period.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of your target gene (e.g., TNFA). Analyze the data as a percentage of input DNA to determine the relative enrichment of H3K27me3.
Visualizations
Caption: GSK-J1 inhibits JMJD3/UTX, preventing the removal of the repressive H3K27me3 mark.
Caption: Workflow for assessing the effect of GSK-J4 on macrophage cytokine production.
Caption: Workflow for inducing and evaluating Treg differentiation with GSK-J4 treatment.
References
- 1. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 4. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Investigating Neuroinflammation with GSK-J4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical underlying factor in the pathology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system, are key mediators of this inflammatory response. The epigenetic regulation of gene expression in microglia has emerged as a crucial area of investigation. GSK-J4, a potent and selective inhibitor of histone lysine (B10760008) demethylases (KDMs), offers a powerful tool to probe the role of histone methylation in neuroinflammatory processes.
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1.[1][2] Once inside the cell, it is rapidly hydrolyzed by esterases to its active form, GSK-J1.[2] GSK-J1 is a potent inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][3] By inhibiting these enzymes, GSK-J4 treatment leads to an increase in the global levels of H3K27me3, a repressive histone mark, thereby modulating the expression of inflammatory genes.[2][4][5] This document provides detailed application notes and protocols for utilizing GSK-J4 to investigate neuroinflammation.
Mechanism of Action
GSK-J4 functions by inhibiting the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing the methyl groups from tri- and di-methylated lysine 27 on histone H3 (H3K27me3/me2). This histone mark is generally associated with transcriptional repression. In the context of neuroinflammation, inflammatory stimuli like lipopolysaccharide (LPS) can induce the expression of JMJD3.[2] JMJD3 is then recruited to the promoters of pro-inflammatory genes, where it removes the repressive H3K27me3 mark, leading to gene transcription. By inhibiting JMJD3 and UTX, GSK-J4 prevents this demethylation, maintains a repressive chromatin state, and consequently suppresses the expression of pro-inflammatory cytokines and other inflammatory mediators.[2][6]
Caption: Mechanism of action of GSK-J4 in suppressing neuroinflammation.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for GSK-J4 and its active form, GSK-J1.
| Parameter | Value | Target/Assay | Cell Type/Model | Reference |
| IC50 (GSK-J1) | 60 nM | JMJD3 (KDM6B) | Cell-free enzymatic assay | [1] |
| IC50 (GSK-J4) | 8.6 µM | KDM6B | AlphaLISA assay | [7] |
| IC50 (GSK-J4) | 6.6 µM | KDM6A | AlphaLISA assay | [7] |
| IC50 (GSK-J4) | >50 µM | JMJD3 | In vitro mass spectrometry assay | [2] |
| IC50 (GSK-J4) | 9 µM | LPS-induced TNF-α production | Human primary macrophages | [2][3] |
| Effective Concentration | 0.5 µM | Neuroprotection against 6-OHDA | SH-SY5Y cells | [8][9] |
| Effective Concentration | 1.0 - 2.0 µM | Inhibition of colony formation | Neuroblastoma cells | [10] |
| Effective Concentration | 5 µM | Attenuation of inflammatory response | Mouse bone marrow monocytes | [11] |
| Effective Concentration | 10 µM | Inhibition of inflammatory gene expression | Primary microglia | [6] |
| In Vivo Dosage | 10 mg/kg (i.p.) | Amelioration of lipotoxicity | DB/DB mice | [12] |
| In Vivo Dosage | 20 mg/kg (i.p.) | Attenuation of allergic airway inflammation | Mice | [11] |
Experimental Protocols
In Vitro Investigation of Microglial Activation
This protocol outlines the use of GSK-J4 to study its effects on LPS-induced activation of primary microglia or microglial cell lines (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
Culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
GSK-J4 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (RNA extraction kits, protein lysis buffers, ELISA kits)
Protocol:
-
Cell Culture: Plate primary microglia or BV-2 cells in appropriate culture plates. Allow cells to adhere and reach 70-80% confluency. For primary microglia, culture for at least 24 hours before treatment.
-
GSK-J4 Pre-treatment: Aspirate the old medium and replace it with fresh medium containing GSK-J4 at the desired concentration (e.g., 1-10 µM) or vehicle control (DMSO).[6] It is recommended to perform a dose-response experiment to determine the optimal concentration. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS directly to the medium to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the cells for a period appropriate for the desired readout:
-
Gene Expression (qPCR): 4-6 hours.
-
Cytokine Secretion (ELISA): 12-24 hours.
-
Protein Expression (Western Blot): 12-24 hours.
-
-
Sample Collection:
-
Supernatant: Collect the culture medium, centrifuge to remove cell debris, and store at -80°C for ELISA analysis of secreted cytokines (e.g., TNF-α, IL-6).
-
Cell Lysate: Wash cells with cold PBS. For RNA analysis, lyse cells directly in the plate using a lysis buffer from an RNA extraction kit. For protein analysis, lyse cells in RIPA buffer, scrape, and collect the lysate.
-
-
Downstream Analysis:
-
qPCR: Analyze the mRNA levels of inflammatory genes such as Tnf, Il6, Il1b, and Nos2.
-
ELISA: Quantify the concentration of secreted cytokines in the supernatant.
-
Western Blot: Analyze the protein levels of inflammatory markers (e.g., iNOS, COX-2) and confirm target engagement by probing for H3K27me3. An increase in H3K27me3 levels upon GSK-J4 treatment indicates successful target inhibition.[13]
-
Caption: Experimental workflow for in vitro analysis of GSK-J4 on microglial activation.
In Vivo Investigation in a Mouse Model of Neuroinflammation
This protocol provides a general framework for assessing the efficacy of GSK-J4 in a mouse model of LPS-induced systemic inflammation, which is commonly used to study neuroinflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
GSK-J4
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS)[12]
-
Lipopolysaccharide (LPS)
-
Anesthetics
-
Perfusion and tissue collection instruments
Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
GSK-J4 Administration: Prepare GSK-J4 in a suitable vehicle. Administer GSK-J4 to the mice via intraperitoneal (i.p.) injection at a dose of 1-10 mg/kg.[12] Administer the vehicle to the control group. The timing of administration should be optimized, but a common starting point is 1-2 hours before the LPS challenge.
-
LPS Challenge: Inject LPS (i.p.) at a dose of 1-5 mg/kg to induce systemic inflammation and a subsequent neuroinflammatory response.
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice. Perfuse transcardially with cold PBS to remove blood from the brain.
-
Brain Dissection and Processing: Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex). The tissue can be:
-
Snap-frozen in liquid nitrogen: For subsequent RNA or protein extraction.
-
Fixed in 4% paraformaldehyde: For immunohistochemical analysis.
-
-
Downstream Analysis:
-
qPCR/Western Blot: Homogenize the brain tissue to analyze the expression of inflammatory genes and proteins as described for the in vitro protocol.
-
Immunohistochemistry (IHC): Stain brain sections for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (GFAP) to assess the cellular inflammatory response.
-
Caption: In vivo experimental workflow for assessing the effects of GSK-J4 on neuroinflammation.
Important Considerations
-
Solubility: GSK-J4 is poorly soluble in aqueous solutions. A stock solution in 100% DMSO is recommended for in vitro use. For in vivo studies, a specific vehicle formulation is necessary to ensure solubility and bioavailability.[12][14]
-
Cell Viability: Before conducting functional assays, it is crucial to determine the non-toxic concentration range of GSK-J4 for your specific cell type using a cell viability assay (e.g., MTT, LDH).
-
Controls: Always include a vehicle control (e.g., DMSO) in your experiments. For mechanistic studies, using the inactive isomer, GSK-J5, can serve as an excellent negative control.[2]
-
Target Engagement: To confirm that GSK-J4 is active in your experimental system, measure the levels of H3K27me3 by Western blot or immunofluorescence. A detectable increase in H3K27me3 indicates successful inhibition of KDM6 demethylases.[4][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic effect of a histone demethylase inhibitor in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM6B promotes activation of the oncogenic CDK4/6-pRB-E2F pathway by maintaining enhancer activity in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Breast Cancer Stem Cells with GSK-J4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer stem cells (BCSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, contributing to tumor initiation, metastasis, and therapeutic resistance. Epigenetic modifications play a crucial role in regulating the state of these cells. GSK-J4 is a potent and selective small-molecule inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] By inhibiting these enzymes, GSK-J4 leads to an increase in the repressive histone mark H3K27me3, which is associated with gene silencing.[2] This modulation of the epigenetic landscape provides a powerful tool to investigate the mechanisms underlying BCSC maintenance and to explore potential therapeutic strategies targeting this resilient cell population.[1]
These application notes provide a comprehensive guide for utilizing GSK-J4 to study breast cancer stem cells, including its mechanism of action, effects on key signaling pathways, and detailed protocols for relevant in vitro assays.
Mechanism of Action
GSK-J4 is a cell-permeable prodrug that is rapidly hydrolyzed to the active inhibitor, GSK-J1. The primary mechanism of action of GSK-J4 in the context of breast cancer stem cells is the inhibition of the H3K27me3 demethylases JMJD3 and UTX.[1] This inhibition results in a global increase in the levels of H3K27me3, a histone modification associated with transcriptional repression.[2] In breast cancer stem cells, a lower level of H3K27me3 is often observed, which allows for the expression of genes that maintain their stem-like properties. By increasing H3K27me3 levels, GSK-J4 effectively silences these "stemness" genes, leading to a reduction in the BCSC population.[1]
Key downstream effects of GSK-J4 treatment on breast cancer stem cells include:
-
Suppression of Stemness-Related Markers: Treatment with GSK-J4 has been shown to decrease the expression of key pluripotency-associated transcription factors, including SOX2, Nanog, and OCT4.[1]
-
Inhibition of Self-Renewal and Expansion: GSK-J4 effectively suppresses the self-renewal capacity of BCSCs, as demonstrated by a reduction in mammosphere formation efficiency.[1]
-
Reduced Tumorigenicity: In vivo studies have shown that GSK-J4 can inhibit the tumor-initiating ability of breast cancer cells.[1]
Signaling Pathways and Experimental Workflows
GSK-J4 Signaling Pathway
The following diagram illustrates the primary mechanism of action of GSK-J4 in breast cancer stem cells.
References
Application Notes and Protocols: Assessing the Effects of GSK-J4 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3) and ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX) histone demethylases. These enzymes are responsible for removing the repressive trimethylation mark on histone H3 lysine (B10760008) 27 (H3K27me3). By inhibiting JMJD3 and UTX, GSK-J4 effectively increases global H3K27me3 levels, leading to the epigenetic silencing of specific genes. GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed to the active inhibitor, GSK-J1, within the cell.
Recent research has highlighted the significant anti-inflammatory properties of GSK-J4. It has been demonstrated to suppress the production of a range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in various immune cells, particularly macrophages and dendritic cells.[1] This inhibitory effect is primarily attributed to the GSK-J4-mediated increase in H3K27me3 at the promoter regions of these cytokine genes, which in turn represses their transcription. Furthermore, GSK-J4 has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. This makes GSK-J4 a valuable tool for studying the epigenetic regulation of inflammation and a potential therapeutic candidate for inflammatory and autoimmune diseases.
These application notes provide detailed protocols for assessing the effects of GSK-J4 on cytokine production in a cell-based model, utilizing lipopolysaccharide (LPS) as a pro-inflammatory stimulus.
Data Presentation: Summary of GSK-J4 Effects on Cytokine Production
The following table summarizes the expected qualitative and quantitative effects of GSK-J4 on the production of key inflammatory cytokines based on published literature. The exact magnitude of the effect may vary depending on the cell type, experimental conditions, and the specific assays used.
| Cytokine | Expected Effect of GSK-J4 Treatment | Typical Fold Change (mRNA/Protein) | Relevant Cell Types |
| TNF-α | Decrease | 2 to 10-fold decrease | Macrophages, Dendritic Cells, Microglia |
| IL-6 | Decrease | 3 to 8-fold decrease | Macrophages, Dendritic Cells, Mesangial Cells |
| IL-1β | Decrease | 2 to 6-fold decrease | Macrophages |
| IFN-γ | Decrease | Variable, generally decreased | Dendritic Cells, NK Cells |
| IL-10 | Variable/Increase | May increase in some contexts | Macrophages |
Experimental Protocols
Protocol 1: In Vitro Assessment of GSK-J4 on Cytokine mRNA Expression using Quantitative PCR (qPCR)
This protocol details the steps for treating a macrophage cell line (e.g., RAW 264.7 or THP-1) with GSK-J4, stimulating with LPS, and quantifying the resulting changes in cytokine mRNA levels.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
GSK-J4 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
Cell culture plates (6-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well in complete culture medium. Incubate at 37°C in a 5% CO2 incubator until the cells reach 70-80% confluency (typically 18-24 hours).
-
GSK-J4 Pre-treatment:
-
Prepare working solutions of GSK-J4 in complete culture medium from the stock solution. A final concentration of 10 µM is a common starting point.[2] Include a vehicle control (DMSO) at the same final concentration as the GSK-J4-treated wells.
-
Aspirate the old medium from the cells and add the medium containing GSK-J4 or vehicle.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium. A final concentration of 1 µg/mL is often effective.[3]
-
Add the LPS solution directly to the wells containing the GSK-J4 or vehicle-treated cells. Include a non-stimulated control group (cells treated with vehicle but not LPS).
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
RNA Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the wells using 1 mL of TRIzol reagent per well and proceed with RNA extraction according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your target cytokine and housekeeping gene, and cDNA template.
-
Perform qPCR using a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[4]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the LPS-stimulated vehicle control.
-
Protocol 2: In Vitro Assessment of GSK-J4 on Cytokine Protein Secretion using ELISA
This protocol describes the quantification of secreted cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatant collected from the experiment described in Protocol 1.
-
Commercially available ELISA kit for the target cytokine (e.g., mouse TNF-α ELISA kit).
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the ELISA kit)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, according to the ELISA kit manufacturer's instructions.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and cell culture supernatants (collected after LPS stimulation in Protocol 1 and centrifuged to remove cell debris) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stoppage and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathway of GSK-J4 in Cytokine Regulation
References
- 1. H3K27 tri-demethylase JMJD3 inhibits macrophage apoptosis by promoting ADORA2A in lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in H3K27ac following lipopolysaccharide stimulation of nasopharyngeal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gene-quantification.de [gene-quantification.de]
Using GSK-J4 to Study Macrophage Polarization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Dysregulation of macrophage polarization is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Therefore, understanding the molecular mechanisms governing macrophage polarization is crucial for developing novel therapeutic strategies.
GSK-J4 is a potent and selective inhibitor of the H3K27 histone demethylases, Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A).[1] This cell-permeable ethyl ester prodrug is intracellularly hydrolyzed to its active form, GSK-J1.[1] By inhibiting the removal of the repressive trimethylation mark on histone H3 lysine (B10760008) 27 (H3K27me3), GSK-J4 effectively modulates the expression of genes involved in inflammatory responses. This application note provides detailed protocols for utilizing GSK-J4 to study macrophage polarization, focusing on its well-documented role in suppressing the M1 phenotype.
Mechanism of Action of GSK-J4 in Macrophage Polarization
GSK-J4 primarily exerts its effects on macrophage polarization by inhibiting the demethylase activity of JMJD3 and UTX. In the context of pro-inflammatory stimuli like Lipopolysaccharide (LPS), JMJD3 is upregulated and removes the repressive H3K27me3 mark from the promoters of M1-associated genes, such as TNFα and IL6, leading to their transcriptional activation. GSK-J4 treatment prevents this demethylation, thereby maintaining a repressive chromatin state and suppressing the expression of these pro-inflammatory cytokines.[1][2][3]
While the role of GSK-J4 in suppressing M1 polarization is well-established, its direct impact on M2 polarization is an area of ongoing research. Some studies suggest that by dampening the M1 response, GSK-J4 may indirectly favor a more M2-like or anti-inflammatory phenotype.
Data Presentation
The following tables summarize the quantitative effects of GSK-J4 on macrophage polarization markers.
Table 1: Effect of GSK-J4 on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Cytokine | Cell Type | GSK-J4 Concentration | Inhibition | Reference |
| TNF-α | Human primary macrophages | 9 µM (IC50) | Dose-dependent inhibition of protein production | [1] |
| IL-6 | Murine Bone Marrow-Derived Macrophages (BMDMs) | 30 µM | Significant reduction in mRNA expression | [3] |
| IL-1β | Murine BMDMs | 4 µM | Significant reduction in mRNA expression | [4] |
| IL-12p70 | Murine BMDMs | 30 µM | Significant reduction in protein expression | [3] |
| MCP-1 (CCL2) | RAW264.7 cells | 4 µM | Significant reduction in mRNA expression | [5] |
| CCL5 | RAW264.7 cells | 4 µM | Significant reduction in mRNA expression | [5] |
| IFN-β | RAW264.7 cells | 4 µM | Significant reduction in mRNA expression | [5] |
| IL-23a | RAW264.7 cells | 4 µM | Significant reduction in mRNA expression | [5] |
Table 2: Effect of GSK-J4 on M1 and M2 Gene Expression in Polarized Macrophages
| Gene | Macrophage Phenotype | Cell Type | GSK-J4 Treatment | Change in Expression | Reference |
| Nos2 (iNOS) | M1 | Murine BMDMs | 30 µM GSK-J4 + LPS | Decreased | [3] |
| Il6 | M1 | Murine BMDMs | 30 µM GSK-J4 + LPS | Decreased | [3] |
| Tnfα | M1 | Human primary macrophages | 30 µM GSK-J4 + LPS | Decreased | [1] |
| Arg1 | M2 | Murine BMDMs | GSK-J4 + IL-4 | Further investigation needed | |
| Cd206 | M2 | Murine BMDMs | GSK-J4 + IL-4 | Further investigation needed |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.[1][6][7]
Materials:
-
6- to 12-week-old mice
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
DMEM high-glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin (DMEM+)
-
Recombinant murine Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile syringes (5 mL, 10 mL) and needles (25G)
-
70 µm cell strainer
-
50 mL conical tubes
-
Petri dishes (100 mm)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia from both hind legs.
-
Remove all muscle and connective tissue from the bones.
-
Cut off the ends of the bones to expose the marrow cavity.
-
Using a 25G needle attached to a 10 mL syringe filled with DMEM+, flush the bone marrow from each bone into a 50 mL conical tube.
-
Disperse any cell clumps by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in DMEM+.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Plate the cells in 100 mm petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of DMEM+ supplemented with 20 ng/mL of M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh DMEM+ containing 20 ng/mL M-CSF to each dish.
-
On day 7, the cells will have differentiated into mature macrophages and are ready for polarization experiments.
Protocol 2: Macrophage Polarization and GSK-J4 Treatment
This protocol details the polarization of BMDMs into M1 and M2 phenotypes and subsequent treatment with GSK-J4.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Recombinant murine Interleukin-4 (IL-4)
-
GSK-J4 (and its inactive enantiomer GSK-J5 as a negative control)
-
DMSO (vehicle for GSK-J4)
-
Cell culture plates (6-well or 12-well)
-
RNA lysis buffer (for gene expression analysis)
-
Reagents for protein analysis (e.g., ELISA kits)
Procedure:
-
Seed the differentiated BMDMs into 6-well or 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
M1 Polarization: To induce M1 polarization, replace the medium with fresh DMEM+ containing 100 ng/mL LPS.
-
M2 Polarization: To induce M2 polarization, replace the medium with fresh DMEM+ containing 20 ng/mL IL-4.
-
GSK-J4 Treatment:
-
For studying the effect on M1 polarization, pre-treat the cells with the desired concentration of GSK-J4 (e.g., 1-30 µM) or vehicle (DMSO) for 1-2 hours before adding LPS.
-
For studying the effect on M2 polarization, co-treat the cells with IL-4 and GSK-J4.
-
Include a control group treated with the inactive enantiomer GSK-J5 to ensure the observed effects are specific to the active compound.
-
-
Incubate the cells for the desired time period. For gene expression analysis (qRT-PCR), a 6-24 hour incubation is typically sufficient. For protein analysis (ELISA, Western blot), a 24-48 hour incubation may be necessary.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Protocol 3: Analysis of Macrophage Polarization Markers
This protocol outlines methods to analyze the expression of M1 and M2 markers.
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the treated macrophages using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for M1 markers (Nos2, Tnfα, Il6, Il1b) and M2 markers (Arg1, Cd206, Ym1).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the fold change in gene expression relative to the control group.
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatants from the treated macrophages.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.
Flow Cytometry:
-
Gently detach the macrophages from the culture plates.
-
Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.
Visualizations
Caption: Experimental workflow for studying macrophage polarization using GSK-J4.
Caption: Mechanism of GSK-J4 in suppressing M1 macrophage polarization.
Caption: IL-4/STAT6 signaling pathway in M2 macrophage polarization.
Conclusion
GSK-J4 serves as a valuable chemical probe for dissecting the epigenetic regulation of macrophage polarization, particularly in the context of pro-inflammatory responses. The provided protocols offer a framework for researchers to investigate the impact of H3K27 demethylase inhibition on macrophage function. Further studies are warranted to fully elucidate the role of GSK-J4 in M2 polarization and to explore its therapeutic potential in macrophage-driven diseases.
Disclaimer: This document is intended for research purposes only. Please refer to the manufacturer's safety data sheet for handling and storage of GSK-J4. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
Application Notes and Protocols for GSK-J1 Sodium in Diabetic Nephropathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. Emerging research highlights the role of epigenetic modifications, particularly histone methylation, in the pathogenesis of DN. GSK-J1, and its cell-permeable prodrug GSK-J4, are potent and selective inhibitors of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] By inhibiting the removal of the repressive H3K27me3 mark, GSK-J1/J4 can modulate gene expression, thereby mitigating key pathological processes in DN such as inflammation and fibrosis.[4][5] This document provides detailed application notes and protocols based on preclinical studies for the use of GSK-J1/J4 in DN research.
Mechanism of Action
In diabetic kidney disease, hyperglycemia and other profibrotic factors like TGF-β1 lead to an increase in the expression of H3K27 demethylases such as KDM6A.[4] This results in the removal of repressive H3K27me3 marks from the promoters of profibrotic and pro-inflammatory genes, leading to their transcription and subsequent renal injury. One key pathway involves the upregulation of Dickkopf-1 (DKK1), which in turn can modulate TGF-β1 signaling, a central driver of fibrosis.[6][7][8]
GSK-J1/J4 inhibits KDM6A/B, leading to an increase in H3K27me3 levels. This restores the epigenetic silencing of profibrotic genes, including DKK1, thereby downregulating the TGF-β1 pathway and reducing the expression of extracellular matrix proteins like fibronectin and collagen IV.[5][6] This ultimately ameliorates renal fibrosis, glomerulosclerosis, and proteinuria.[4][7]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of GSK-J1/J4 in diabetic nephropathy and a general experimental workflow for in vivo studies.
Caption: Mechanism of GSK-J1/J4 in Diabetic Nephropathy.
References
- 1. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β: elusive target in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Flow Cytometry Analysis Following GSK-J4 Treatment
Introduction
GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2-demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] As a pro-drug form of GSK-J1, GSK-J4 provides enhanced cellular permeability, making it a valuable tool for in vitro studies.[3] The primary mechanism of GSK-J4 involves the inhibition of KDM6A/B, leading to an increase in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3).[4][5] Since H3K27me3 is a key epigenetic mark associated with transcriptional repression (gene silencing), treatment with GSK-J4 can significantly alter gene expression profiles.[4][6]
These epigenetic modifications trigger various downstream cellular responses, making GSK-J4 a subject of intense research, particularly in oncology. The most prominent effects observed after GSK-J4 treatment are the induction of cell cycle arrest and apoptosis.[4][7][8] In numerous cancer cell lines, GSK-J4 has been shown to reduce cell viability, arrest the cell cycle at the S or G2/M phase, and promote programmed cell death.[9][10][11] Flow cytometry is an indispensable technique for the precise, single-cell quantification of these cellular fates. This document provides detailed protocols for analyzing cell cycle distribution and apoptosis in response to GSK-J4 treatment.
Mechanism of Action and Downstream Cellular Effects
GSK-J4 inhibits the demethylase activity of KDM6A and KDM6B. This prevents the removal of the methyl groups from H3K27, leading to an accumulation of the repressive H3K27me3 mark at target gene promoters. The resulting alteration in the transcriptome can activate pathways that suppress cell proliferation and induce cell death.
General Experimental Workflow
The analysis of cellular responses to GSK-J4 treatment by flow cytometry follows a standardized workflow. This involves treating cultured cells with the compound, harvesting them at specific time points, staining with fluorescent dyes specific to the biological process of interest (e.g., cell cycle, apoptosis), and finally, acquiring and analyzing the data on a flow cytometer.
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide (PI) Staining
This protocol details the use of propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA for cell cycle analysis. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. GSK-J4 treatment has been observed to cause cell cycle arrest, which can be quantified using this method.[9][11]
Materials
-
GSK-J4 (Stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes (12 x 75 mm)
Procedure
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of GSK-J4 (e.g., 0, 2, 5, 10 µM) for 24-48 hours. Include a vehicle-only (DMSO) control.
-
Cell Harvesting:
-
Suspension cells: Transfer cells directly from the well to a 15 mL conical tube.
-
Adherent cells: Wash with PBS, then detach using trypsin-EDTA. Neutralize with complete medium and transfer to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet once with 2 mL of cold PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Final Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data in the appropriate channel for PI (e.g., FL-2 or FL-3). Use a linear scale for DNA content analysis.
Data Presentation
The data should be analyzed using cell cycle modeling software to deconvolute the G0/G1, S, and G2/M populations. Results are typically presented in a table summarizing the percentage of cells in each phase.
| GSK-J4 Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 | 1.1 ± 0.3 |
| 5 | 50.1 ± 2.5 | 38.6 ± 2.2 | 11.3 ± 1.1 | 4.5 ± 0.8 |
| 10 | 35.8 ± 2.9 | 45.3 ± 3.0 | 18.9 ± 1.9 | 9.7 ± 1.2 |
Note: The data above is representative and will vary based on the cell line and experimental conditions. An increase in the S or G2/M phase population and the sub-G1 peak is indicative of GSK-J4's effect.[9][11]
Protocol 2: Apoptosis Analysis using Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic stages.[14]
Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Procedure
-
Cell Seeding and Treatment: Seed cells and treat with GSK-J4 and a vehicle control as described in Protocol 1. A typical incubation time for apoptosis induction is 48-72 hours.[7]
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution and Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples immediately (within 1 hour) by flow cytometry. Use appropriate channels for FITC (e.g., FL-1) and PI (e.g., FL-2 or FL-3).
Data Interpretation
The results are visualized on a two-parameter dot plot, which can be divided into four quadrants.
Data Presentation
Summarize the percentage of cells in each quadrant. An increase in the early (Q4) and late (Q2) apoptotic populations indicates a positive result for GSK-J4-induced apoptosis.
| GSK-J4 Conc. (µM) | % Viable (Q3) | % Early Apoptosis (Q4) | % Late Apoptosis (Q2) | % Necrotic (Q1) |
| 0 (Control) | 92.1 ± 2.5 | 3.5 ± 0.9 | 2.1 ± 0.5 | 2.3 ± 0.6 |
| 5 | 70.4 ± 3.1 | 15.6 ± 1.5 | 8.8 ± 1.1 | 5.2 ± 0.9 |
| 10 | 48.9 ± 2.8 | 22.4 ± 2.3 | 19.5 ± 2.0 | 9.2 ± 1.4 |
Note: The data above is representative and will vary based on the cell line and experimental conditions.[7][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. biocompare.com [biocompare.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: GSK-J4 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical use of GSK-J4, a selective inhibitor of the H3K27 demethylases KDM6A/UTX and KDM6B/JMJD3, in combination with other cancer therapies. The following sections detail synergistic interactions, underlying mechanisms, and experimental protocols for researchers investigating novel cancer treatment strategies.
Introduction to GSK-J4 Combination Therapy
GSK-J4 is an epigenetic modulator that increases the levels of the repressive histone mark H3K27me3, leading to the silencing of key oncogenes.[1] Emerging evidence suggests that GSK-J4 can sensitize cancer cells to conventional chemotherapies, targeted agents, and radiation, offering a promising avenue for overcoming drug resistance and enhancing therapeutic efficacy.[2][3] This document outlines established combination strategies and provides detailed protocols for their investigation in a laboratory setting.
Synergistic Combinations of GSK-J4 with Other Cancer Therapies
GSK-J4 has demonstrated synergistic anti-cancer effects across a range of malignancies when combined with various therapeutic modalities. A summary of key quantitative data from preclinical studies is presented below.
| Cancer Type | Combination Agent | Cell Line(s) | GSK-J4 IC50 (μM) | Combination Agent IC50 | Combination Index (CI) | Key Outcomes |
| Anaplastic Thyroid Cancer (KRAS-mutant) | Doxorubicin (B1662922) | Cal-62 | 1.502 | 0.100 µM | 0.673 | Increased inhibition of proliferation, migration, and invasion.[4][5] |
| Anaplastic Thyroid Cancer | Doxorubicin | 8505C | 5.269 | 1.309 µM | - | - |
| Anaplastic Thyroid Cancer | Doxorubicin | 8305C | 5.246 | 1.314 µM | - | - |
| Castration-Resistant Prostate Cancer | Cabazitaxel | R1-D567, CWR22Rv-1 | 6 (ED50), 4 (ED50) | ~4 nM (ED50) | < 1 (Synergistic at low doses) | Enhanced inhibition of proliferation.[1][6] |
| Prostate Cancer | Hesperetin | PC-3, LNCaP | - | - | Synergistic | Inhibition of TGFβ-induced EMT, migration, and invasion. |
| Acute Myeloid Leukemia (AML) | Cytosine Arabinoside (Ara-C) | Kasumi-1 | - | - | Synergistic | Enhanced inhibition of colony formation.[7] |
| Acute Myeloid Leukemia (AML) | Decitabine (B1684300) | KG-1a | - | - | Synergistic | Increased inhibition of proliferation and induction of apoptosis.[8] |
| FLT3-ITD+ Acute Myeloid Leukemia | Gilteritinib (B612023) | MOLM-13, MV4-11 | - | - | < 1 | Enhanced anti-proliferative and pro-apoptotic effects; synergistic cell cycle arrest.[4][9] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Radiation | Patient-derived DIPG cells | - | - | - | Enhanced radiosensitivity, inhibited DNA double-strand break repair, and reduced clonogenic survival.[10][11] |
| Testicular Germ Cell Tumors | Cisplatin | - | - | - | Synergistic | Sensitized both cisplatin-sensitive and -resistant tumors to cisplatin.[3] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of GSK-J4 in combination therapies are often attributed to its ability to modulate key cellular signaling pathways and processes. One of the prominent pathways affected is the PI3K/AKT/NF-κB signaling cascade, which is crucial for cell survival, proliferation, and inflammation.
Caption: GSK-J4 inhibits KDM6A/B, increasing H3K27me3 and silencing oncogenes, and may also suppress the PI3K/AKT/NF-κB pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of GSK-J4 in combination with other anti-cancer agents.
Experimental Workflow for Combination Drug Screening
This workflow outlines the general procedure for screening drug combinations and identifying synergistic interactions.
Caption: A generalized workflow for identifying and validating synergistic drug combinations with GSK-J4.
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK-J4 and a combination agent, and to assess the synergistic inhibition of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GSK-J4 (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of GSK-J4 and the combination agent in complete growth medium. For combination studies, prepare a matrix of concentrations based on the single-agent IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by GSK-J4 in combination with another therapeutic agent.
Materials:
-
6-well cell culture plates
-
GSK-J4 and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with GSK-J4, the combination agent, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of GSK-J4 in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection (e.g., Cal-62 for anaplastic thyroid cancer)
-
Matrigel (optional)
-
GSK-J4 and combination agent formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Injection: Harvest cancer cells and resuspend them in serum-free medium or PBS (optionally mixed with Matrigel). Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[12]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle, GSK-J4 alone, combination agent alone, GSK-J4 + combination agent).
-
Treatment Administration: Administer treatments as per the established dosing schedule and route (e.g., intraperitoneal injection, oral gavage). For example, in a Cal-62 xenograft model, GSK-J4 and doxorubicin can be administered via intraperitoneal injection every 2 days.[13]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of GSK-J4 with other cancer therapies represents a promising strategy to enhance anti-tumor activity and overcome resistance. The protocols provided herein offer a framework for researchers to investigate these synergistic interactions in a preclinical setting. Further research is warranted to explore the full potential of GSK-J4 in combination regimens and to translate these findings into clinical applications.
References
- 1. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergy of GSK-J4 With Doxorubicin in KRAS-Mutant Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined anti-leukemic effect of gilteritinib and GSK-J4 in FLT3-ITD+ acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosensitization by Histone H3 Demethylase Inhibition in Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergy of GSK-J4 With Doxorubicin in KRAS-Mutant Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synergy of GSK-J4 With Doxorubicin in KRAS-Mutant Anaplastic Thyroid Cancer [frontiersin.org]
Troubleshooting & Optimization
GSK-J1 sodium solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the histone demethylase inhibitor, GSK-J1 sodium. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J1 and what is its mechanism of action?
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me3/me2), a mark associated with gene repression.[3] By inhibiting JMJD3 and UTX, GSK-J1 prevents the removal of this repressive mark, leading to the maintenance of gene silencing.[2][3] This mechanism is crucial in various biological processes, including inflammation, cancer, and development.[1][3]
Q2: What is the difference between GSK-J1 and this compound salt?
GSK-J1 is the free acid form of the inhibitor, which has a highly polar carboxylate group that restricts its cellular permeability. The this compound salt is formulated to improve its solubility in aqueous solutions, although challenges may still arise. For cellular assays, a cell-permeable ethyl ester prodrug, GSK-J4, has also been developed.[4]
Q3: My this compound salt is not dissolving in aqueous media. What should I do?
This compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock can then be further diluted into your aqueous experimental medium. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
Q4: I observed a precipitate after diluting my this compound DMSO stock into cell culture medium. What could be the cause?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue known as "solvent shock." This occurs when the compound, which is highly soluble in the organic solvent, rapidly comes out of solution when introduced to the aqueous environment. Other factors can include the concentration of the compound exceeding its solubility limit in the final medium, interactions with media components, and the temperature and pH of the medium.
Q5: How can I prevent precipitation of this compound in my cell culture experiments?
To prevent precipitation, it is advisable to perform serial dilutions of the DMSO stock in the cell culture medium. Pre-warming the cell culture medium to 37°C before adding the compound can also help. It is important to mix the solution gently but thoroughly after each dilution step. For persistent issues, consider using a lower final concentration of this compound.
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to common problems encountered when preparing and using this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Powder will not dissolve in aqueous buffer (e.g., PBS). | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO first. Further dilute this stock into the aqueous buffer. |
| Precipitate forms immediately after diluting DMSO stock into cell culture medium. | "Solvent shock" due to rapid change in solvent polarity. The final concentration exceeds the solubility limit in the medium. | Perform serial dilutions. Add the DMSO stock to pre-warmed (37°C) medium dropwise while gently vortexing. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). |
| Solution is initially clear but a precipitate forms over time in the incubator. | Compound instability in the aqueous environment at 37°C. Interaction with media components (e.g., salts, proteins). Changes in pH due to cell metabolism. | Prepare fresh working solutions immediately before use. Minimize the time the compound spends in the incubator before analysis. Test the stability of this compound in your specific cell culture medium over time. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound leading to inaccurate final concentrations. | Visually inspect for any precipitate before adding to cells. If precipitation is observed, prepare a fresh solution. Consider sonicating the stock solution briefly to ensure complete dissolution. |
Data Presentation: Solubility of this compound
The solubility of this compound can vary between batches and is influenced by factors such as temperature and the presence of co-solvents. The following table summarizes solubility data from various sources.
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 50 mg/mL (121.5 mM) | May require sonication. Hygroscopic DMSO can reduce solubility; use fresh DMSO. | [2][5] |
| Water | Insoluble | - | [5] |
| Ethanol | Insoluble | - | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.08 mM) | For in vivo formulations. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.08 mM) | For in vivo formulations. | [2] |
Note: The molecular weight of this compound salt is approximately 411.4 g/mol .[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in medium (to make a 100 µM intermediate solution), and then dilute this intermediate solution 1:10 into the final volume of medium.
-
Gently mix the solution by inverting the tube or pipetting after each dilution step.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathway of GSK-J1 Inhibition
Caption: GSK-J1 inhibits JMJD3/UTX, preventing H3K27 demethylation and maintaining gene silencing.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution for cell-based assays.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting logic for this compound precipitation in experiments.
References
How to dissolve GSK-J1 sodium for in vitro use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of GSK-J1 sodium for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] Some suppliers suggest that if solubility in DMSO is an issue, other solvents like ethanol (B145695) or DMF may be attempted.[2] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q2: What is the reported solubility of this compound in various solvents?
A2: The reported solubility of this compound varies across different suppliers. The quantitative data is summarized in the table below. It is important to note that some sources describe the solubility in DMSO as "slightly soluble," while others provide specific concentration limits.[5]
Q3: Is this compound cell-permeable?
A3: No, GSK-J1 is considered cell-impermeable due to its highly polar carboxylate group.[4][5] For cellular assays, the cell-permeable ethyl ester prodrug, GSK-J4, is recommended.[5][6] GSK-J1 is therefore best suited for use as a standard in in vitro biochemical assays.[4]
Q4: How should I store this compound powder and stock solutions?
A4: The solid powder form of this compound is stable for at least four years when stored at -20°C.[5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2]
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound or my solution is not clear.
This guide provides a step-by-step approach to troubleshoot dissolution issues with this compound.
-
Step 1: Verify Solvent Quality
-
Step 2: Gentle Heating
-
If the compound does not readily dissolve at room temperature, gentle warming of the solution may aid dissolution. Be cautious and avoid excessive heat which could degrade the compound.
-
-
Step 3: Sonication
-
Sonication is recommended by some suppliers to facilitate the dissolution of this compound in solvents like DMSO and ethanol.[1] This process uses ultrasonic waves to break up particles and enhance solubilization.
-
-
Step 4: Check Concentration
-
Refer to the solubility data table below. You may be attempting to prepare a stock solution at a concentration higher than the compound's solubility limit in the chosen solvent. If so, dilute your sample to a lower concentration.
-
-
Step 5: Vortexing
-
Ensure the solution is mixed thoroughly by vortexing. This can help to ensure that all particles of the compound are exposed to the solvent.
-
-
Step 6: Consider an Alternative Solvent
The following diagram illustrates the logical workflow for troubleshooting this compound dissolution.
Caption: A flowchart detailing the troubleshooting steps for dissolving this compound.
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | 77 mg/mL (~197.71 mM) | Selleck Chemicals[3] |
| 38.9 mg/mL (99.88 mM) | TargetMol[1] | |
| up to 20 mg/mL | Tribioscience[4] | |
| Slightly soluble | Cayman Chemical[5] | |
| Ethanol | 38.9 mg/mL (99.88 mM) | TargetMol[1] |
| Insoluble | Selleck Chemicals[3] | |
| Water | Insoluble | Selleck Chemicals[3] |
Note: The significant variation in reported solubility may be due to differences in the product's formulation (e.g., degree of hydration) or the specific experimental conditions used for determination.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound salt (Formula Weight: 411.4 g/mol )[5]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.114 mg of this compound.
-
Calculation: 0.010 mol/L * 411.4 g/mol * 0.001 L = 0.004114 g = 4.114 mg
-
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Cap the vial securely and vortex the solution thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Gentle warming can also be applied if necessary.
-
-
Storage: Once the this compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the Aliquots: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
References
- 1. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 2. This compound | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
Potential off-target effects of GSK-J1 sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of GSK-J1 sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of GSK-J1?
GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions by competing with the co-factor α-ketoglutarate.[4] The ethyl ester prodrug, GSK-J4, is often used in cellular assays due to the limited permeability of GSK-J1's polar carboxylate group.[3][5]
Q2: What are the known off-target effects of GSK-J1?
While GSK-J1 is highly selective for the KDM6 subfamily, it has been shown to exhibit inhibitory activity against other histone demethylases at higher concentrations.[6] Known off-targets include members of the KDM5/JARID1 family, specifically JARID1B (KDM5B) and JARID1C (KDM5C).[1][6] Some studies have also indicated potential inhibition of KDM4C.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between on-target and potential off-target effects, it is recommended to:
-
Use a range of concentrations: Observe if the desired effect occurs at concentrations consistent with the IC50 for JMJD3/UTX, while potential off-target effects appear at higher concentrations.
-
Employ a negative control compound: GSK-J2, a less active pyridine (B92270) regio-isomer of GSK-J1, can be used as a negative control for in vitro experiments.[6] Its ester derivative, GSK-J5, can be used in cellular assays.[6]
-
Utilize genetic knockdown: Compare the phenotype from GSK-J1 treatment with that of siRNA-mediated knockdown of JMJD3 and/or UTX.
-
Perform rescue experiments: If possible, overexpress a resistant form of the target enzyme to see if it rescues the phenotype.
Q4: What are the common experimental readouts to confirm GSK-J1 activity?
The most direct method to confirm GSK-J1 activity is to measure the global or gene-specific levels of H3K27me3. Treatment with GSK-J1 should lead to an increase in H3K27me3 levels.[1][7] This can be assessed by techniques such as Western blotting, immunofluorescence, or Chromatin Immunoprecipitation (ChIP).[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on H3K27me3 levels | Compound instability: GSK-J1 solutions should be prepared fresh. | Prepare working solutions immediately before use. For in vivo studies, use freshly prepared formulations.[2] |
| Insufficient cellular uptake: The polar nature of GSK-J1 can limit its cell permeability. | Consider using the ethyl ester prodrug GSK-J4 for cell-based assays, which has better cell permeability.[3][5] | |
| Incorrect dosage: The effective concentration may vary depending on the cell type and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific system. | |
| Unexpected cellular toxicity | Off-target effects: At high concentrations, GSK-J1 may inhibit other enzymes, leading to toxicity. | Titrate the concentration of GSK-J1 to the lowest effective dose. Compare results with the less active control, GSK-J2/GSK-J5.[6] |
| Solvent toxicity: The vehicle used to dissolve GSK-J1 (e.g., DMSO) may be toxic to cells at high concentrations. | Ensure the final concentration of the solvent is within a tolerable range for your cell line (typically <0.5% for DMSO). | |
| Variability in experimental results | Inconsistent compound handling: Repeated freeze-thaw cycles or improper storage can degrade the compound. | Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Differences in cell culture conditions: Cell passage number, density, and media composition can influence the response to treatment. | Maintain consistent cell culture practices and use cells within a defined passage number range. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target | IC50 | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 nM | Cell-free assay | [1][2] |
| UTX (KDM6A) | 60 nM | Cell-free assay | [1] |
| JARID1B (KDM5B) | 0.95 µM | Not specified | [1] |
| JARID1C (KDM5C) | 1.76 µM | Not specified | [1][6] |
| KDM5C | 11 µM | Not specified | [2] |
| KDM5B | 94 µM | Not specified | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Histone Demethylase Assay (MALDI-TOF)
This protocol is adapted from methodologies used to assess the in vitro activity of GSK-J1.[1][2]
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM HEPES pH 7.5
-
150 mM KCl
-
50 µM (NH4)2SO4·FeSO4·H2O
-
1 mM 2-oxoglutarate
-
2 mM ascorbate
-
10 µM Biotin-KAPRKQLATKAARK(me3)SAPATGG peptide substrate
-
Purified JMJD3 (1 µM) or UTX (3 µM)
-
-
Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).
-
-
Incubation:
-
For JMJD3, incubate for 3 minutes at 25°C.
-
For UTX, incubate for 20 minutes at 25°C.
-
-
Reaction Termination:
-
Add 10 mM EDTA to stop the reaction.
-
-
Sample Preparation:
-
Desalt the reaction mixture using a zip tip.
-
Spot the desalted sample onto a MALDI plate with α-cyano-4-hydroxycinnamic acid MALDI matrix.
-
-
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general workflow based on descriptions of experiments investigating GSK-J1's effect on histone methylation at specific gene promoters.[7]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with GSK-J1 or a vehicle control for the desired time.
-
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the antibody-bead complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA at specific gene promoters using quantitative PCR (qPCR).
-
Visualizations
Caption: Mechanism of GSK-J1 action in the nucleus.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 (sodium salt), Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J4 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK-J4 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J4 and what is its primary mechanism of action?
A1: GSK-J4 is a cell-permeable small molecule that acts as a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1] Its primary mechanism of action involves increasing the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), which is a repressive epigenetic mark.[2][3] This leads to the silencing of target genes involved in various cellular processes, including proliferation, differentiation, and apoptosis.[2]
Q2: What are the expected cytotoxic effects of GSK-J4 on primary cells?
A2: The cytotoxic effects of GSK-J4 on primary cells can vary depending on the cell type and experimental conditions. Generally, GSK-J4 has been shown to reduce cell viability, inhibit proliferation, induce cell cycle arrest (commonly at the S or G2/M phase), and promote apoptosis.[4][5][6] In some primary cells, like human primary macrophages, it can also modulate inflammatory responses.[1]
Q3: How do I determine the optimal concentration of GSK-J4 for my primary cell experiments?
A3: The optimal concentration of GSK-J4 should be determined empirically for each primary cell type through a dose-response experiment. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM to 25 µM) and assess cell viability using a suitable assay after a defined incubation period (e.g., 24, 48, or 72 hours). The half-maximal effective concentration (ED50) or half-maximal inhibitory concentration (IC50) can then be calculated. For example, in some cancer cell lines, ED50 values have been reported to range from approximately 3 µM to 21.5 µM.[7][8]
Q4: Are there any known off-target effects of GSK-J4?
A4: While GSK-J4 is a selective inhibitor of KDM6A/B, some studies suggest potential off-target effects, particularly at higher concentrations. It has been reported to inhibit other Jumonji domain-containing histone demethylases such as KDM5B and KDM4C in vitro.[9][10][11] Researchers should be mindful of these potential off-target effects and consider including appropriate controls in their experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent primary cell quality or passage number.2. Variability in GSK-J4 stock solution stability.3. Inconsistent cell seeding density.4. Edge effects in multi-well plates. | 1. Use primary cells from a consistent source and within a narrow passage range. Perform quality control checks (e.g., viability, morphology) before each experiment.2. Prepare fresh GSK-J4 stock solutions or aliquot and store at -80°C to minimize freeze-thaw cycles.3. Ensure accurate and consistent cell counting and seeding in each well.4. Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile PBS to maintain humidity. |
| No significant cytotoxicity observed at expected concentrations. | 1. The specific primary cell type is resistant to GSK-J4.2. Insufficient incubation time.3. GSK-J4 degradation.4. Incorrect assay selection or execution. | 1. Confirm the expression of JMJD3/UTX in your primary cells. Some cell types may have low levels of these enzymes.2. Extend the incubation time with GSK-J4 (e.g., up to 72 or 96 hours).[12]3. Verify the integrity of the GSK-J4 compound.4. Choose a cytotoxicity assay suitable for your primary cells and experimental endpoint (e.g., metabolic activity vs. membrane integrity). Ensure the assay is performed according to the manufacturer's protocol. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different assays measure different cellular parameters.2. GSK-J4 may interfere with the assay chemistry. | 1. MTT and similar assays measure metabolic activity, which can be affected by changes in proliferation without necessarily causing cell death. LDH assays measure membrane integrity, indicating necrosis. Consider using a multi-parametric approach (e.g., combining a viability assay with an apoptosis assay like Annexin V staining).2. Run a control with GSK-J4 in cell-free media to check for any direct interference with the assay reagents. |
| Unexpected morphological changes in primary cells. | 1. Cellular stress response.2. Induction of differentiation or senescence. | 1. Document morphological changes through microscopy. These could be indicative of cellular processes like apoptosis (e.g., cell shrinkage, membrane blebbing) or endoplasmic reticulum stress.[5]2. Assess markers of differentiation or senescence if these are potential outcomes in your cell type. |
Data Summary
In Vitro Efficacy of GSK-J4 in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 / ED50 | Incubation Time | Reference |
| CWR22Rv-1 | Prostate Cancer | Alamar Blue | 3.5 µM | 72 hours | [7] |
| R1-D567 | Prostate Cancer | Alamar Blue | 6.3 µM | 72 hours | [7] |
| R1-AD1 | Prostate Cancer | Alamar Blue | 21.5 µM | 72 hours | [7] |
| Y79 | Retinoblastoma | CCK-8 | 0.68 µM | 48 hours | [4] |
| WERI-Rb1 | Retinoblastoma | CCK-8 | 2.15 µM | 48 hours | [4] |
| Human Primary Macrophages | Primary Cells | TNF-α production | 9 µM | Not Specified | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Tetrazolium-based Assay (e.g., MTT, CCK-8)
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
GSK-J4 Treatment: Prepare serial dilutions of GSK-J4 in the appropriate cell culture medium. Remove the old medium from the wells and add the GSK-J4 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest GSK-J4 treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay Reagent Addition: Add the tetrazolium-based reagent (e.g., MTT, CCK-8) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the manufacturer's protocol to allow for the conversion of the reagent into a colored formazan (B1609692) product.
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed primary cells in a suitable culture vessel (e.g., 6-well plate) and treat with GSK-J4 at the desired concentrations for the chosen duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by GSK-J4.
Visualizations
Caption: Mechanism of action of GSK-J4 leading to cytotoxicity.
Caption: Experimental workflow for assessing GSK-J4 cytotoxicity.
Caption: Signaling pathways affected by GSK-J4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSKJ4, A Selective Jumonji H3K27 Demethylase Inhibitor, Effectively Targets Ovarian Cancer Stem Cells | Anticancer Research [ar.iiarjournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Determining optimal GSK-J4 concentration for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-J4, a selective inhibitor of the H3K27 histone demethylases KDM6B/JMJD3 and KDM6A/UTX, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSK-J4?
A1: GSK-J4 is a cell-permeable small molecule that acts as a potent and selective dual inhibitor of the H3K27me3/me2-demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark. This alteration in histone methylation status can, in turn, regulate the expression of various genes involved in processes such as cell proliferation, differentiation, and apoptosis.[3][4][5]
Q2: What is a typical starting concentration range for GSK-J4 in long-term in vitro studies?
A2: The optimal concentration of GSK-J4 is highly cell-type dependent. However, a common starting point for long-term in vitro studies is in the low micromolar range. Based on published data, effective concentrations can range from 0.5 µM to 20 µM.[5][6][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How stable is GSK-J4 in cell culture medium?
A3: GSK-J4 is generally stable in cell culture medium for the duration of typical experiments. However, for long-term studies (e.g., several days or weeks), it is good practice to replenish the medium with fresh GSK-J4 every 48 to 72 hours to ensure a consistent effective concentration. The prodrug form, GSK-J4 (an ethyl ester), is designed for cell permeability and is intracellularly converted to the active inhibitor, GSK-J1.
Q4: What are the known off-target effects of GSK-J4?
A4: While GSK-J4 is a selective inhibitor of KDM6A/B, high concentrations may lead to off-target effects. Some studies have noted that at higher concentrations, GSK-J4 can affect pathways independent of its demethylase inhibitory activity.[9] It is important to use the lowest effective concentration determined from a dose-response curve to minimize potential off-target effects. Additionally, using the inactive isomer, GSK-J5, as a negative control can help differentiate on-target from off-target effects.[10]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity or cell death observed at the intended effective concentration.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to GSK-J4. The concentration that is effective in one cell line may be toxic to another.
-
Solution: Perform a dose-response curve (e.g., using a CCK-8 or MTT assay) with a wide range of GSK-J4 concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line.[6][11][12] Choose a concentration for your long-term studies that is below the toxic level but still achieves the desired biological effect.
-
-
Possible Cause 2: Long-term toxicity. Continuous exposure to a concentration that is non-toxic in short-term assays may become cytotoxic over longer periods.
Issue 2: No significant biological effect is observed at the tested concentrations.
-
Possible Cause 1: Insufficient concentration or treatment duration. The concentration of GSK-J4 may be too low, or the treatment time may be too short to induce the desired effect.
-
Solution: Increase the concentration of GSK-J4 and/or extend the treatment duration. Refer to the dose-response and time-course data from your initial characterization experiments.
-
-
Possible Cause 2: Low expression or activity of KDM6A/B in the target cells. The cellular context, including the expression levels of KDM6A/B, can influence the response to GSK-J4.
-
Solution: Confirm the expression of KDM6A (UTX) and KDM6B (JMJD3) in your cell line using techniques like Western blotting or RT-qPCR. If expression is low, GSK-J4 may not be the most appropriate inhibitor for your model system.
-
-
Possible Cause 3: Inactivation of the compound. Improper storage or handling can lead to the degradation of GSK-J4.
Issue 3: Inconsistent or unexpected results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Factors such as cell passage number, confluency, and media composition can affect the cellular response to GSK-J4.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density for all experiments.
-
-
Possible Cause 2: GSK-J4 precipitation in media. GSK-J4 has limited solubility in aqueous solutions.
-
Solution: When preparing working solutions, ensure that the final concentration of DMSO is kept low (typically <0.1%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding GSK-J4.
-
Data Presentation
Table 1: In Vitro Efficacy of GSK-J4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Duration | Observed Effect |
| PC-3 | Prostate Cancer | ~20 µM (IC50) | 48 h | Decreased cell proliferation |
| LNCaP | Prostate Cancer | ~20 µM (IC50) | 48 h | Decreased cell proliferation |
| Y79 | Retinoblastoma | 0.68 µM (IC50) | 48 h | Reduced cell viability |
| WERI-Rb1 | Retinoblastoma | 2.15 µM (IC50) | 48 h | Reduced cell viability |
| Kasumi-1 | Acute Myeloid Leukemia | 5.52 µM (IC50) | 72 h | Inhibition of proliferation |
| KG-1 | Acute Myeloid Leukemia | 2.84 µM (IC50) | 72 h | Inhibition of proliferation |
| KG-1a | Acute Myeloid Leukemia | 3.05 µM (IC50) | 72 h | Inhibition of proliferation |
| JeKo-1 | Mantle Cell Lymphoma | 1-10 µM | Not Specified | Reduced adhesion to stromal cells |
| REC-1 | Mantle Cell Lymphoma | 1-10 µM | Not Specified | Reduced adhesion to stromal cells |
Table 2: In Vivo Efficacy and Dosing of GSK-J4
| Animal Model | Cancer/Disease Model | GSK-J4 Dose | Administration Route | Duration | Observed Effect |
| Balb/c nude mice | Prostate Cancer Xenografts | 50 mg/kg | Intraperitoneal | 10 days | Decreased tumor growth in AR+ xenografts |
| C57BL/6 mice | Diabetic Kidney Disease | 0.4 mg/kg | Subcutaneous | 1 week | Reduced proteinuria and glomerulosclerosis |
| DB/DB mice | Type 2 Diabetes | Not Specified | Not Specified | 16 weeks | Attenuated cardiomyocyte hypertrophy |
Experimental Protocols
Protocol 1: Determining the IC50 of GSK-J4 using a CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
GSK-J4 Treatment: Prepare a serial dilution of GSK-J4 in culture medium. The concentration range should be broad enough to capture the full dose-response (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM). Include a DMSO vehicle control.
-
Incubation: Remove the old medium and add 100 µL of the GSK-J4 dilutions or vehicle control to the respective wells. Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the GSK-J4 concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3 Levels
-
Cell Treatment: Treat cells with the desired concentration of GSK-J4 or DMSO vehicle for the specified duration.
-
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
Caption: GSK-J4 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 10. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with GSK-J4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered when using GSK-J4.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J4 and what is its primary mechanism of action?
GSK-J4 is a potent and selective dual inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). It is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1.[1] The primary mechanism of action of GSK-J4 is the inhibition of the demethylation of histone H3 at lysine (B10760008) 27, leading to an increase in the global levels of H3K27me3, a mark associated with transcriptional repression.[2][3]
Q2: What is the difference between GSK-J4 and GSK-J1?
GSK-J4 is the cell-permeable prodrug, while GSK-J1 is the active, but cell-impermeable, inhibitor.[1] The ethyl ester group in GSK-J4 masks the polar carboxylate group of GSK-J1, allowing it to cross the cell membrane. Once inside the cell, esterases cleave the ethyl ester, releasing the active GSK-J1.[1] For in vitro enzymatic assays, GSK-J1 is typically used, whereas for cell-based and in vivo experiments, GSK-J4 is the appropriate choice.
Q3: How should I prepare and store GSK-J4 stock solutions?
GSK-J4 is soluble in DMSO and ethanol (B145695).[4][5] It is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM to 100 mM.[4][6] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]
Q4: What are the known off-target effects of GSK-J4?
While GSK-J4 is highly selective for the KDM6 subfamily, some studies have reported inhibitory activity against other Jumonji C domain-containing demethylases, particularly the KDM5 and KDM4 subfamilies, albeit at lower potency.[8][9] This is an important consideration when interpreting experimental results, as off-target effects could contribute to the observed phenotype.
Troubleshooting Guide
Issue 1: No or weak biological effect observed after GSK-J4 treatment.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Dosage | The optimal concentration of GSK-J4 is highly cell-type dependent and can range from the nanomolar to the micromolar range.[10][11] Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Insufficient Treatment Duration | The effects of GSK-J4 on histone methylation and subsequent biological outcomes can be time-dependent. A typical treatment duration is 24 to 72 hours.[11][12] Consider a time-course experiment to identify the optimal treatment duration. |
| Compound Instability or Precipitation | Ensure that the GSK-J4 stock solution is properly prepared and stored. When diluting the stock solution in aqueous culture medium, ensure that the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the culture medium for any signs of precipitation after adding GSK-J4. |
| Low Cell Permeability | Although GSK-J4 is designed to be cell-permeable, its uptake can vary between cell lines. If you suspect low permeability, you can try to increase the concentration or treatment duration. However, be mindful of potential toxicity. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of GSK-J4 due to various factors, including the expression levels of JMJD3/UTX or compensatory signaling pathways. |
Issue 2: High levels of cytotoxicity or unexpected cell death.
| Potential Cause | Troubleshooting Suggestion |
| Concentration Too High | High concentrations of GSK-J4 can lead to off-target effects and cytotoxicity.[13] Perform a dose-response experiment to determine the IC50 value for your cell line and use a concentration that elicits the desired biological effect without excessive cell death. |
| Prolonged Treatment | Continuous exposure to GSK-J4 can lead to cumulative toxicity. Consider shorter treatment durations or intermittent dosing schedules. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is as low as possible (ideally ≤0.1%). |
| Induction of Apoptosis or Cell Cycle Arrest | GSK-J4 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][11] If this is not your intended outcome, you may need to adjust the concentration or treatment time. |
Issue 3: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Variability in Cell Culture Conditions | Ensure consistent cell culture practices, including cell passage number, confluency, and media composition, as these can influence cellular responses to GSK-J4. |
| Inconsistent Compound Handling | Prepare fresh dilutions of GSK-J4 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Dynamic Nature of Histone Methylation | Histone methylation is a dynamic process. The timing of your endpoint analysis after GSK-J4 treatment is critical. Perform a time-course experiment to capture the desired change in H3K27me3 levels and downstream effects. |
| Batch-to-Batch Variability of GSK-J4 | If possible, purchase GSK-J4 from a reputable supplier and consider testing new batches for activity before use in critical experiments. |
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K27me3 Levels
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of GSK-J4 or vehicle control (DMSO) for the determined duration (e.g., 24-72 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA) and wash the pellet with acetone.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, probe the membrane with an antibody against total Histone H3.[12]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with GSK-J4 or vehicle control as described above.
-
Cell Fixation:
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or 7-AAD) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[1][11]
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with GSK-J4 or vehicle control.
-
Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[2][14]
Signaling Pathways and Experimental Workflows
GSK-J4 Mechanism of Action and Downstream Effects
Caption: GSK-J4 enters the cell and is converted to its active form, GSK-J1, which inhibits JMJD3/UTX, leading to increased H3K27me3 and gene repression.
Experimental Workflow for Assessing GSK-J4 Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 11. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
Technical Support Center: Minimizing GSK-J4 Off-Target Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of GSK-J4, a potent inhibitor of H3K27me3/me2 demethylases. Our focus is to help you minimize off-target activity and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK-J4?
A1: GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1. GSK-J1 is a potent, competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a key epigenetic mark associated with gene repression.[2] By inhibiting KDM6A/B, GSK-J4 leads to an increase in global and gene-specific H3K27me3 levels, thereby altering gene expression.[2]
Q2: What are the known off-targets of GSK-J4, and at what concentrations do these effects become a concern?
A2: While GSK-J4 is a valuable tool, it is not entirely specific for the KDM6 subfamily. Studies have shown that at higher concentrations, GSK-J4 can inhibit other JmjC domain-containing demethylases, particularly members of the KDM5 and KDM4 subfamilies, which target H3K4 and H3K9 methylation, respectively. This lack of absolute specificity is a critical consideration in experimental design. For instance, GSK-J4 has been shown to inhibit KDM5B and KDM5C with IC50 values that are only moderately higher than those for its primary KDM6 targets. Therefore, using the lowest effective concentration is crucial to minimize these off-target effects.
Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of KDM6A/B and not an off-target effect?
A3: A multi-pronged approach is essential for validating the on-target effects of GSK-J4. Key strategies include:
-
Dose-Response Analysis: Perform a dose-response experiment to identify the lowest concentration of GSK-J4 that elicits your phenotype of interest. This minimizes the engagement of lower-affinity off-targets.
-
Use of an Inactive Control: Whenever possible, include GSK-J5, a structurally similar but inactive analog of GSK-J4, as a negative control. Observing the phenotype with GSK-J4 but not with GSK-J5 provides strong evidence that the effect is not due to the chemical scaffold itself.
-
Genetic Validation: This is the gold standard for target validation. Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out KDM6B and/or KDM6A. If the genetic perturbation phenocopies the effect of GSK-J4, it strongly supports an on-target mechanism.
-
Orthogonal Pharmacological Inhibition: Use a structurally and mechanistically different inhibitor of KDM6A/B, if available, to see if it reproduces the same phenotype.
-
Direct Target Engagement and Downstream Effects: Confirm that GSK-J4 treatment leads to the expected increase in H3K27me3 levels at both a global level (via Western Blot) and at the promoter of specific target genes (via ChIP-qPCR).
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High Cellular Toxicity at Expected Active Concentrations | Off-target effects are disrupting essential cellular pathways. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of GSK-J4 in your specific cell line. 2. Lower the concentration of GSK-J4 to the lowest effective dose that still shows the desired on-target activity (e.g., increased H3K27me3). 3. Compare the toxicity profile with the inactive analog, GSK-J5. |
| Inconsistent Results with Genetic Knockdown of KDM6B/A | The observed phenotype is primarily driven by an off-target of GSK-J4. | 1. Confirm the efficiency of your KDM6B/A knockdown by qPCR or Western blot. 2. Re-evaluate the phenotype with at least two different, validated siRNAs or shRNAs to rule out off-target effects of the knockdown reagents themselves. 3. Consider the possibility that GSK-J4's effect is due to the inhibition of a different demethylase family (e.g., KDM5). Investigate changes in other histone marks like H3K4me3. |
| No Increase in Global H3K27me3 Levels After GSK-J4 Treatment | 1. GSK-J4 is not efficiently entering the cells or being hydrolyzed to its active form, GSK-J1. 2. The concentration of GSK-J4 is too low. 3. The treatment duration is too short. 4. The Western blot protocol is not optimized for histone modifications. | 1. Ensure the quality and purity of your GSK-J4 compound. 2. Increase the concentration of GSK-J4 in a stepwise manner. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Use a validated Western blot protocol for histone modifications (see Experimental Protocols section). |
| Unexpected Changes in Other Histone Marks (e.g., H3K4me3) | GSK-J4 is inhibiting KDM5 family members at the concentration used. | 1. Refer to the IC50 data table to assess the likelihood of KDM5 inhibition at your working concentration. 2. If possible, lower the GSK-J4 concentration. 3. Use a more selective KDM5 inhibitor as a positive control for the observed changes in H3K4me3 to understand the downstream consequences of inhibiting this pathway. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of GSK-J4 (as its active form, GSK-J1) against various histone demethylases. This data is critical for designing experiments with appropriate concentrations to maximize on-target activity and minimize off-target effects.
| Target | Subfamily | IC50 (µM) of GSK-J1 * | Notes |
| KDM6B (JMJD3) | KDM6 | 0.028 | Primary On-Target |
| KDM6A (UTX) | KDM6 | 0.053 | Primary On-Target |
| KDM5B | KDM5 | 0.17 | Potential Off-Target |
| KDM5C | KDM5 | 0.55 | Potential Off-Target |
| KDM4C | KDM4 | 3.4 | Potential Off-Target |
| KDM5A | KDM5 | 6.8 | Potential Off-Target |
*Data derived from Heinemann et al. (2014) using an AlphaLISA-based assay. These values should be used as a guide, and the optimal concentration for cell-based assays should be determined empirically.
Experimental Protocols
Protocol 1: Western Blot for Global H3K27me3 Levels
Objective: To confirm that GSK-J4 treatment increases global levels of H3K27 trimethylation in cells.
Methodology:
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentrations of GSK-J4, GSK-J5 (inactive control), and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Extract histones using an acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.4 N H₂SO₄. Incubate on a rotator at 4°C for at least 4 hours.
-
Centrifuge to pellet cellular debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in sterile water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Abcam ab6002) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To determine if GSK-J4 treatment increases H3K27me3 levels at the promoter of a specific target gene.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with GSK-J4 and controls as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to release the nuclei.
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[4]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K27me3 or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit.
-
Perform quantitative PCR (qPCR) using primers specific to the promoter region of your gene of interest and a negative control region.
-
Analyze the data as a percentage of input to determine the enrichment of H3K27me3 at the specific locus.
-
Protocol 3: Genetic Knockdown using siRNA
Objective: To validate that the phenotype observed with GSK-J4 is dependent on its primary targets, KDM6B or KDM6A.
Methodology:
-
siRNA Transfection:
-
Select at least two independent, validated siRNAs targeting KDM6B or KDM6A, along with a non-targeting control siRNA.
-
Transfect your cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Confirmation of Knockdown:
-
After 48-72 hours post-transfection, harvest a subset of the cells to confirm the knockdown efficiency of the target gene by qPCR (for mRNA levels) and/or Western blot (for protein levels).
-
-
Phenotypic Analysis:
-
At the time of maximal knockdown, treat the remaining cells with either vehicle or GSK-J4.
-
Perform your phenotypic assay of interest.
-
Interpretation:
-
If the knockdown of KDM6B/A mimics the effect of GSK-J4, it supports an on-target mechanism.
-
If GSK-J4 has no additional effect in the knockdown cells, this also points to an on-target mechanism.
-
If the phenotype is still observed with GSK-J4 in the knockdown cells, it suggests a potential off-target effect.
-
-
Visualizations
Caption: On-target mechanism of GSK-J4 action.
Caption: Logical workflow for validating GSK-J4's on-target effects.
Caption: Overview of signaling pathways modulated by GSK-J4.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J1 Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of GSK-J1 sodium salt in solution. The following information is designed to help you design and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound salt?
A1: Recommendations for the storage of this compound salt are summarized in the table below. For optimal stability, it is crucial to adhere to these storage conditions.
Q2: What is the best solvent to dissolve this compound salt?
A2: this compound salt is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). Several suppliers indicate that it is soluble in DMSO at concentrations ranging from 20 mg/mL to 78 mg/mL.[1][2][3] For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium.[2]
Q3: How stable is this compound salt in DMSO stock solutions?
A3: Once dissolved in DMSO, this compound salt stock solutions can be stored at -20°C for up to three months or at -80°C for up to two years.[2][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: Can I store this compound salt in aqueous solutions?
A4: There is limited quantitative data on the long-term stability of this compound salt in aqueous solutions. Most experimental protocols recommend preparing fresh dilutions in aqueous buffers or media immediately before use.[5] If storage of aqueous solutions is necessary, it is recommended to store them at -20°C for no longer than one month, and to ensure the solution is fully dissolved and free of precipitate before use.[5]
Q5: Is GSK-J1 cell-permeable?
A5: No, GSK-J1 is considered to be cell-impermeable due to its polar carboxylate group.[6][7] For cell-based assays where intracellular activity is required, the cell-permeable prodrug, GSK-J4 (the ethyl ester of GSK-J1), is recommended.[6][7]
Data Presentation: Storage and Stability Summary
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [6] |
| Solution in DMSO | -80°C | Up to 2 years | [4] |
| Solution in DMSO | -20°C | Up to 3 months | [2] |
| Aqueous Solution | -20°C | Up to 1 month (use fresh if possible) | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound salt powder (Molecular Weight: 411.43 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.11 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for shorter-term storage.
General Protocol for Dilution into Aqueous Media for Cell Culture
-
Thawing: Rapidly thaw a single-use aliquot of the this compound salt DMSO stock solution.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is important to add the DMSO stock solution to the medium and mix immediately to avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent toxicity.
-
Application: Add the diluted GSK-J1 solution to your cells immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The concentration of GSK-J1 exceeds its solubility in the aqueous solution. The final concentration of DMSO is too low to maintain solubility. | - Increase the final DMSO concentration slightly (while staying within the tolerable limits for your experiment).- Prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous medium.- Consider using a different buffer system or adding a small amount of a solubilizing agent like Tween-80, as suggested for in vivo formulations.[4] |
| Inconsistent experimental results | Degradation of GSK-J1 in aqueous solution. Repeated freeze-thaw cycles of the DMSO stock solution. | - Always prepare fresh dilutions of GSK-J1 in aqueous solutions for each experiment.- Aliquot your DMSO stock solution to avoid multiple freeze-thaw cycles.- Ensure proper storage of both the solid compound and the DMSO stock solution. |
| No or low activity in cell-based assays | GSK-J1 is not cell-permeable. | - For experiments requiring intracellular activity, use the cell-permeable prodrug GSK-J4.[6][7] |
Visualizations
Experimental Workflow for GSK-J1 Solution Preparation and Use
Caption: Workflow for preparing and using this compound salt solutions.
Troubleshooting Logic for GSK-J1 Precipitation
Caption: Decision tree for troubleshooting GSK-J1 precipitation issues.
Simplified JMJD3 Signaling Pathway Inhibition by GSK-J1
Caption: GSK-J1 inhibits JMJD3/UTX, preventing demethylation of H3K27me3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSK--J1-(sodium-salt), 1MG | Labscoop [labscoop.com]
GSK-J4 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating common challenges in experiments involving GSK-J4, a potent inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-J4?
GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1.[1][2] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1.[1] GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[3] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a mark associated with gene silencing.[4] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the global levels of H3K27me3, thereby promoting gene repression.[4]
Q2: My Western blot does not show an increase in global H3K27me3 levels after GSK-J4 treatment. What could be the reason?
This is a frequently observed and important issue. While GSK-J4 is expected to increase global H3K27me3 levels, several studies have reported no significant change or even a decrease in this mark in specific cell lines or in vivo models.[5]
Possible Explanations and Troubleshooting:
-
Cell-Type Specificity: The cellular context, including the basal expression levels of JMJD3 and UTX, and the activity of the opposing histone methyltransferase EZH2, can influence the outcome. In some cell lines, the baseline H3K27me3 levels might already be high, making further increases difficult to detect.
-
Treatment Duration and Concentration: The effect of GSK-J4 on H3K27me3 levels can be time and dose-dependent. It is crucial to perform a time-course and dose-response experiment (e.g., 24, 48, 72 hours with a range of concentrations from 1 µM to 10 µM) to determine the optimal conditions for your specific cell line.
-
Antibody Quality: Ensure the specificity and quality of your H3K27me3 antibody. It is recommended to validate the antibody with appropriate controls, such as histone extracts from cells treated with an EZH2 inhibitor (which should decrease H3K27me3) or by using peptide competition assays.
-
Histone Extraction Protocol: Inefficient histone extraction can lead to unreliable results. An acid extraction protocol is often recommended for robust histone analysis by Western blot.[4]
-
Loading Control: Total Histone H3 is the most appropriate loading control for normalizing H3K27me3 levels, as the total amount of histone H3 should remain relatively constant.[4]
Q3: I am observing off-target effects. How can I validate the on-target activity of GSK-J4?
GSK-J4 has been reported to inhibit other histone demethylases, particularly from the KDM5 and KDM4 subfamilies, although with lower potency.
Strategies for Validating On-Target Effects:
-
Use a Negative Control: GSK-J5 is an inactive stereoisomer of GSK-J4 and serves as an excellent negative control. Any observed phenotype that is present with GSK-J4 but absent with GSK-J5 is more likely to be due to the intended inhibitory activity.
-
siRNA/shRNA Knockdown: To confirm that the observed effects are due to the inhibition of JMJD3 and/or UTX, perform parallel experiments using siRNA or shRNA to specifically knock down the expression of these enzymes. The resulting phenotype should mimic the effects of GSK-J4 treatment.
-
Rescue Experiments: In a knockdown background, re-introducing a wild-type (but not a catalytically inactive) version of JMJD3 or UTX should rescue the phenotype observed with GSK-J4 treatment.
-
ChIP-qPCR/ChIP-seq: Directly assess the enrichment of H3K27me3 at the promoter regions of known target genes of JMJD3/UTX. A successful GSK-J4 treatment should lead to an increased H3K27me3 signal at these specific loci.
Q4: What is the best way to prepare and store GSK-J4?
Solubility and Stock Solution Preparation:
-
GSK-J4 is soluble in DMSO and ethanol.[6] For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.[1][5]
-
Important: Use fresh, anhydrous DMSO, as moisture can reduce the solubility of GSK-J4.[1][6]
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Stock solutions in DMSO are generally stable for several months at -20°C.[7]
Preparation for In Vivo Studies:
For in vivo administration, GSK-J4 is typically formulated as a suspension. Common formulations include:
-
DMSO and Corn Oil: A stock solution in DMSO can be further diluted in corn oil. For example, a 10% DMSO and 90% corn oil formulation has been used.[8]
-
DMSO, PEG300, Tween 80, and Saline: A multi-component vehicle can also be used to improve solubility and bioavailability. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6][8]
-
It is crucial to prepare these formulations fresh before each use and ensure the final solution is homogenous. [1][6]
Quantitative Data Summary
The effective concentration of GSK-J4 can vary significantly depending on the cell line and the experimental endpoint. The following table summarizes reported IC50 values for cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Y79 | Retinoblastoma | 0.68 | 48 |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48 |
| PC3 | Prostate Cancer | 1.213 | Not Specified |
| C4-2B | Prostate Cancer | 0.7166 | Not Specified |
| LNCaP | Prostate Cancer | ~30 (24h), ~20 (48h) | 24 and 48 |
| KG-1a | Acute Myeloid Leukemia | Not Specified (effective at 2-10 µM) | 48 |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified (effective at 2-10 µM) | 48 |
Experimental Protocols
Detailed Western Blot Protocol for H3K27me3
This protocol is optimized for the detection of histone modifications.
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, plus protease inhibitors) and incubate on ice.
-
Dounce homogenize to release nuclei and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or H2SO4 and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at high speed to pellet debris and transfer the supernatant containing histones to a new tube.
-
Neutralize the acid with NaOH or precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.
-
Resuspend the histone pellet in sterile water.
-
-
Protein Quantification:
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Load 15-30 µg of histone extract per well on a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imager.
-
-
Stripping and Re-probing for Loading Control:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with an antibody against total Histone H3 as a loading control.
-
General Workflow for ChIP-seq Experiments
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide localization of histone modifications.
-
Cell Cross-linking and Lysis:
-
Cross-link proteins to DNA by treating cells with formaldehyde (B43269).
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Fragmentation:
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
Alternatively, use micrococcal nuclease (MNase) digestion for enzymatic fragmentation.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.
-
Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the library.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Annotate the peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.
-
Visualizations
Signaling Pathway of GSK-J4 Action
Caption: Mechanism of action of GSK-J4.
Experimental Workflow for Troubleshooting Unexpected H3K27me3 Results
Caption: Troubleshooting workflow for GSK-J4 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
Technical Support Center: Optimizing GSK-J4 Incubation Time for H3K27me3 Modulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GSK-J4 incubation time to effectively modulate Histone H3 Lysine 27 trimethylation (H3K27me3).
Frequently Asked Questions (FAQs)
Q1: What is GSK-J4 and how does it modulate H3K27me3 levels?
GSK-J4 is a selective, cell-permeable small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX/KDM6A) histone demethylases.[1][2] These enzymes are responsible for removing the methyl groups from H3K27me3, a histone mark associated with gene silencing.[1] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me3 levels, thereby promoting transcriptional repression.[1][2]
Q2: What is a typical starting concentration and incubation time for GSK-J4 treatment?
The optimal concentration and incubation time for GSK-J4 are highly dependent on the cell type and the specific experimental goals. Based on published studies, a common starting point is a concentration range of 1 µM to 10 µM for an incubation period of 24 to 72 hours.[3][4] However, some studies have used concentrations as high as 30 µM.[5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[6][7]
Q3: How can I verify that GSK-J4 is effectively increasing H3K27me3 levels in my cells?
Several methods can be used to assess changes in H3K27me3 levels:
-
Western Blotting: This is a straightforward method to detect global changes in H3K27me3 levels in total histone extracts or nuclear lysates.[8][9]
-
Immunofluorescence: This technique allows for the visualization of H3K27me3 levels within individual cells and can provide information about the subcellular localization of the mark.[10][11]
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to determine changes in H3K27me3 levels at specific gene promoters or across the genome.[5][12]
Q4: Are there any known off-target effects of GSK-J4?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in global H3K27me3 levels observed after GSK-J4 treatment. | Suboptimal concentration or incubation time: The concentration of GSK-J4 may be too low, or the incubation time too short to induce a detectable change.[15] | Perform a dose-response (e.g., 1, 5, 10, 20 µM) and time-course (e.g., 24, 48, 72 hours) experiment to identify the optimal conditions for your cell line.[16][17] |
| Low basal H3K27 demethylase activity: The cell line may have low endogenous expression or activity of JMJD3/UTX, resulting in a minimal effect of the inhibitor. | Measure the baseline expression levels of JMJD3 and UTX in your cell line via qPCR or Western blotting. Consider using a cell line with known high demethylase activity as a positive control. | |
| Compound instability: GSK-J4 may have degraded due to improper storage or handling. | Prepare fresh stock solutions of GSK-J4 in an appropriate solvent (e.g., DMSO) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[7][18] | |
| Significant cytotoxicity or cell death observed. | Concentration of GSK-J4 is too high: High concentrations of GSK-J4 can lead to off-target effects and cellular stress, inducing apoptosis or necrosis.[19][20] | Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).[3] Use a concentration below the cytotoxic threshold for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of the solvent in the culture medium is kept low (typically ≤ 0.1%).[21] Include a vehicle-only control in all experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell confluency, passage number, or media composition can affect cellular responses to drug treatment. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Technical variability in assays: Inconsistent antibody dilutions, incubation times, or washing steps can lead to variable results in Western blotting, immunofluorescence, or ChIP. | Standardize all experimental protocols and include appropriate positive and negative controls in every experiment. |
Data Summary
The following table summarizes typical experimental conditions for GSK-J4 treatment from various studies. Note that optimal conditions will vary depending on the specific cell line and experimental context.
| Cell Line/Model | GSK-J4 Concentration | Incubation Time | Outcome | Reference |
| NIH3T3 cells | 6 - 30 µM | Not specified | Inhibition of Shh-induced Gli1 expression | [5] |
| Medulloblastoma (DAOY) | 6 - 30 µM | 24 hours | Cell cycle arrest and inhibited proliferation | [5] |
| Naïve CD4 T cells | 12.5 µM | 24 hours | Perturbation of H3K27 demethylation | [21] |
| Prostate Cancer Cells (PC-3) | 10 µM | 48 hours | Inhibition of TGFβ-induced EMT | [3] |
| Prostate Cancer Cells (LNCaP) | 20 - 30 µM | 24 - 48 hours | IC50 for cell viability | [3] |
| Zebrafish Larvae | 7 - 10 µM | 24 - 48 hours | Impaired hair cell regeneration | [18] |
| Castration-Resistant Prostate Cancer (CRPC) cells | 6 - 16 µM | 24 - 72 hours | Altered H3K27 methylation levels | [15] |
| Diffuse Intrinsic Pontine Glioma (DIPG) cells | 6 µM | 6 - 72 hours | Downregulation of DNA repair genes | [17] |
Experimental Protocols
Western Blotting for H3K27me3
This protocol details the detection of global H3K27me3 levels.
-
Cell Treatment: Seed cells and treat with the desired concentrations of GSK-J4 or vehicle control for the optimized incubation time.
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube.
-
Precipitate histones with trichloroacetic acid (TCA), wash with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in sterile water.[9]
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 15-30 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
For a loading control, probe the membrane with an antibody against total Histone H3.[8][9]
-
-
Detection: Visualize bands using an ECL detection system.
Immunofluorescence for H3K27me3
This protocol allows for the visualization of H3K27me3 within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with GSK-J4.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with anti-H3K27me3 primary antibody (e.g., 1:200 dilution) overnight at 4°C.[22]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides with mounting medium.
-
-
Imaging: Visualize using a fluorescence or confocal microscope.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol is for analyzing H3K27me3 enrichment at specific genomic loci.
-
Cell Treatment and Cross-linking:
-
Treat cells with GSK-J4.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) (1% final concentration) directly to the culture medium and incubating for 10 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and perform cell and nuclear lysis.
-
Shear chromatin to an average size of 200-1000 bp using sonication.[12]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis: Analyze the purified DNA by qPCR using primers for target and control regions or by high-throughput sequencing (ChIP-seq).[12][24]
Visualizations
Caption: GSK-J4 signaling pathway for H3K27me3 modulation.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]
- 19. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. H3K27 methylation dynamics during CD4 T cell activation: regulation of JAK/STAT and IL12RB2 expression by JMJD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of H3K27me3 immunohistochemistry and combination of NF1 and p16 deletions by fluorescence in situ hybridization in the differential diagnosis of malignant peripheral nerve sheath tumor and its histological mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GEO Accession viewer [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cell permeability differences between GSK-J1 and GSK-J4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK-J1 and its cell-permeable prodrug, GSK-J4, in research applications. The significant difference in cell permeability between these two compounds is a critical factor in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between GSK-J1 and GSK-J4?
A1: GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX. However, due to a highly polar carboxylate group, it is largely cell-impermeable.[1] To overcome this limitation, GSK-J4 was developed as a cell-permeable ethyl ester prodrug of GSK-J1.[2][3][4][5][6]
Q2: How does GSK-J4 become active inside a cell?
A2: GSK-J4, being more lipophilic due to the ethyl ester modification, can readily cross the cell membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, which cleave the ester bond and convert GSK-J4 into the active inhibitor, GSK-J1.[1][6]
Q3: Can I use GSK-J1 for cell-based assays?
A3: It is generally not recommended to use GSK-J1 for experiments with intact cells, as its poor membrane permeability will likely result in a lack of biological effect. GSK-J1 is best suited for in vitro biochemical assays using purified or isolated enzymes.[1]
Q4: When should I use GSK-J4?
A4: GSK-J4 is the appropriate choice for all cell-based assays where you want to inhibit the intracellular activity of JMJD3 and UTX.[3][4][5] Its ability to enter cells and convert to the active form, GSK-J1, makes it the effective tool for studying the cellular consequences of H3K27 demethylase inhibition.
Q5: Are there any control compounds I should use alongside GSK-J1 and GSK-J4?
A5: Yes, for rigorous experimental design, it is advisable to use the inactive isomers, GSK-J2 (for GSK-J1) and GSK-J5 (for GSK-J4). These compounds are structurally similar but have significantly less inhibitory activity, allowing you to control for off-target effects of the chemical scaffold.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No effect observed with GSK-J4 in a cell-based assay. | 1. Insufficient intracellular conversion to GSK-J1: The cell line used may have low intracellular esterase activity. | 1a. Verify esterase activity: Perform an intracellular esterase activity assay using a fluorogenic substrate (e.g., fluorescein (B123965) diacetate). 1b. Increase incubation time: Allow more time for GSK-J4 to be converted to GSK-J1. 1c. Increase GSK-J4 concentration: A higher concentration may be needed to achieve a sufficient intracellular concentration of GSK-J1. |
| 2. Compound degradation: GSK-J4 may be unstable in the culture medium. | 2a. Prepare fresh solutions: Always prepare fresh stock solutions of GSK-J4 in a suitable solvent like DMSO and add to the medium immediately before the experiment. 2b. Minimize light exposure: Protect solutions from light. | |
| 3. Inappropriate assay endpoint: The chosen readout may not be sensitive to the inhibition of JMJD3/UTX in your specific cellular context. | 3a. Confirm target engagement: Measure the levels of H3K27me3, the direct substrate of JMJD3/UTX, by Western blot or immunofluorescence. An increase in H3K27me3 levels upon GSK-J4 treatment indicates target engagement. 3b. Use a positive control: Treat cells with a known inducer of a JMJD3/UTX-dependent pathway to ensure the pathway is active in your system. | |
| High background or off-target effects observed with GSK-J4. | 1. Non-specific activity of the compound. | 1a. Use the inactive control: Compare the effects of GSK-J4 with its inactive isomer, GSK-J5. Effects observed with GSK-J4 but not GSK-J5 are more likely to be on-target. 1b. Titrate the concentration: Use the lowest effective concentration of GSK-J4 to minimize off-target effects. |
| 2. Cellular toxicity. | 2a. Perform a cell viability assay: Assess the toxicity of GSK-J4 on your cell line using an MTT or other viability assay to ensure the observed effects are not due to cell death. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | 1a. Standardize cell passage number: Use cells within a consistent and low passage number range. 1b. Monitor cell health: Ensure cells are healthy and in the exponential growth phase before treatment. |
| 2. Issues with compound handling. | 2a. Aliquot stock solutions: Aliquot GSK-J4 stock solutions to avoid repeated freeze-thaw cycles. 2b. Ensure proper mixing: Vortex the final dilution in the culture medium thoroughly before adding to the cells. |
Data Presentation
Table 1: Comparison of Physicochemical and Biological Properties of GSK-J1 and GSK-J4
| Property | GSK-J1 | GSK-J4 | Reference |
| Chemical Nature | Active Inhibitor (Carboxylic Acid) | Prodrug (Ethyl Ester) | [2][3][4][5] |
| Cell Permeability | Poor / Impermeable | Good / Permeable | [1] |
| Primary Application | In vitro biochemical assays | Cell-based assays | [1][3][4][5] |
| Mechanism of Action | Direct inhibition of JMJD3/UTX | Intracellular conversion to GSK-J1 | [6] |
| IC50 (JMJD3, in vitro) | ~60 nM | >50 µM (in vitro, pre-hydrolysis) | [1] |
| IC50 (cellular TNF-α release) | N/A | ~9 µM | [3] |
Note: The IC50 for GSK-J4 in vitro is high because it is not the active inhibitor until hydrolyzed.
Experimental Protocols
General Protocol for Assessing Intracellular Conversion of GSK-J4 to GSK-J1 via LC-MS/MS
This protocol provides a general workflow for quantifying the intracellular concentrations of GSK-J4 and its active metabolite, GSK-J1.
Workflow Diagram:
Caption: Workflow for quantifying intracellular GSK-J1 and GSK-J4.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and proliferate.
-
Treat cells with the desired concentration of GSK-J4 for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled lysis/extraction buffer (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate vigorously and centrifuge at high speed to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Develop an LC-MS/MS method to separate and detect GSK-J1 and GSK-J4. This will involve optimizing the mobile phase, gradient, and mass spectrometer parameters (e.g., parent and daughter ions for multiple reaction monitoring).
-
Prepare a standard curve for both GSK-J1 and GSK-J4 to enable absolute quantification.
-
Analyze the cell lysates and quantify the intracellular concentrations of both compounds.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to assess the passive permeability of a compound.
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Key Steps:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup: The acceptor plate is filled with buffer. The test compounds (GSK-J1 and GSK-J4) are added to the donor (filter) plate.
-
Incubation: The donor plate is placed on the acceptor plate, and the system is incubated to allow the compounds to permeate through the artificial membrane.
-
Quantification: The concentration of the compounds in both the donor and acceptor wells is measured.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical relationship between GSK-J1, GSK-J4, and their cellular target, leading to a biological response.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 3. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 6. Probe GSK-J4 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Managing In Vivo Applications of GSK-J4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the KDM6A/B inhibitor, GSK-J4, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of GSK-J4 in vivo?
GSK-J4 has been reported to be generally well-tolerated in several preclinical in vivo models, with some studies indicating no apparent toxicity to major organs like the liver and kidneys at therapeutic doses.[1][2] For instance, in a xenograft mouse model of acute myeloid leukemia (AML), GSK-J4 treatment did not induce noticeable toxicity to the livers and kidneys.[1][3] Similarly, studies in breast cancer xenografts have shown that GSK-J4 can inhibit tumor growth without causing overt toxicity.[2] However, it is crucial to note that the safety profile can be context-dependent. In a model of renal fibrosis, administration of GSK-J4 was found to exacerbate kidney dysfunction.[4] Therefore, careful monitoring of animal health and organ-specific toxicity markers is essential.
Q2: What are the potential off-target effects of GSK-J4?
GSK-J4 is a selective inhibitor of the H3K27 demethylases KDM6A (UTX) and KDM6B (JMJD3).[5] While it is considered selective for the KDM6 subfamily, the potential for off-target effects on other histone demethylases or cellular proteins cannot be entirely ruled out, especially at higher concentrations. Off-target effects could contribute to unexpected toxicity or pharmacological effects. To mitigate this, it is advisable to use the lowest effective dose and include rigorous control groups in your experimental design.
Q3: How does GSK-J4 influence the immune system?
GSK-J4 has demonstrated significant immunomodulatory properties. It can promote a tolerogenic phenotype in dendritic cells (DCs), leading to reduced inflammation.[6][7] This is characterized by decreased expression of co-stimulatory molecules and pro-inflammatory cytokines.[6] In a mouse model of experimental autoimmune encephalomyelitis (EAE), GSK-J4 administration ameliorated disease severity by limiting inflammation.[6] These findings suggest that GSK-J4 could be beneficial in models of autoimmune and inflammatory diseases.
Troubleshooting Guide
Problem 1: Observed in vivo toxicity or adverse effects.
-
Possible Cause 1: Dose is too high.
-
Solution: The optimal dose of GSK-J4 can vary significantly between different animal models and disease states. If you observe signs of toxicity such as weight loss, lethargy, or organ damage, consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. Refer to the table below for reported in vivo dosing regimens.
-
-
Possible Cause 2: Formulation or vehicle toxicity.
-
Solution: The vehicle used to dissolve and administer GSK-J4 can sometimes contribute to toxicity. A common formulation involves dissolving GSK-J4 in a mixture of DMSO, PEG300, Tween 80, and PBS.[8] Ensure that the final concentration of each vehicle component is within a safe range for your animal model. Always include a vehicle-only control group to assess any effects of the formulation itself.
-
-
Possible Cause 3: Model-specific sensitivity.
-
Solution: As noted, the effects of GSK-J4 can be context-dependent. In models with underlying kidney or other organ dysfunction, the risk of toxicity may be higher.[4] It is crucial to perform baseline health assessments of your animals and monitor key organ function parameters (e.g., blood urea (B33335) nitrogen, creatinine, liver enzymes) throughout the study.
-
Problem 2: Lack of desired therapeutic effect in vivo.
-
Possible Cause 1: Insufficient dose or bioavailability.
-
Solution: The administered dose may not be sufficient to achieve the required therapeutic concentration at the target site. Consider increasing the dose, altering the frequency of administration, or changing the route of administration (e.g., from intraperitoneal to intravenous) to improve bioavailability. Pharmacokinetic studies to measure GSK-J4 levels in plasma and target tissues can provide valuable insights.
-
-
Possible Cause 2: Inappropriate timing of administration.
-
Solution: The therapeutic window for GSK-J4 may be specific to the disease model. The timing of drug administration relative to disease induction or progression can be critical. Review the literature for your specific model or consider a study design that evaluates different treatment initiation time points.
-
-
Possible Cause 3: Redundancy in the target pathway.
-
Solution: While GSK-J4 inhibits KDM6A and KDM6B, other histone demethylases or compensatory cellular mechanisms might circumvent the intended therapeutic effect. In some instances, combination therapies targeting parallel or downstream pathways may be more effective. For example, GSK-J4 has shown synergistic effects with cytosine arabinoside in AML models.[1]
-
Data Presentation
Table 1: Summary of In Vivo Dosing Regimens for GSK-J4
| Animal Model | Disease/Condition | Dose | Route of Administration | Frequency | Reference |
| Mouse (NSG) | T-cell Acute Lymphoblastic Leukemia | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | [9] |
| Mouse (DB/DB) | Diabetic Cardiomyopathy | 10 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 16 weeks | [8] |
| Mouse (Athymic nude) | Prostate Cancer Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | [10] |
| Mouse (NCG) | Acute Myeloid Leukemia Xenograft | Not specified | Not specified | Not specified | [1] |
| Mouse (C57BL/6) | Diabetic Kidney Disease | 10 mg/kg | Intraperitoneal (i.p.) | Three times a week for 10 weeks | [5][11] |
| Mouse | Doxorubicin-induced Cardiotoxicity | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days (pre-treatment) | [12] |
| Mouse | Experimental Autoimmune Encephalomyelitis | 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of GSK-J4 in a Mouse Xenograft Model
This protocol is adapted from studies on T-cell acute lymphoblastic leukemia and prostate cancer xenografts.[9][10]
-
Animal Model: Immunodeficient mice (e.g., NSG or athymic nude) are typically used for xenograft studies.
-
Cell Implantation: Engraftment of human cancer cells is achieved through methods such as intrafemoral or subcutaneous injection.
-
GSK-J4 Preparation:
-
Dissolve GSK-J4 in a vehicle solution. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% PBS.[8]
-
Prepare the solution fresh before each administration.
-
-
Administration:
-
Once tumors are established or leukemic blasts reach a certain percentage in the bone marrow (e.g., 5-10%), begin treatment.[9]
-
Administer GSK-J4 via intraperitoneal injection at a dose of 50 mg/kg.[9][10]
-
The frequency of administration can be daily for a specified period (e.g., 10 consecutive days or for 3 weeks).[9][10]
-
-
Monitoring:
-
Monitor tumor growth using calipers for subcutaneous tumors or flow cytometry for hematological malignancies.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, collect tissues for histological and molecular analysis.
-
Mandatory Visualizations
Caption: GSK-J4 inhibits KDM6A/B, increasing H3K27me3 and altering gene expression.
Caption: A typical experimental workflow for in vivo testing of GSK-J4.
References
- 1. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone demethylase JMJD3 protects against renal fibrosis by suppressing TGFβ and Notch signaling and preserving PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 6. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.uss.cl [researchers.uss.cl]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with GSK-J4 Treatment
Welcome to the technical support center for GSK-J4, a potent inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected phenotypes observed during GSK-J4 treatment and provides guidance on their interpretation and potential experimental adjustments.
FAQ 1: My primary phenotype is not an increase in global H3K27me3 levels. In some cases, I'm observing a decrease. Why is this happening?
Answer:
While GSK-J4 is a well-established inhibitor of KDM6A/B, leading to an expected increase in the repressive H3K27me3 mark, several studies have reported context-dependent effects, including a paradoxical decrease in H3K27me3.
Troubleshooting:
-
Cell-Type Specificity: The cellular context, including the status of signaling pathways, can significantly influence the outcome. For instance, in DU-145 prostate cancer cells, which are PTEN-positive, GSK-J4 treatment resulted in a decrease in H3K27me3 enrichment at specific gene promoters.[1][2] This suggests that the interplay with other pathways, such as the PI3K/AKT pathway, might override the direct inhibitory effect on KDM6.
-
Assay Specificity: Differentiate between global H3K27me3 levels (measured by Western Blot or mass spectrometry) and locus-specific changes (measured by ChIP-qPCR). It's possible for global levels to increase while specific gene promoters show a decrease, or vice-versa.
-
Off-Target Effects: GSK-J4 has been shown to inhibit other histone demethylase subfamilies, such as KDM5B and KDM4C, albeit with lower potency in some assays.[3] Inhibition of these demethylases, which target other histone marks like H3K4me3 and H3K9me3, could indirectly influence the machinery that regulates H3K27me3.
-
Experimental Controls: To confirm that the observed phenotype is due to KDM6A/B inhibition, consider using siRNA or shRNA to knock down KDM6A and/or KDM6B and assess if the phenotype is recapitulated.[4]
Logical Relationship for Unexpected H3K27me3 Levels
Caption: Factors contributing to unexpected H3K27me3 levels upon GSK-J4 treatment.
FAQ 2: I'm observing significant cell death, but it doesn't appear to be classical apoptosis. Could GSK-J4 be inducing other forms of cell death?
Answer:
Yes, recent evidence strongly suggests that GSK-J4 can induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.
Troubleshooting:
-
Mechanism of Ferroptosis Induction: In cardiomyocytes, GSK-J4 has been shown to preserve H3K27me3 levels, which in turn suppresses the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[4][5][6] ACSL4 is a key enzyme in the execution of ferroptosis. However, in other contexts, the mechanism might differ.
-
Hallmarks of Ferroptosis: To confirm ferroptosis, assess for key markers:
-
Lipid Peroxidation: Measure lipid ROS using probes like C11-BODIPY 581/591.
-
Iron Dependency: Test if iron chelators (e.g., deferoxamine) or ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) can rescue the cell death phenotype.
-
Key Protein Levels: Analyze the expression of proteins involved in ferroptosis, such as ACSL4 and GPX4.
-
-
Endoplasmic Reticulum (ER) Stress: GSK-J4 can also induce ER stress, which can lead to apoptosis.[7][8] Assess for markers of ER stress such as GRP78, ATF4, and caspase-12 to determine if this pathway is also activated.
Signaling Pathway for GSK-J4 Induced Ferroptosis
Caption: GSK-J4 mediated inhibition of ferroptosis via the KDM6A/H3K27me3/ACSL4 axis.
FAQ 3: My cells are arresting in a different phase of the cell cycle than expected. What could be the reason?
Answer:
GSK-J4 has been reported to induce cell cycle arrest at various phases, including G2/M, S, and G0/G1, depending on the cell type and experimental conditions.
Troubleshooting:
-
Cell-Type Dependent Arrest:
-
G2/M Arrest: Observed in retinoblastoma cells, associated with decreased levels of phospho-cdc2 and Cyclin B1.[9]
-
S-Phase Arrest: Seen in acute myeloid leukemia (AML) KG-1a cells, linked to decreased CyclinD1 and CyclinA2, and increased p21, potentially mediated by ER stress.[7][8]
-
G0/G1 Arrest: Reported in medulloblastoma DaoY cells.[10]
-
-
Confirming Cell Cycle Arrest:
-
Flow Cytometry: Perform cell cycle analysis using propidium (B1200493) iodide (PI) or DAPI staining.
-
Western Blotting: Analyze the expression of key cell cycle regulators specific to the observed phase of arrest (e.g., Cyclin B1/cdc2 for G2/M, Cyclin E/A and CDK2 for S phase, Cyclin D and CDK4/6 for G1).
-
-
Investigating Upstream Pathways:
-
PI3K/AKT/NF-κB Pathway: In retinoblastoma, GSK-J4-induced G2/M arrest is potentially mediated by the suppression of this pathway.[9] Assess the phosphorylation status of key components like AKT and the nuclear localization of NF-κB subunits.
-
Experimental Workflow for Cell Cycle Analysis
Caption: A typical experimental workflow for investigating GSK-J4's effect on the cell cycle.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50/ED50 (µM) | Duration (h) | Observed Phenotype | Reference(s) |
| Y79 | Retinoblastoma | 0.68 | 48 | Reduced viability, G2/M arrest, apoptosis | [9] |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48 | Reduced viability, G2/M arrest, apoptosis | [9] |
| CWR22Rv-1 | Prostate Cancer | ~3 | 72 | Reduced proliferation | [11] |
| R1-D567 | Prostate Cancer | ~4 | 72 | Reduced proliferation | [11] |
| R1-AD1 | Prostate Cancer | ~8 | 72 | Reduced proliferation | [11] |
| LNCaP | Prostate Cancer | ~20 | 48 | Reduced viability | [3] |
| DaoY | Medulloblastoma | ~30 | Not specified | Reduced viability, G0/G1 arrest | [10] |
| KG-1a | Acute Myeloid Leukemia | 2-10 | 48 | Reduced viability, S-phase arrest, apoptosis, ER stress | [7][8] |
Experimental Protocols
1. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol provides a general framework for assessing locus-specific H3K27me3 enrichment after GSK-J4 treatment.
a. Cell Treatment and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat with the desired concentration of GSK-J4 or vehicle control for the specified duration.
-
Add formaldehyde (B43269) directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
b. Chromatin Preparation:
-
Scrape cells in PBS with protease inhibitors and pellet by centrifugation.
-
Lyse cells and isolate nuclei according to a standard protocol.
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to shear DNA into fragments of 200-1000 bp. Optimal sonication conditions should be empirically determined for each cell type.
c. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody or an IgG control.
-
Add pre-blocked Protein A/G beads to capture the antibody-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
d. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
e. qPCR Analysis:
-
Perform qPCR using primers specific to the gene promoters of interest.
-
Calculate the enrichment as a percentage of input DNA and normalize to the IgG control.
2. Cell Viability Assay (e.g., CCK-8 or MTT)
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat with a serial dilution of GSK-J4 and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Cell Cycle Analysis by Flow Cytometry
-
Treat cells with GSK-J4 or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing Batch-to-Batch Variability of GSK-J1 Sodium: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the challenges associated with the batch-to-batch variability of GSK-J1 sodium salt. By implementing robust quality control measures and following standardized experimental protocols, users can enhance the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions by competing with the co-factor α-ketoglutarate at the enzyme's active site.[4] By inhibiting JMJD3 and UTX, GSK-J1 prevents the demethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene repression. This leads to an increase in global H3K27me3 levels and subsequent modulation of gene expression.[3][5] GSK-J1 is often used in research to study the role of H3K27 demethylation in various biological processes, including inflammation, development, and cancer.[1][5] Due to its polar carboxylate group, GSK-J1 has limited cell permeability; for cellular assays, the cell-permeable prodrug GSK-J4 is often used.[1]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors:
-
Purity: Different batches may have varying purity levels, with the presence of uncharacterized impurities. While most commercial suppliers provide GSK-J1 with a purity of ≥95%, the nature and concentration of the remaining impurities can differ.[1]
-
Impurities from Synthesis: Residual starting materials, by-products, or degradation products from the chemical synthesis process can be present. These impurities may have their own biological activities, including off-target effects.
-
Solubility and Formulation: The physical properties of the powder, such as crystallinity and particle size, can vary between batches, potentially affecting its solubility in DMSO and aqueous buffers.[1]
-
Stability and Storage: Improper storage or handling can lead to degradation of the compound. This compound salt is stable for years when stored at -20°C as a solid, but its stability in solution is more limited.[1][2] Solutions in DMSO should be stored at -20°C for no longer than one month.[2][6]
Q3: How can I ensure the quality of a new batch of this compound?
A3: It is crucial to qualify each new batch of this compound before use in critical experiments. This involves:
-
Reviewing the Certificate of Analysis (CoA): Always obtain and carefully review the CoA from the supplier. This document provides information on the batch number, purity (usually determined by HPLC), and other quality control data.[6]
-
Analytical Verification (Optional but Recommended): For highly sensitive applications, consider independently verifying the purity and identity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Functional Validation: Perform a dose-response experiment using a well-established in vitro assay to determine the IC50 value of the new batch. Compare this value to previously obtained data or literature values to ensure consistent potency.
Q4: What are the recommended storage and handling procedures for this compound?
A4: To maintain the integrity of this compound:
-
Solid Form: Store the solid compound at -20°C.[1]
-
Stock Solutions: Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[3] Due to DMSO's hygroscopic nature, use fresh DMSO to avoid solubility issues.[3] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer-term storage.[2][7]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or reduced potency in in vitro assays.
| Possible Cause | Suggested Solution |
| Degradation of GSK-J1 | Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions. Ensure proper storage conditions (-20°C or -80°C). |
| Inaccurate Concentration | Verify the concentration of the stock solution. Ensure the compound is fully dissolved in DMSO before making further dilutions. |
| Batch-to-Batch Variability in Purity | Qualify the new batch by performing a dose-response experiment and comparing the IC50 to a previously validated batch. Consider analytical verification (HPLC, MS) if significant discrepancies are observed. |
| Assay Conditions | Standardize all assay parameters, including cell density, passage number, serum concentration, and incubation times. Different batches of fetal bovine serum (FBS) can also introduce variability.[8] |
Issue 2: Poor solubility or precipitation of the compound.
| Possible Cause | Suggested Solution |
| Low-Quality or "Wet" DMSO | Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[3] |
| Incorrect Solvent | This compound has limited solubility in aqueous buffers. Prepare high-concentration stock solutions in DMSO. |
| Precipitation in Media | When diluting the DMSO stock into aqueous cell culture media, ensure rapid mixing to avoid precipitation. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity. |
Issue 3: Unexpected or off-target effects observed in cellular assays.
| Possible Cause | Suggested Solution |
| Presence of Active Impurities | If possible, obtain a different batch of GSK-J1 and repeat the experiment. Compare the results between batches. |
| High Compound Concentration | High concentrations of any inhibitor can lead to off-target effects. Perform a dose-response experiment to identify the optimal concentration range for specific inhibition of JMJD3/UTX. |
| Use of a Control Compound | Include the less-active regioisomer, GSK-J2, as a negative control in your experiments to differentiate on-target from off-target effects.[9] |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound via HPLC
This protocol provides a general method for verifying the purity of a new batch of this compound. Specific parameters may need to be optimized based on the available instrumentation.
Materials:
-
This compound (new batch and a previously validated reference batch)
-
HPLC-grade DMSO
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both the new batch and the reference batch of this compound in DMSO.
-
Dilute the stock solutions to a final concentration of 50 µg/mL in a 50:50 mixture of water and acetonitrile.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Gradient: Start with 95% A and 5% B, and run a linear gradient to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms of the new batch and the reference batch.
-
The major peak corresponding to GSK-J1 should have the same retention time in both samples.
-
Calculate the purity of the new batch by integrating the area of all peaks and expressing the area of the GSK-J1 peak as a percentage of the total area.
-
Protocol 2: Functional Validation of this compound using a Cellular Assay
This protocol describes a method to determine the functional activity of GSK-J1 by measuring its ability to increase global H3K27me3 levels in cells.
Materials:
-
A relevant cell line (e.g., HEK293T, a cancer cell line with known JMJD3/UTX activity)
-
Cell culture medium and supplements
-
This compound (new batch and a reference batch)
-
DMSO (vehicle control)
-
Lysis buffer
-
Antibodies for Western blotting: primary antibody against H3K27me3 and a loading control (e.g., total Histone H3).
-
Secondary antibody and detection reagents
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of GSK-J1 concentrations (e.g., 0.1, 1, 10 µM) from both the new and reference batches for 24-48 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against H3K27me3, followed by the appropriate HRP-conjugated secondary antibody.
-
Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and normalize to the loading control.
-
Compare the dose-dependent increase in H3K27me3 levels between the new and reference batches of GSK-J1.
-
Data Presentation
Table 1: Summary of this compound Specifications and Storage Recommendations from Commercial Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥95%[1] | >98%[2] | ≥98% |
| Formulation | Crystalline solid[1] | Powder[2] | White to beige powder |
| Storage (Solid) | -20°C[1] | Room Temperature (for shipping)[2] | 2-8°C |
| Solubility (DMSO) | Slightly soluble[1] | Up to 20 mg/mL[2] | 15 mg/mL |
| Stock Solution Storage | Not specified | -20°C for up to 3 months[2] | Not specified |
Note: This table is a composite based on information from various supplier websites and should be used as a general guide. Always refer to the specific documentation provided with your batch of this compound.
Visualizations
Caption: Signaling pathway showing this compound inhibiting JMJD3/UTX, leading to increased H3K27me3.
Caption: Recommended experimental workflow for qualifying and using a new batch of this compound.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]
Technical Support Center: GSK-J4 Animal Model Delivery
Welcome to the technical support center for the in vivo application of GSK-J4. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully administering GSK-J4 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J4 and what is its mechanism of action?
A1: GSK-J4 is a selective, cell-permeable small molecule inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions as a prodrug, being the ethyl ester derivative of GSK-J1.[4] Once inside the cell, it is hydrolyzed to the active form, GSK-J1, which competitively inhibits the demethylase activity of JMJD3 and UTX. This inhibition leads to an increase in the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark, thereby altering gene expression.[5][6][7]
Q2: What are the main challenges in delivering GSK-J4 in animal models?
A2: The primary challenge with GSK-J4 is its poor aqueous solubility.[8] This can lead to several issues during in vivo studies, including:
-
Precipitation: The compound may precipitate out of solution upon injection into the physiological environment, leading to inaccurate dosing and potential local tissue irritation or necrosis.
-
Low Bioavailability: Poor solubility can limit the absorption and distribution of the drug, resulting in suboptimal concentrations at the target site.
-
Inconsistent Results: Formulation variability and precipitation can lead to high variability in experimental outcomes.
Q3: What are the recommended solvents and vehicles for GSK-J4?
A3: GSK-J4 is soluble in DMSO and ethanol (B145695) but insoluble in water.[8] For in vivo administration, a multi-component vehicle is typically required to maintain solubility and improve bioavailability. Commonly used formulations involve a combination of a primary solvent (like DMSO) and co-solvents or surfactants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of GSK-J4 solution upon preparation or before injection. | The concentration of GSK-J4 exceeds its solubility limit in the chosen vehicle. | - Ensure you are using a validated formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6][9] - Prepare the solution fresh before each use.[8] - Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Precipitation observed at the injection site. | The formulation is not stable in the physiological environment, leading to the drug crashing out of solution upon contact with aqueous bodily fluids. | - Optimize the formulation. You may need to adjust the ratios of co-solvents or try a different vehicle system, such as a corn oil-based formulation.[8] - Increase the volume of the injection to dilute the compound further, if experimentally permissible. |
| High variability in experimental results between animals. | Inconsistent drug delivery due to precipitation or poor absorption. | - Standardize the preparation of the dosing solution meticulously. Ensure all components are fully dissolved. - Use a consistent injection technique and site. - Consider alternative administration routes that may offer better bioavailability, although intraperitoneal (i.p.) injection is most commonly reported.[6][10][11] |
| No observable phenotype or target engagement at the expected dose. | Insufficient bioavailability of GSK-J4 at the target tissue. | - Increase the dose of GSK-J4. Dosing can range from 0.5 mg/kg to 50 mg/kg depending on the animal model and disease context.[9][10] - Confirm target engagement by measuring H3K27me3 levels in target tissues via techniques like Western blot or immunohistochemistry.[6][7] - Evaluate the pharmacokinetic profile of GSK-J4 in your model to understand its absorption, distribution, metabolism, and excretion. |
| Local irritation or signs of toxicity at the injection site. | The vehicle (e.g., high concentration of DMSO) or precipitated drug is causing tissue damage. | - Reduce the concentration of DMSO in the formulation. While GSK-J4 is soluble in DMSO, high concentrations can be toxic. - Ensure the pH of the final formulation is close to physiological pH. - If irritation persists, consider alternative formulations or administration routes. |
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of GSK-J4
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₅O₂ | [4] |
| Molecular Weight | 417.50 g/mol | [4] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol. Insoluble in water. | [4][8] |
| IC₅₀ (JMJD3/KDM6B) | 8.6 µM | [2] |
| IC₅₀ (UTX/KDM6A) | 6.6 µM | [2] |
| IC₅₀ (LPS-induced TNF-α production) | 9 µM | [2][4] |
Table 2: Example In Vivo Dosing Regimens for GSK-J4 in Mice
| Animal Model | Dose | Administration Route | Vehicle | Reference |
| Diabetic Cardiomyopathy | 10 mg/kg every 2 days | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS | [6] |
| Prostate Cancer Xenograft | 50 mg/kg daily for 10 days | Intraperitoneal (i.p.) | Not specified | [10] |
| Doxorubicin-induced Cardiotoxicity | 10 mg/kg/day | Intraperitoneal (i.p.) | Normal Saline | [11] |
| Experimental Autoimmune Encephalomyelitis | 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | [9] |
| Retinoblastoma Xenograft | Not specified | Not specified | DMSO | [12] |
Experimental Protocols
Protocol 1: Preparation of GSK-J4 Formulation for Intraperitoneal Injection
This protocol is based on formulations reported in the literature.[6][9]
Materials:
-
GSK-J4 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS) or normal saline, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of GSK-J4 powder in a sterile container.
-
Add DMSO to dissolve the GSK-J4 powder completely. This will be your stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of GSK-J4 in 1 mL of DMSO.
-
In a separate sterile tube, prepare the final formulation by adding the components in the following order, ensuring the solution is mixed well after each addition:
-
Add the required volume of your GSK-J4 stock solution (to make up 10% of the final volume).
-
Add PEG300 (to make up 40% of the final volume).
-
Add Tween 80 (to make up 5% of the final volume).
-
Add sterile PBS or saline to reach the final desired volume (to make up 45% of the final volume).
-
-
Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.
-
Prepare the formulation fresh before each use and keep it on ice.
Example Calculation for a 1 mL final solution at 1 mg/mL:
-
You will need 1 mg of GSK-J4 in the final 1 mL solution.
-
From a 10 mg/mL stock in DMSO, you will need 100 µL.
-
Add 100 µL of the 10 mg/mL GSK-J4 stock in DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of sterile saline.
-
The final volume is 1 mL, and the final concentration of GSK-J4 is 1 mg/mL.
Visualizations
Caption: Mechanism of action of GSK-J4.
Caption: A typical workflow for in vivo experiments using GSK-J4.
References
- 1. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. xcessbio.com [xcessbio.com]
- 5. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 10. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Activity of GSK-J1 Sodium
For researchers in epigenetics and drug development, accurately validating the inhibitory activity of chemical probes is paramount. This guide provides a comprehensive comparison of GSK-J1 sodium, a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), with its related compounds and outlines detailed experimental protocols for its validation.
GSK-J1 is a highly selective chemical probe that competitively binds to the 2-oxoglutarate binding site of JMJD3 and UTX, thereby inhibiting their demethylase activity.[1] This leads to an increase in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression.[2][3] Due to its polar nature, GSK-J1 has limited cell permeability. For cellular studies, its ethyl ester prodrug, GSK-J4, is commonly used, which readily enters cells and is hydrolyzed to the active form, GSK-J1.[4][5]
Comparative Inhibitory Activity
To objectively assess the efficacy of GSK-J1, it is essential to compare its inhibitory activity against its primary targets and other related histone demethylases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 and its derivatives.
| Compound | Target | IC50 (in vitro) | Assay Type | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free assay | [2][6] |
| UTX (KDM6A) | 60 nM | Cell-free assay | [4] | |
| JARID1B (KDM5B) | 950 nM | AlphaScreen | [7] | |
| JARID1C (KDM5C) | 1.76 µM | AlphaScreen | [7] | |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA | [8] |
| UTX (KDM6A) | 6.6 µM | AlphaLISA | [8] | |
| TNFα release (in human macrophages) | 9 µM | Cellular Assay | [9][10] | |
| GSK-J2 | JMJD3 (KDM6B) | >100 µM | Cell-free assay | [7] |
| JIB-04 | JARID1A | 230 nM | Cell-free assay | [10] |
| JMJD2E | 340 nM | Cell-free assay | [10] | |
| JMJD3 | 855 nM | Cell-free assay | [10] |
GSK-J2 is a less active regioisomer of GSK-J1 and is often used as a negative control. JIB-04 is a pan-selective Jumonji histone demethylase inhibitor and is included for comparison.
Signaling Pathway of GSK-J1 Inhibition
The inhibitory action of GSK-J1 directly impacts the epigenetic landscape of the cell. By blocking JMJD3 and UTX, GSK-J1 prevents the removal of the repressive H3K27me3 mark, leading to the silencing of target genes. This mechanism is particularly relevant in inflammatory responses, where JMJD3 is known to activate pro-inflammatory genes.[1][3]
Caption: Mechanism of GSK-J1 action on H3K27 methylation.
Experimental Protocols for Validation
To rigorously validate the inhibitory activity of GSK-J1, a combination of in vitro and cellular assays is recommended.
In Vitro Histone Demethylase Assay (AlphaScreen)
This is a high-throughput method to determine the IC50 of GSK-J1 against purified histone demethylase enzymes.
Workflow:
Caption: Workflow for determining GSK-J1 IC50 using AlphaScreen.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate).[2] Prepare stock solutions of purified JMJD3 or UTX enzyme, biotinylated H3K27me3 peptide substrate, and this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Dispensing : Dispense the demethylase enzyme into the wells of a 384-well plate.
-
Inhibitor Addition : Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubation : Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Reaction Initiation : Initiate the demethylation reaction by adding the biotinylated peptide substrate and necessary cofactors.
-
Incubation : Incubate the reaction for a defined period (e.g., 3 minutes for JMJD3, 20 minutes for UTX at 25°C).[2]
-
Detection : Stop the reaction and add Streptavidin-coated donor beads and anti-H3K27me2/1 antibody-conjugated acceptor beads.
-
Signal Reading : Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis : Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Western Blot for H3K27me3 Levels
This assay validates the ability of the cell-permeable prodrug GSK-J4 to increase global H3K27me3 levels within cells.
Detailed Protocol: [3]
-
Cell Culture and Treatment : Culture cells of interest (e.g., HEK-293, primary macrophages) to an appropriate confluency. Treat the cells with varying concentrations of GSK-J4 (and GSK-J5 as a negative control) for a specified time (e.g., 24-48 hours).
-
Histone Extraction : Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification : Quantify the extracted histone protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection and Analysis : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative change in H3K27me3 levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by quantitative PCR (ChIP-qPCR) can be used to determine if GSK-J4 treatment leads to an increase in H3K27me3 at the promoter regions of specific target genes.
Detailed Protocol: [3]
-
Cell Treatment and Crosslinking : Treat cells with GSK-J4 as described for the Western blot. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Chromatin Shearing : Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation :
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific for H3K27me3 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution : Wash the beads to remove non-specific binding and then elute the chromatin from the antibody/bead complex.
-
Reverse Crosslinking and DNA Purification : Reverse the protein-DNA crosslinks by heating. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR) : Perform qPCR using primers designed to amplify the promoter region of a known JMJD3/UTX target gene. Analyze the results to determine the fold enrichment of H3K27me3 at the specific locus compared to the IgG control and untreated cells.
By employing these comparative analyses and detailed experimental protocols, researchers can confidently validate the inhibitory activity of this compound and its cell-permeable analog, GSK-J4, ensuring the reliability and reproducibility of their findings in the study of epigenetics and disease.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westbioscience.com [westbioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 10. adooq.com [adooq.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of GSK-J1 and GSK-J4 in Cellular Assays
For researchers in drug development and cell biology, selecting the appropriate chemical probe is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a detailed comparison of GSK-J1 and its cell-permeable prodrug, GSK-J4, two widely utilized inhibitors of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).
Overview and Mechanism of Action
GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases.[1][2] Its primary targets are JMJD3 and UTX, which are responsible for removing the di- and tri-methyl marks from lysine (B10760008) 27 on histone H3 (H3K27me2/3).[3] This demethylation activity is associated with the transcriptional activation of target genes. By inhibiting these enzymes, GSK-J1 leads to an increase in the repressive H3K27me3 mark, subsequently silencing gene expression.[3][4]
A significant limitation of GSK-J1 is its poor cell permeability due to a highly polar carboxylate group.[1][5] To overcome this, GSK-J4 was developed as an ethyl ester derivative of GSK-J1.[5][6] GSK-J4 is cell-permeable and, once inside the cell, is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[6][7] This makes GSK-J4 the compound of choice for cellular-based experiments.[5][8]
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data for GSK-J1 and GSK-J4, highlighting their differing potencies in biochemical and cellular contexts.
| Parameter | GSK-J1 | GSK-J4 | Reference |
| Target | JMJD3 (KDM6B) and UTX (KDM6A) | JMJD3 (KDM6B) and UTX (KDM6A) (as a prodrug) | [7][9][10] |
| IC50 (JMJD3, cell-free) | 60 nM | >50 µM | [6][9] |
| IC50 (JMJD3, AlphaLISA) | Not Reported | 8.6 µM | [11][12] |
| IC50 (UTX, AlphaLISA) | Not Reported | 6.6 µM | [11][12] |
| IC50 (TNF-α release in primary human macrophages) | Not applicable (poor cell permeability) | ~9 µM | [5][6][13][14] |
| Selectivity | >10-fold selective for KDM6 subfamily over many other demethylases. Some off-target activity reported against JARID1B (KDM5B) (IC50 = 0.95 µM) and JARID1C (KDM5C) (IC50 = 1.76 µM). | Dependent on conversion to GSK-J1. | [10][15][16] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of these inhibitors and a typical experimental workflow for their use in cellular assays.
Caption: Mechanism of GSK-J4 cellular uptake and conversion to active GSK-J1.
Caption: A typical experimental workflow for assessing the cellular effects of GSK-J4.
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the literature for evaluating the efficacy of GSK-J1 and GSK-J4.
Histone Demethylase Activity Assay (AlphaScreen)
This in vitro assay is used to determine the direct inhibitory effect of compounds on recombinant enzyme activity.
-
Principle: An Amplified Luminescence Proximity Homogeneous Assay (AlphaScreen) detects the product of the demethylation reaction. A biotinylated histone peptide substrate and a specific antibody that recognizes the demethylated product are used.
-
Protocol:
-
Recombinant JMJD3 or UTX enzyme is incubated with a biotinylated H3K27me3 peptide substrate.
-
The reaction buffer contains Fe(II) (as ferrous ammonium (B1175870) sulfate), α-ketoglutarate, and L-ascorbic acid.
-
The inhibitor (GSK-J1 or GSK-J4) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature.
-
The reaction is stopped, and streptavidin-coated donor beads and protein A-conjugated acceptor beads linked to a product-specific antibody are added.
-
Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the acceptor beads if they are in close proximity, resulting in a chemiluminescent signal at 520-620 nm. The signal is inversely proportional to the inhibitor's activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement of an inhibitor within a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
-
Protocol:
-
Cells are treated with the inhibitor (GSK-J4) or a vehicle control.
-
The cells are lysed, and the lysate is divided into aliquots.
-
Aliquots are heated to a range of different temperatures.
-
The samples are then centrifuged to separate aggregated (denatured) proteins from the soluble fraction.
-
The amount of soluble target protein (JMJD3 or UTX) at each temperature is quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blotting for H3K27me3 Levels
This is a common method to assess the cellular consequence of JMJD3/UTX inhibition.
-
Principle: Standard immunoblotting is used to detect the global levels of H3K27me3 in cells following treatment with the inhibitor.
-
Protocol:
-
Cells are treated with various concentrations of GSK-J4 for a specified duration.
-
Histones are extracted from the cell nuclei.
-
The extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H3K27me3.
-
A loading control, such as an antibody against total Histone H3, is used to normalize the results.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. An increase in the H3K27me3 signal indicates successful inhibition of the demethylases.[4][17]
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR allows for the investigation of H3K27me3 levels at specific gene promoters.
-
Principle: This technique is used to determine whether the inhibition of JMJD3/UTX leads to an increase in H3K27me3 at the promoter regions of specific target genes.
-
Protocol:
-
Cells are treated with GSK-J4 or a vehicle control.
-
Protein and DNA are cross-linked using formaldehyde.
-
The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific to the promoter regions of genes of interest to quantify the amount of immunoprecipitated DNA. An increase in the amount of amplified DNA in GSK-J4-treated cells indicates an enrichment of the H3K27me3 mark at that specific locus.
-
Conclusion
GSK-J1 is a potent inhibitor of JMJD3 and UTX in biochemical assays, but its utility in cellular studies is limited by poor permeability. GSK-J4 serves as an effective prodrug, efficiently entering cells and converting to the active GSK-J1. This makes GSK-J4 the superior choice for investigating the cellular consequences of H3K27 demethylase inhibition. When interpreting data from cellular experiments using GSK-J4, it is crucial to consider its conversion to GSK-J1 and the potential for off-target effects of GSK-J1 on other histone demethylases, such as members of the KDM5 family. The experimental protocols outlined in this guide provide a robust framework for researchers to compare and validate the efficacy of these inhibitors in their specific cellular models.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. GSK-J4 (hydrochloride), Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 16. Sapphire Bioscience [sapphirebioscience.com]
- 17. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
The Critical Role of a Negative Control: Utilizing GSK-J2 in GSK-J1 Experiments
In the realm of epigenetic research, the specific and targeted inhibition of histone demethylases is crucial for understanding their roles in health and disease. GSK-J1 has emerged as a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2]. To ensure that the observed biological effects of GSK-J1 are due to the specific inhibition of these targets and not off-target activities, the use of a proper negative control is indispensable. GSK-J2, a close structural analog of GSK-J1, serves as this essential negative control, as it is inactive against JMJD3 and UTX[3]. This guide provides a comprehensive comparison of GSK-J1 and GSK-J2, detailing their biochemical activities and providing experimental frameworks for the proper use of GSK-J2 as a negative control.
Mechanism of Action: A Tale of Two Isomers
GSK-J1 is a potent inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A, with an IC50 of approximately 60 nM for JMJD3[1][2]. Its mechanism of action involves binding to the catalytic site of these enzymes, thereby preventing the demethylation of histone H3 at lysine (B10760008) 27. This inhibition leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark, which in turn modulates the transcription of target genes[1][4].
In stark contrast, GSK-J2 is a regio-isomer of GSK-J1 that displays significantly weaker activity, with an IC50 greater than 100 μM for JMJD3[3][5]. This lack of activity is attributed to a subtle change in its chemical structure that prevents it from effectively binding to the active site of the demethylase[3][5]. Due to its structural similarity but functional inactivity, GSK-J2 is the ideal negative control to differentiate specific on-target effects of GSK-J1 from non-specific or off-target cellular responses.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 and GSK-J2 against various histone demethylases, highlighting the potency and selectivity of GSK-J1 and the inactivity of GSK-J2 against the primary targets JMJD3 and UTX.
| Target Demethylase | GSK-J1 IC50 | GSK-J2 IC50 |
| JMJD3 (KDM6B) | 28-60 nM[1][2][6][7] | > 100 µM[3][5] |
| UTX (KDM6A) | 53 nM[6][7] | > 100 µM |
| JARID1B (KDM5B) | 170 nM - 0.95 µM[1] | Not Reported |
| JARID1C (KDM5C) | 550 nM - 1.76 µM[1] | Not Reported |
Note: IC50 values can vary slightly between different assay conditions and studies.
Experimental Design: Employing GSK-J2 as a Negative Control
To rigorously validate the specificity of GSK-J1's effects, experiments should be designed to include GSK-J2 at the same concentrations as GSK-J1. This parallel treatment allows researchers to distinguish between the biological consequences of JMJD3/UTX inhibition and any potential off-target effects of the chemical scaffold.
Signaling Pathway of H3K27 Demethylation by JMJD3
The diagram below illustrates the enzymatic activity of JMJD3, which is inhibited by GSK-J1, and the resulting impact on gene transcription.
Caption: Mechanism of H3K27 demethylation by JMJD3 and its inhibition by GSK-J1.
Experimental Workflow for Validating GSK-J1 Specificity
The following workflow outlines the key steps for using GSK-J2 as a negative control in a typical cell-based experiment.
Caption: Workflow for using GSK-J2 as a negative control for GSK-J1 experiments.
Experimental Protocols
In Vitro Histone Demethylase Assay (AlphaScreen)
This protocol is adapted from methodologies used to determine the IC50 values of GSK-J1 and GSK-J2[8].
-
Reagents: Purified recombinant JMJD3, biotinylated H3K27me3 peptide substrate, AlphaScreen donor and acceptor beads, assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate)[1][2].
-
Procedure:
-
Prepare serial dilutions of GSK-J1 and GSK-J2 in DMSO.
-
In a 384-well plate, add the assay buffer, JMJD3 enzyme, and the inhibitor (GSK-J1 or GSK-J2) or vehicle (DMSO).
-
Initiate the reaction by adding the biotinylated H3K27me3 peptide substrate.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Add AlphaScreen acceptor and donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the compounds and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Assay for H3K27me3 Levels
This protocol describes how to measure changes in cellular H3K27me3 levels following treatment with GSK-J1 and GSK-J2.
-
Cell Culture: Plate cells of interest (e.g., human primary macrophages, HEK-293) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with GSK-J1, GSK-J2 (at the same concentration as GSK-J1), or vehicle (DMSO) for the desired time (e.g., 24-48 hours). To improve cell permeability, the ethyl ester prodrugs, GSK-J4 (for GSK-J1) and GSK-J5 (for GSK-J2), are often used in cellular assays[3][5].
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Quantification: Densitometrically quantify the H3K27me3 bands and normalize to the loading control. A significant increase in H3K27me3 levels in GSK-J1-treated cells compared to vehicle and GSK-J2-treated cells would indicate specific inhibition of H3K27 demethylases.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol can be used to assess the enrichment of H3K27me3 at specific gene promoters.
-
Cell Treatment and Cross-linking: Treat cells as described in the cellular assay protocol. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a negative control IgG.
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes known to be regulated by H3K27me3. An increase in H3K27me3 enrichment at these promoters in GSK-J1-treated cells, but not in GSK-J2-treated cells, would demonstrate the specific action of GSK-J1[4].
By adhering to these guidelines and incorporating GSK-J2 as a negative control, researchers can confidently attribute the observed effects of GSK-J1 to its specific inhibition of JMJD3 and UTX, thereby ensuring the robustness and validity of their experimental findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plus.labcloudinc.com [plus.labcloudinc.com]
- 7. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
A Comparative Guide to KDM6 Demethylase Inhibitors: GSK-J1 Sodium and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-J1 sodium and other prominent inhibitors of the KDM6 family of histone demethylases. The KDM6 enzymes, including KDM6A (UTX) and KDM6B (JMJD3), are critical regulators of gene expression through the removal of methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me2/me3). Their dysregulation is implicated in various diseases, most notably cancer and inflammatory disorders, making them attractive therapeutic targets. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these chemical probes.
Data Presentation: Quantitative Comparison of KDM6 Inhibitors
The following table summarizes the in vitro inhibitory potency of GSK-J1 and other commonly used KDM6 inhibitors against various histone demethylases. This data is essential for selecting an inhibitor with the desired potency and selectivity profile for a specific research application.
| Inhibitor | Target KDM | Other KDMs Inhibited (IC50) | Assay Type | Reference(s) |
| GSK-J1 | KDM6B (JMJD3): 60 nM | KDM6A (UTX): Potent inhibition | Cell-free | [1][2][3] |
| KDM5B: 94 µM | [3] | |||
| KDM5C: 11 µM | [3] | |||
| JARID1B/C: 0.95 µM / 1.76 µM | [2][4] | |||
| GSK-J4 | KDM6B (JMJD3): 8.6 µM | KDM6A (UTX): 6.6 µM | Cell-based (LPS-induced TNF-α production in macrophages): 9 µM | [5] |
| (pro-drug of GSK-J1) | KDM5 family: Also inhibits in vitro | Cell-free | [1] | |
| JIB-04 | KDM6B (JMJD3): 855 nM | JARID1A: 230 nM | Cell-free | [5] |
| JMJD2E: 340 nM | [5] | |||
| JMJD2A: 445 nM | [5] | |||
| JMJD2B: 435 nM | [5] | |||
| JMJD2C: 1100 nM | [5] | |||
| JMJD2D: 290 nM | [5] | |||
| IOX1 | KDM6B (JMJD3): 1.4 µM | KDM4C: 0.6 µM | Cell-free | [5] |
| KDM4E: 2.3 µM | [5] | |||
| KDM2A: 1.8 µM | [5] | |||
| KDM3A: 0.1 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize KDM6 inhibitors.
Biochemical Enzyme Inhibition Assay (AlphaLISA)
This protocol describes a common method for determining the in vitro IC50 of inhibitors against KDM6 enzymes.
Materials:
-
Recombinant KDM6A or KDM6B enzyme
-
Biotinylated H3K27me3 peptide substrate
-
S-adenosyl-L-methionine (SAM) as a co-factor
-
AlphaLISA acceptor beads (e.g., anti-H3K27me2/1 antibody-coated)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 0.1% BSA, 0.01% Tween-20)
-
Test inhibitors (e.g., GSK-J1) and vehicle control (e.g., DMSO)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the KDM6 enzyme and biotinylated H3K27me3 peptide substrate in assay buffer to the desired concentrations.
-
Reaction Incubation: In a 384-well plate, add the test inhibitor, KDM6 enzyme, and SAM. Initiate the demethylation reaction by adding the H3K27me3 peptide substrate. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a mixture of AlphaLISA acceptor and donor beads. Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CCK-8)
This protocol measures the effect of KDM6 inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cells)[6]
-
Complete cell culture medium
-
KDM6 inhibitor (e.g., GSK-J4) and vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the KDM6 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KDM6 inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for xenograft
-
KDM6 inhibitor formulated for in vivo administration (e.g., GSK-J4)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the KDM6 inhibitor or vehicle control according to the desired schedule and route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of KDM6 inhibitors.
Caption: A generalized workflow for the screening and validation of KDM6 inhibitors.
Caption: KDM6B is induced by TNF-α and promotes NF-κB activity, which is inhibited by GSK-J1/J4.[1]
Caption: KDM6A can activate the TSC complex, thereby inhibiting mTORC1 signaling.[7]
Conclusion
This compound is a potent and selective inhibitor of the KDM6 subfamily, making it a valuable tool for studying the roles of KDM6A and KDM6B in health and disease. Its cell-permeable pro-drug, GSK-J4, allows for its use in cellular and in vivo studies. However, researchers should be aware of its potential off-target effects on other KDM subfamilies, particularly at higher concentrations.
For broader inhibition of the Jumonji domain-containing demethylases, JIB-04 and IOX1 represent viable alternatives, though with distinct selectivity profiles. The choice of inhibitor should be carefully considered based on the specific research question, the required level of selectivity, and the experimental system. The provided data and protocols aim to facilitate this decision-making process and guide the design of robust and informative experiments in the field of epigenetic drug discovery.
References
- 1. Histone H3K27 demethylase KDM6A is an epigenetic gatekeeper of mTORC1 signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM6A is an epigenetic gatekeeper of mTORC1 signaling in cancer - heiDOK [archiv.ub.uni-heidelberg.de]
- 5. Histone H3K27 demethylase KDM6A is an epigenetic gatekeeper of mTORC1 signalling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KDM6B modulates MAPK pathway mediating multiple myeloma cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating GSK-J4 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of GSK-J4, a potent and selective dual inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). We will explore experimental protocols and comparative data for GSK-J4 and its alternatives, offering a framework for robust target validation.
GSK-J4 is a cell-permeable prodrug of GSK-J1, which actively inhibits the enzymatic activity of JMJD3 and UTX. This inhibition leads to an increase in the cellular levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] Validating the engagement of GSK-J4 with its targets is paramount to interpreting its biological effects. This guide details three common methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA), Western Blotting for H3K27me3 levels, and Immunofluorescence microscopy.
Comparison of JMJD3/UTX Inhibitors
A critical aspect of target validation is comparing the compound of interest with both negative controls and alternative inhibitors. GSK-J5, an inactive isomer of GSK-J4, serves as an excellent negative control. Other compounds, such as UNC1999 and OG-L002, also target histone demethylases and can be used for comparative studies.
| Compound | Target(s) | Cellular IC50 | Notes |
| GSK-J4 | JMJD3/KDM6B, UTX/KDM6A | 6.6 µM (UTX), 8.6 µM (JMJD3)[3] | Cell-permeable prodrug of GSK-J1. |
| GSK-J1 | JMJD3/KDM6B, UTX/KDM6A | Not cell-permeable | Active form of GSK-J4. |
| GSK-J5 | - | Inactive | Negative control for GSK-J4. |
| UNC1999 | EZH2, EZH1 | ~50 nM (EZH2) | Inhibitor of H3K27 methyltransferases (opposite effect of GSK-J4).[4] |
| OG-L002 | LSD1 | Varies by cell line | Inhibitor of a different class of histone demethylases.[5] |
Experimental Methodologies for Target Engagement
Here, we provide detailed protocols for three key experimental approaches to validate GSK-J4 target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with GSK-J4 (e.g., 10 µM), a negative control (GSK-J5, 10 µM), and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2-4 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble JMJD3 or UTX at each temperature point by Western blotting using specific antibodies.
Data Presentation:
| Treatment | Temperature (°C) | Soluble JMJD3 (Relative Units) | Soluble UTX (Relative Units) |
| Vehicle (DMSO) | 40 | 1.00 | 1.00 |
| 50 | 0.85 | 0.82 | |
| 60 | 0.40 | 0.35 | |
| 70 | 0.10 | 0.08 | |
| GSK-J4 (10 µM) | 40 | 1.00 | 1.00 |
| 50 | 0.95 | 0.92 | |
| 60 | 0.75 | 0.70 | |
| 70 | 0.30 | 0.25 | |
| GSK-J5 (10 µM) | 40 | 1.00 | 1.00 |
| 50 | 0.83 | 0.80 | |
| 60 | 0.42 | 0.38 | |
| 70 | 0.11 | 0.09 |
Note: The data in this table is illustrative. Actual results will vary depending on the cell line and experimental conditions.
Expected Outcome: Treatment with GSK-J4 should result in a higher amount of soluble JMJD3 and UTX at elevated temperatures compared to the vehicle and GSK-J5 controls, indicating target stabilization. This can be visualized as a rightward shift in the melting curve.
Western Blot for H3K27me3 Levels
An indirect but highly effective method to confirm GSK-J4 target engagement is to measure the accumulation of the product of the inhibited enzymes, H3K27me3.
Experimental Protocol:
-
Cell Treatment: Treat cells with a dose-range of GSK-J4 (e.g., 0, 1, 5, 10 µM) and a negative control (GSK-J5, 10 µM) for a suitable duration (e.g., 24-48 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for H3K27me3 (e.g., Cell Signaling Technology, #9733) and a loading control antibody (e.g., anti-Histone H3, Abcam, ab1791). Use a suitable secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
Data Presentation:
| Treatment | H3K27me3 Level (Normalized to Total H3) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 1.0 |
| GSK-J4 (1 µM) | 1.52 | 1.5 |
| GSK-J4 (5 µM) | 2.89 | 2.9 |
| GSK-J4 (10 µM) | 4.15 | 4.1 |
| GSK-J5 (10 µM) | 1.05 | 1.1 |
Note: The data in this table is illustrative. Actual results will vary depending on the cell line and experimental conditions.[6][7]
Immunofluorescence for H3K27me3
Immunofluorescence provides a visual confirmation of the increase in H3K27me3 levels within individual cells and can reveal subcellular localization patterns.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with GSK-J4 (e.g., 10 µM), GSK-J5 (10 µM), and a vehicle control for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K27me3 (e.g., Millipore, #07-449) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the H3K27me3 signal per nucleus using image analysis software.
Data Presentation:
| Treatment | Mean H3K27me3 Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 100 | 1.0 |
| GSK-J4 (10 µM) | 350 | 3.5 |
| GSK-J5 (10 µM) | 110 | 1.1 |
Note: The data in this table is illustrative. Actual results will vary depending on the cell line and experimental conditions.[7][8]
Conclusion
Validating the cellular target engagement of GSK-J4 is essential for attributing its observed biological effects to the inhibition of JMJD3 and UTX. The combination of direct binding assays like CETSA with downstream functional assays such as Western blotting and immunofluorescence for H3K27me3 provides a robust and comprehensive approach. By including appropriate controls like GSK-J5 and comparing with other inhibitors, researchers can confidently establish the on-target activity of GSK-J4 in their cellular models, paving the way for further investigation into its therapeutic potential.
References
- 1. Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 2. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epigentek Inc Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay | Fisher Scientific [fishersci.com]
Comparative Analysis of GSK-J1 and Other Epigenetic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epigenetic inhibitor GSK-J1 with other classes of epigenetic modulators. The analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows.
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2]. Its ability to modulate the epigenetic landscape by increasing the levels of the repressive H3K27me3 mark has positioned it as a valuable tool for studying the roles of these demethylases in various biological processes, including inflammation and cancer[3][4]. This guide offers a comparative perspective on GSK-J1's performance against other epigenetic inhibitors, such as histone deacetylase inhibitors (HDACi), bromodomain and extra-terminal domain (BET) inhibitors, and DNA methyltransferase inhibitors (DNMTi).
Quantitative Performance Analysis
The following tables summarize the in vitro potency of GSK-J1 and other representative epigenetic inhibitors against their respective targets. It is important to note that direct head-to-head comparisons in the same experimental setup are often limited in the published literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different assay conditions.
Table 1: In Vitro Potency of GSK-J1 and its Prodrug GSK-J4 Against a Panel of Jumonji Demethylases
| Compound | Target | IC50 (nM) | Assay |
| GSK-J1 | JMJD3 (KDM6B) | 60 | Cell-free demethylase assay [1][2] |
| UTX (KDM6A) | 60 | Cell-free demethylase assay[1] | |
| JARID1B (KDM5B) | 950 | AlphaScreen[5] | |
| JARID1C (KDM5C) | 1760 | AlphaScreen[1] | |
| GSK-J4 | JMJD3 (KDM6B) | 8600 | AlphaLISA [6] |
| UTX (KDM6A) | 6600 | AlphaLISA [6] | |
| KDM5B | Similar potency to KDM6B/A | AlphaLISA[6] | |
| KDM4C | Similar potency to KDM6B/A | AlphaLISA[6] |
Table 2: Comparative IC50 Values of Representative Epigenetic Inhibitors
| Inhibitor Class | Representative Inhibitor | Primary Target(s) | IC50 | Cell Line/Assay Condition |
| KDM6 Inhibitor | GSK-J1 | JMJD3/UTX | 60 nM | Cell-free demethylase assay [1][2] |
| HDAC Inhibitor | Vorinostat (B1683920) (SAHA) | HDAC1, HDAC3 | ~10-50 nM | Cell-free assay[7][8] |
| Sarcoma cell lines | 2.0 - 8.6 µM (viability) | MTS assay (48h)[9] | ||
| BET Inhibitor | JQ1 | BRD2, BRD3, BRD4 | 50-90 nM (BRD4) | AlphaScreen[10] |
| B-ALL cell lines | 0.45 - 1.16 µM (viability) | CellTiter-Glo (72h)[11] | ||
| DNMT Inhibitor | Azacitidine | DNMT1, DNMT3A, DNMT3B | 1.8 - 10.5 µM (viability) | NSCLC cell lines (viability)[12] |
| Decitabine (B1684300) | DNMT1, DNMT3A, DNMT3B | 5.1 µM (H1299 viability) | NSCLC cell lines (viability)[12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of JMJD3/UTX in inflammation and the inhibitory action of GSK-J1.
Caption: Generalized experimental workflow for evaluating epigenetic inhibitors.
Detailed Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Histone Demethylase Activity
Objective: To measure the enzymatic activity of histone demethylases and the potency of inhibitors in a high-throughput format.
Principle: This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a light emission. The assay can be configured to detect either the product of the demethylation reaction or the remaining substrate.
Protocol Outline: [13][14][15]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Dilute recombinant histone demethylase (e.g., JMJD3), biotinylated histone peptide substrate (e.g., H3K27me3), and co-factors (Fe(II), α-ketoglutarate, ascorbate) in assay buffer.
-
Prepare serial dilutions of the inhibitor (e.g., GSK-J1).
-
-
Enzymatic Reaction:
-
In a 384-well microplate, add the inhibitor or vehicle (DMSO).
-
Add the enzyme to each well.
-
Initiate the reaction by adding the substrate and co-factor mix.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mix containing anti-H3K27me2 antibody-conjugated acceptor beads and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60-120 minutes to allow for bead-antibody-peptide complex formation.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the target engagement of an inhibitor within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining.
Protocol Outline: [16][17][18][19][20]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor (e.g., GSK-J4, the cell-permeable prodrug of GSK-J1) or vehicle for a specific duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., JMJD3) in the soluble fraction by Western blotting or other protein quantification methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To quantify the enrichment of a specific histone modification (e.g., H3K27me3) at a particular genomic locus in response to inhibitor treatment.
Principle: ChIP involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate a specific protein or modified histone along with the associated DNA. The enriched DNA is then purified and quantified by qPCR.
Protocol Outline: [2][21][22][23][24]
-
Cell Treatment and Cross-linking:
-
Treat cells with the inhibitor (e.g., GSK-J4) or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27me3).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a column-based method.
-
Perform qPCR using primers specific for the promoter regions of target genes known to be regulated by H3K27me3.
-
Quantify the enrichment of H3K27me3 at these loci relative to a negative control region and an input control.
-
Comparative Discussion
GSK-J1 and its cell-permeable prodrug GSK-J4 have demonstrated high potency and selectivity for the KDM6 family of histone demethylases, particularly JMJD3 and UTX[1][2][25]. This specificity is a key advantage when the research goal is to dissect the specific roles of H3K27 demethylation in a biological process.
In comparison, other classes of epigenetic inhibitors have broader mechanisms of action. HDAC inhibitors like Vorinostat affect the acetylation status of numerous lysine (B10760008) residues on both histone and non-histone proteins, leading to widespread changes in gene expression and cellular processes[7][9]. While effective in many cancer models, this broad activity can also lead to off-target effects.
BET inhibitors such as JQ1 target the "reader" domains of BET proteins, which recognize acetylated histones[10][11][26]. This disrupts the recruitment of transcriptional machinery to key oncogenes like MYC. The effects of BET inhibitors are therefore more focused on transcriptional activation mediated by acetylated chromatin.
DNMT inhibitors like azacitidine and decitabine cause DNA hypomethylation by incorporating into DNA and trapping DNMT enzymes[12]. Their effects are dependent on DNA replication and can induce DNA damage, contributing to their cytotoxicity[1][12].
The choice of an epigenetic inhibitor should be guided by the specific scientific question. For targeted investigation of H3K27me3-mediated gene silencing, GSK-J1/J4 offers a precise tool. For broader epigenetic reprogramming in cancer therapy, inhibitors with wider-ranging effects like HDACi or BETi may be more appropriate. It is also increasingly common to explore the synergistic effects of combining inhibitors from different classes to achieve a more potent therapeutic outcome.
Conclusion
GSK-J1 is a highly valuable chemical probe for elucidating the functions of JMJD3 and UTX. Its high potency and selectivity for these H3K27 demethylases make it a superior choice for studies focused on this specific epigenetic modification. While other epigenetic inhibitors such as HDACi, BETi, and DNMTi have shown significant therapeutic promise, their broader mechanisms of action can make it challenging to attribute observed phenotypes to a single epigenetic pathway. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the efficacy and target engagement of GSK-J1 and other epigenetic modulators in their own experimental systems. Future research, particularly direct comparative studies, will be crucial for fully understanding the relative advantages and disadvantages of these different classes of epigenetic inhibitors in various disease contexts.
References
- 1. Comparative analysis of epigenetic inhibitors reveals different degrees of interference with transcriptional gene silencing and induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Epigenetic Regulation of Inflammatory Signaling and Inflammation-Induced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 6. Epigenetic Mechanisms in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. CETSA [cetsa.org]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
GSK-J4 Treatment: Confirming the Rise in H3K27me3 Levels
A Comparative Guide for Researchers
GSK-J4, a potent and selective small molecule inhibitor, has emerged as a critical tool in epigenetic research. It targets the Jumonji C (JmjC) domain-containing histone demethylases, specifically KDM6A (UTX) and KDM6B (JMJD3), which are responsible for removing the trimethylation mark from lysine (B10760008) 27 on histone H3 (H3K27me3). This repressive mark is crucial for regulating gene expression and maintaining cellular identity. Inhibition of these demethylases by GSK-J4 is expected to lead to an increase in global H3K27me3 levels. This guide provides a comparative overview of experimental data confirming this effect, along with detailed protocols for researchers to replicate and build upon these findings.
Data Presentation: Quantitative Analysis of H3K27me3 Levels Post-GSK-J4 Treatment
The following table summarizes quantitative data from various studies that have investigated the impact of GSK-J4 treatment on H3K27me3 levels across different cell lines and experimental systems.
| Cell Line/System | GSK-J4 Concentration | Treatment Duration | Method of Detection | Observed Change in H3K27me3 | Reference |
| Human primary macrophages | 30 μM | 2 hours | ChIP-qPCR | Prevention of LPS-induced loss of H3K27me3 at the TNFA TSS | [1] |
| HeLa cells (Flag-JMJD3 transfected) | 25 μM | Not Specified | Immunostaining | Prevention of JMJD3-induced loss of nuclear H3K27me3 | [1] |
| Neonatal Rat Cardiomyocytes (NRCM) & AC16 cells | Dose-dependent | 2 hours (pretreatment) | Western Blot, Immunofluorescence | Dose-dependent increase, reversal of palmitic acid-induced demethylation | [2][3] |
| NIH3T3 cells | 30 μM | Not Specified | ChIP-qPCR | Significant increase at the Gli1 gene regulatory region | [4] |
| Castration-Resistant Prostate Cancer (CRPC) cells (R1-D567) | 6μM and 16μM | 24 or 72 hours | Western Blot | Minor accumulation | [5] |
| Human Natural Killer (NK) cells | Not Specified | 24 hours | ChIP-seq | Significantly increased levels at representative inflammatory target genes (LTA, TNF-α, LTB, IFN-γ) | [6] |
| LNCaP and PC-3 prostate cancer cells | Not Specified | Not Specified | Western Blot | Increase in H3K27me3 levels | [7] |
| Primary central memory T cells | 1 μM | 4 days | Not Specified | More than two-fold increase in global levels | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using Graphviz.
Caption: Mechanism of GSK-J4 action on H3K27me3 levels.
Caption: A typical experimental workflow to assess H3K27me3 changes.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the confirmation of H3K27me3 increase following GSK-J4 treatment.
Cell Culture and GSK-J4 Treatment
-
Cell Lines: Adherent cell lines (e.g., HeLa, NIH3T3, PC-3) or suspension cells (e.g., primary macrophages) are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.
-
GSK-J4 Preparation: GSK-J4 (and its inactive control, GSK-J5, where applicable) is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of GSK-J4 or DMSO as a vehicle control. Treatment duration can vary from a few hours to several days depending on the experimental goals. For instance, a 2-hour pre-treatment has been used to observe the preservation of H3K27me3 levels against a demethylating stimulus[2][3].
Western Blot for Global H3K27me3 Analysis
-
Histone Extraction: Following treatment, cells are harvested and washed with PBS. Histones are then extracted using an acid extraction protocol or a commercial kit.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for H3K27me3. A primary antibody against total Histone H3 is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Densitometric Analysis: The intensity of the bands is quantified using software such as ImageJ. The relative level of H3K27me3 is normalized to the total Histone H3 level.
Chromatin Immunoprecipitation (ChIP) for Gene-Specific H3K27me3 Analysis
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for H3K27me3 or a negative control IgG. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify specific genomic regions of interest (e.g., gene promoters). The enrichment of H3K27me3 at these loci is calculated relative to the input and normalized to the IgG control. For example, a significant increase in H3K27me3 at the Gli1 promoter was observed in NIH3T3 cells treated with GSK-J4[4].
Conclusion
The collective evidence from multiple studies robustly confirms that GSK-J4 treatment leads to an increase in H3K27me3 levels, consistent with its mechanism as an inhibitor of KDM6A/B histone demethylases. The extent of this increase can be cell-type and context-dependent. The provided data and protocols offer a valuable resource for researchers aiming to utilize GSK-J4 to modulate the epigenetic landscape and study the downstream consequences on gene expression and cellular function. It is important to note that while a global increase in H3K27me3 is often observed, some studies have reported more localized or minor changes, highlighting the complexity of epigenetic regulation[5]. Therefore, careful experimental design and appropriate controls, such as the use of an inactive analog like GSK-J5, are crucial for interpreting the specific effects of GSK-J4.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 4. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the H3K27 demethylase UTX enhances the epigenetic silencing of HIV proviruses and induces HIV-1 DNA hypermethylation but fails to permanently block HIV reactivation | PLOS Pathogens [journals.plos.org]
An in-depth guide for researchers in epigenetics and drug discovery, offering a side-by-side comparison of two prominent KDM6 inhibitors with distinct selectivity profiles. This guide provides a comprehensive analysis of their biochemical and cellular activities, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool compound for epigenetic research.
In the rapidly evolving field of epigenetics, the targeted inhibition of histone demethylases has emerged as a promising therapeutic strategy for a host of diseases, including cancer and inflammatory disorders. Among these enzymes, the KDM6 family, comprising KDM6A (UTX) and KDM6B (JMJD3), plays a critical role in removing the repressive H3K27me2/3 marks, thereby activating gene expression. The development of small molecule inhibitors targeting these enzymes provides powerful tools to probe their biological functions and therapeutic potential.
This guide presents a side-by-side comparison of two widely used KDM6 inhibitors: GSK-J1, a potent and selective inhibitor of the KDM6 subfamily, and JIB-04, a pan-selective inhibitor of the broader Jumonji C (JmjC) domain-containing family of histone demethylases. Their distinct selectivity profiles offer researchers different approaches to studying the roles of H3K27 demethylation.
At a Glance: Key Performance Indicators
| Feature | GSK-J1 | JIB-04 |
| Target Selectivity | Selective for KDM6A/B | Pan-selective for JmjC demethylases |
| IC50 for KDM6B (JMJD3) | 28 - 60 nM[1][2] | 855 nM[1][3][4][5] |
| Mechanism of Action | 2-oxoglutarate competitive | Mixed-mode inhibition, disrupts O2 binding[6] |
| Chemical Structure | Tetrahydrobenzazepine derivative | Pyridine hydrazone derivative[3][5][7] |
| Cellular Permeability | Low (requires ester prodrug GSK-J4)[8] | Cell-permeable[3][7] |
Delving Deeper: A Comparative Analysis
GSK-J1 stands out for its high potency and selectivity for the KDM6 subfamily. With IC50 values in the low nanomolar range for KDM6A and KDM6B, it is an excellent tool for dissecting the specific roles of H3K27 demethylation in various biological processes.[9] Its mechanism as a competitive inhibitor of the 2-oxoglutarate co-factor is well-characterized.[8] However, its polar nature necessitates the use of its cell-permeable ethyl ester prodrug, GSK-J4, for cellular studies.[8]
In contrast, JIB-04 offers a broader inhibitory profile, targeting multiple JmjC domain-containing histone demethylases, including the KDM4, KDM5, and KDM6 families.[1][4] Its IC50 for KDM6B is significantly higher than that of GSK-J1, reflecting its pan-selective nature.[1][3][4][5] Notably, JIB-04's mechanism of action is distinct from GSK-J1; it is not a direct competitor of 2-oxoglutarate but is thought to disrupt the binding of molecular oxygen, a critical co-substrate for the demethylation reaction.[6] This different mechanism can be advantageous in certain experimental contexts. JIB-04 is also cell-permeable, allowing for its direct use in cellular assays.[3][7]
Visualizing the Science
Signaling Pathway of KDM6B Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. doc.abcam.com [doc.abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
Unveiling Cellular Responses: A Comparative Guide to Dose-Response Analysis of the Histone Demethylase Inhibitor GSK-J4
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cellular activity of GSK-J4, a potent inhibitor of H3K27me3/me2 demethylases, with alternative compounds. Supported by experimental data and detailed protocols, this resource aims to facilitate the design and interpretation of dose-response studies in epigenetic drug discovery.
GSK-J4 is a widely utilized chemical probe for studying the biological roles of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). By inhibiting the removal of methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), GSK-J4 leads to an increase in the repressive H3K27me3 mark, subsequently altering gene expression and cellular phenotypes. This guide delves into the dose-dependent effects of GSK-J4 and contrasts its activity with other histone demethylase inhibitors.
Comparative Analysis of Inhibitor Potency
The cellular potency of GSK-J4 and its alternatives can be compared by their half-maximal inhibitory concentration (IC50) or effective dose (ED50) values across various cancer cell lines. These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are crucial for determining appropriate experimental concentrations.
| Compound | Target(s) | Cell Line | Assay Type | IC50 / ED50 (µM) | Reference |
| GSK-J4 | KDM6A/B | Y79 (Retinoblastoma) | CCK-8 | 0.68 | [1] |
| WERI-Rb1 (Retinoblastoma) | CCK-8 | 2.15 | [1] | ||
| PC3 (Prostate Cancer) | Viability | 1.21 | [2] | ||
| C4-2B (Prostate Cancer) | Viability | 0.72 | [2] | ||
| SCLC cell line panel | MTS | ~1-10 | [3] | ||
| JIB-04 | Pan-JmjC | Ewing Sarcoma cell panel | MTT | 0.13 - 1.84 | [4] |
| SCLC cell line panel | MTS | ~0.1-1 | [3] | ||
| Lung & Prostate Cancer lines | Viability | as low as 0.01 | [5] | ||
| IOX1 | Broad-spectrum 2-OG oxygenase | KDM6B (enzymatic) | - | 1.4 | [6] |
Note: IC50 and ED50 values can vary depending on the cell line, assay conditions, and incubation time.
Signaling Pathway of GSK-J4 Action
GSK-J4 primarily exerts its effects by modulating the epigenetic landscape, specifically by increasing H3K27 trimethylation. This repressive mark is deposited by the Polycomb Repressive Complex 2 (PRC2) and removed by KDM6A/B. By inhibiting KDM6A/B, GSK-J4 tips the balance towards a more methylated state at target gene promoters, leading to gene silencing and subsequent downstream cellular effects.
Experimental Workflow for Dose-Response Analysis
A typical workflow for analyzing the dose-response of GSK-J4 involves a series of experiments to assess its impact on cell viability, histone methylation status, and gene expression.
Logical Framework for Comparing Histone Demethylase Inhibitors
When comparing GSK-J4 to other inhibitors, a logical approach involves evaluating their specificity, potency, and downstream cellular effects.
References
- 1. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Specificity of GSK-J1 for JMJD3/UTX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-J1, a widely used inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), with alternative inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to objectively assess its specificity and utility in research and drug development.
Introduction to GSK-J1 and its Targets
GSK-J1 is a potent, cell-permeable small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX.[1] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in H3K27me3 levels, thereby influencing the expression of genes involved in various cellular processes, including inflammation, development, and cancer.[2][3][4] The cell-permeable prodrug, GSK-J4, is often used in cellular assays and is rapidly hydrolyzed to GSK-J1 intracellularly.[5]
Comparative Analysis of Inhibitor Potency and Selectivity
The specificity of any chemical probe is crucial for accurately interpreting experimental results. While GSK-J1 is highly potent against JMJD3 and UTX, it is not entirely specific and exhibits activity against other histone demethylases, particularly from the KDM5 family. Below is a comparative summary of the inhibitory activity of GSK-J1 and other relevant inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Histone Demethylase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 | Cell-free | [1][6] |
| UTX (KDM6A) | ~60 | Cell-free | [6] | |
| JARID1B (KDM5B) | 950 | Cell-free | [6] | |
| JARID1C (KDM5C) | 1760 | Cell-free | [6] | |
| GSK-J4 | JMJD3 (KDM6B) | 8600 | Cellular | [5] |
| UTX (KDM6A) | 6600 | Cellular | [5] | |
| JIB-04 | JMJD3 (KDM6B) | 855 | Cell-free | [7] |
| JARID1A (KDM5A) | 230 | Cell-free | [7] | |
| JMJD2E (KDM4E) | 340 | Cell-free | [7] | |
| JMJD2A (KDM4A) | 445 | Cell-free | [7] | |
| JMJD2B (KDM4B) | 435 | Cell-free | [7] | |
| JMJD2C (KDM4C) | 1100 | Cell-free | [7] | |
| JMJD2D (KDM4D) | 290 | Cell-free | [7] |
Signaling Pathway of JMJD3/UTX in Inflammation
JMJD3 is a key regulator of the inflammatory response. Its expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) via the NF-κB signaling pathway.[8] Upon activation, JMJD3 removes the repressive H3K27me3 mark from the promoters of inflammatory genes, leading to their transcription and the production of inflammatory cytokines like TNF-α and IL-6.[8][9]
Caption: JMJD3/UTX signaling in inflammation.
Experimental Protocols for Specificity Validation
Validating the on-target and off-target effects of GSK-J1 is critical. The following are detailed protocols for key experimental approaches to assess inhibitor specificity.
In Vitro Demethylase Activity Assay (AlphaLISA)
This assay quantitatively measures the enzymatic activity of JMJD3/UTX and the inhibitory effect of compounds like GSK-J1 in a high-throughput format.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 3. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Isomer GSK-J5: An Essential Negative Control for Validating the Epigenetic Effects of the JMJD3/UTX Inhibitor GSK-J4
In the dynamic field of epigenetic research, the specific and targeted modulation of histone methylation is crucial for understanding its role in gene regulation and disease. GSK-J4 has emerged as a potent and cell-permeable inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] To ensure the validity of experimental findings and attribute observed effects specifically to the inhibition of these demethylases, the use of a proper negative control is paramount. GSK-J5, an inactive isomer of GSK-J4, serves this critical role, enabling researchers to distinguish between specific inhibitory effects and potential off-target or non-specific cellular responses.[3][4]
This guide provides a comparative overview of GSK-J4 and its inactive control, GSK-J5, presenting supporting experimental data, detailed protocols, and visualizations to aid researchers in the rigorous design and interpretation of their studies.
Mechanism of Action: A Tale of Two Isomers
GSK-J4 is a pro-drug that is rapidly hydrolyzed in cells to its active form, GSK-J1, which selectively inhibits the enzymatic activity of JMJD3 and UTX.[5] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the global levels of H3K27me3, subsequently silencing the expression of target genes.[6] This mechanism of action has implicated GSK-J4 in a variety of cellular processes, including inflammation, cell cycle regulation, and apoptosis, making it a valuable tool for studying cancer and inflammatory diseases.[6][7]
In stark contrast, GSK-J5, despite being a structural isomer of GSK-J4, is biologically inactive.[3][4] It does not inhibit the demethylase activity of JMJD3 or UTX and therefore does not induce changes in H3K27me3 levels. This inactivity is crucial, as it allows GSK-J5 to be used as a negative control to account for any potential effects of the chemical scaffold common to both molecules, independent of JMJD3/UTX inhibition.
Comparative Efficacy: Quantitative Data
The differential activity of GSK-J4 and GSK-J5 has been demonstrated across various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies, highlighting the potent inhibitory activity of GSK-J4 and the lack of activity of GSK-J5.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J4 | JMJD3/KDM6B | Biochemical | 8.6 µM | [1] |
| GSK-J4 | UTX/KDM6A | Biochemical | 6.6 µM | [1] |
| GSK-J4 | TNF-α Production | Cell-based | 9 µM | [1][8] |
| GSK-J5 | TNF-α Production | Cell-based | No effect | [8] |
Table 1: Comparative IC50 values of GSK-J4 and GSK-J5.
| Treatment | Cell Line | Assay | Effect on H3K27me3 Levels | Reference |
| GSK-J4 | Mouse Podocytes | Immunoblotting | Increased | [1] |
| GSK-J4 | HeLa (JMJD3-transfected) | Immunofluorescence | Preserved nuclear staining | [8] |
| GSK-J5 | HeLa (JMJD3-transfected) | Immunofluorescence | No effect on staining | [8] |
Table 2: Comparative effects of GSK-J4 and GSK-J5 on H3K27me3 levels.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic of using GSK-J5 as a negative control, the following diagrams are provided.
Caption: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 and leading to gene silencing and downstream effects.
Caption: Workflow comparing GSK-J4 and GSK-J5 to validate specific experimental outcomes.
Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies are provided below.
Western Blot for H3K27me3 Levels
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with GSK-J4, GSK-J5 (at the same concentration as GSK-J4), or vehicle (e.g., DMSO) for the desired time period (e.g., 24-48 hours).
-
Histone Extraction: Harvest cells and isolate histones using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of GSK-J4 and GSK-J5. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 for GSK-J4 and to confirm the lack of effect for GSK-J5.
TNF-α Production Assay (in Macrophages)
-
Macrophage Differentiation: Differentiate primary human monocytes into macrophages.
-
Cell Treatment: Pre-treat macrophages with various concentrations of GSK-J4 or GSK-J5 for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.
-
Supernatant Collection: After a 4-6 hour incubation, collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 of GSK-J4 and to confirm the inactivity of GSK-J5.[8]
Conclusion
References
- 1. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 3. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4 (hydrochloride), Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of GSK-J4 Effects with siRNA Knockdown of JMJD3/UTX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methodologies for inhibiting the function of the H3K27 demethylases, JMJD3 (KDM6B) and UTX (KDM6A): the small molecule inhibitor GSK-J4 and small interfering RNA (siRNA) knockdown. Both techniques are pivotal in studying the roles of these epigenetic modifiers in various biological processes, including cancer progression, inflammation, and development. This document aims to objectively compare their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their experimental needs.
At a Glance: GSK-J4 vs. siRNA Knockdown
| Feature | GSK-J4 (Small Molecule Inhibitor) | siRNA Knockdown (JMJD3/UTX) |
| Mechanism of Action | Reversible, competitive inhibition of the JmjC catalytic domain, primarily targeting demethylase activity.[1][2] | Post-transcriptional gene silencing by targeting specific mRNA for degradation, leading to reduced protein expression. |
| Target Specificity | Dual inhibitor of JMJD3 and UTX.[2] Potential for off-target effects on other JmjC domain-containing proteins at higher concentrations. | High sequence-specific knockdown of either JMJD3 or UTX individually or together. Off-target effects on other genes with partial sequence complementarity are possible. |
| Mode of Action | Primarily targets the enzymatic (demethylase) activity of JMJD3 and UTX.[3] | Reduces the total cellular pool of the target protein, affecting both demethylase-dependent and -independent functions.[4] |
| Temporal Control | Rapid and reversible inhibition. Effects can be observed shortly after administration and diminish upon removal. | Slower onset of action, dependent on mRNA and protein turnover rates. Effects are generally longer-lasting. |
| Experimental Applications | Ideal for studying the acute effects of demethylase inhibition and for in vivo studies due to its cell permeability.[5] | Well-suited for validating the on-target effects of inhibitors and for dissecting the roles of individual demethylases (JMJD3 vs. UTX).[6] |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from studies comparing the effects of GSK-J4 and siRNA-mediated knockdown of JMJD3 and/or UTX.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Treatment | Concentration/Dose | Effect on Viability/Proliferation | Reference |
| Mantle Cell Lymphoma (JeKo-1) | GSK-J4 | 10 nM | Reduced adhesion to stromal cells | [6] |
| Mantle Cell Lymphoma (JeKo-1) | KDM6B siRNA | Not Specified | Reduced adhesion to stromal cells to a similar extent as 10 nM GSK-J4 | [6] |
| Prostate Cancer (R1-D567, CRPC model) | GSK-J4 | ~5 µM (ED50) | Reduced cell proliferation | [3] |
| Prostate Cancer (R1-AD1, AR-WT) | GSK-J4 | ~15 µM (ED50) | Reduced cell proliferation | [3] |
| Acute Myeloid Leukemia (KG-1a) | GSK-J4 | 5.5 µM | Reduced cell viability and induced apoptosis |
Note: Direct comparative IC50 values for cell viability between GSK-J4 and siRNA are not commonly reported in the literature, as siRNA efficacy is typically measured by knockdown percentage rather than a concentration-dependent viability curve.
Table 2: Effects on Apoptosis
| Cell Line | Treatment | Concentration/Dose | Effect on Apoptosis | Reference |
| TAL1-positive T-ALL | GSK-J4 | 5 µM | Increased apoptosis | [4] |
| TAL1-positive T-ALL | UTX knockdown (shUTX) | Not Applicable | Gene expression changes correlated with GSK-J4 treatment, suggesting a similar pro-apoptotic effect | [4] |
| Acute Myeloid Leukemia (KG-1a) | GSK-J4 | 5.5 µM | Increased expression of apoptosis-related proteins (bax, cle-caspase9) | [7] |
| Acute Myeloid Leukemia (KG-1a) | PKC-α siRNA | Not Specified | Increased apoptosis rate, phenocopying GSK-J4's effect on a downstream pathway | [7] |
Table 3: Effects on H3K27 Methylation
| Cell Line/Model | Treatment | Concentration/Dose | Effect on H3K27me3 Levels | Reference |
| Prostate Cancer Xenografts (DU-145-luc) | GSK-J4 | 50 mg/kg | Unexpected decrease of H3K27me3 on some gene promoters | [1] |
| Prostate Cancer Xenografts (PC3-luc) | GSK-J4 | 50 mg/kg | No significant effect on H3K27me3 enrichment on candidate gene promoters | [1] |
| Castration-Resistant Prostate Cancer (R1-D567) | GSK-J4 | 6 µM and 16 µM | Minor accumulation of H3K27me3 | [3] |
| Mouse Embryos | UTX and JMJD3 siRNA (co-injection) | Not Applicable | Marked increase in H3K27me3 levels | |
| Medulloblastoma (NIH3T3 cells) | GSK-J4 | 30 µM | Significantly increased H3K27me3 levels at the Gli1 gene promoter | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the interplay of GSK-J4 and siRNA with cellular signaling pathways and understanding the experimental workflow is crucial for designing and interpreting experiments.
Signaling Pathway: Regulation of Gene Expression by JMJD3/UTX
Caption: Mechanism of action for GSK-J4 and siRNA on JMJD3/UTX-mediated gene expression.
Experimental Workflow: Comparative Analysis
References
- 1. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-J1 and GSK-J4: Unraveling the Phenotypic Nuances of KDM6 Inhibition
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between related chemical probes is paramount for robust experimental design and interpretation. This guide provides a comprehensive comparison of GSK-J1 and its cell-permeable counterpart, GSK-J4, focusing on their distinct characteristics and the resulting phenotypic differences observed in experimental settings.
GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are crucial epigenetic regulators, as they remove methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me3/me2), a mark associated with transcriptional repression. Due to its polar carboxylate group, GSK-J1 exhibits poor cell permeability. To overcome this limitation, GSK-J4 was developed as an ethyl ester prodrug of GSK-J1.[1][2][3][4] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[3][5] This fundamental difference in cellular uptake is the primary driver of the distinct phenotypic outcomes observed following treatment with these two compounds.
Mechanism of Action and Specificity
Both GSK-J1 and GSK-J4 ultimately exert their effects through the inhibition of KDM6 enzymes. GSK-J1 acts as a competitive inhibitor by binding to the active site of the demethylase, mimicking the cofactor 2-oxoglutarate.[6] While initially reported as highly selective for the KDM6 subfamily, subsequent studies have indicated that GSK-J1 and, by extension, GSK-J4 can also inhibit other JmjC domain-containing demethylases, including members of the KDM4 and KDM5 families, albeit with lower potency.[6][7] This broader specificity is an important consideration when interpreting experimental results.
The conversion of the GSK-J4 prodrug to the active GSK-J1 form is a critical step in its mechanism of action. This intracellular conversion allows for the accumulation of GSK-J1 at its site of action within the nucleus, leading to a more pronounced and sustained inhibition of H3K27 demethylation compared to direct treatment with the less permeable GSK-J1.[3]
Comparative Efficacy and Cellular Effects
The superior cell permeability of GSK-J4 translates to significantly greater potency in cell-based assays compared to GSK-J1. For instance, in studies on neuroprotection in SH-SY5Y cells, a concentration of 0.25 µM GSK-J4 demonstrated a similar protective effect against 6-OHDA-induced cell death as a 10 µM concentration of GSK-J1, highlighting an approximately 40-fold difference in effective concentration.[8]
The phenotypic consequences of KDM6 inhibition by these compounds are diverse and cell-type dependent. In macrophages, GSK-J4 treatment has been shown to modulate the inflammatory response by reducing the production of pro-inflammatory cytokines such as TNF-α.[3][9][10] In the context of diabetic kidney disease, GSK-J4 has demonstrated therapeutic potential by attenuating fibrosis.[11] Furthermore, GSK-J4 has been observed to impact cell proliferation, migration, and invasion in prostate cancer cells. It is important to note that while many studies utilize GSK-J4 due to its cellular activity, the observed effects are ultimately attributable to the inhibitory action of the resulting GSK-J1.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK-J1 and GSK-J4 based on available literature.
| Compound | Target(s) | IC50 (in vitro) | Cellular Potency (TNF-α inhibition) | Reference(s) |
| GSK-J1 | KDM6B (JMJD3), KDM6A (UTX) | 60 nM (for KDM6B) | > 50 µM | [1][3][12] |
| GSK-J4 | KDM6B (JMJD3), KDM6A (UTX) (as prodrug for GSK-J1) | > 50 µM (in vitro as ester) | 9 µM | [3][6][13] |
| Enzyme | GSK-J1 IC50 (µM) | GSK-J4 IC50 (µM) (in vitro, AlphaLISA) | Reference(s) |
| KDM6B (JMJD3) | 0.06 | 8.6 | [6] |
| KDM6A (UTX) | Not explicitly stated in provided abstracts | 6.6 | [6] |
| KDM5B | Reported as inhibited | Similar potency to KDM6 | [6] |
| KDM5C | Reported as inhibited | Similar potency to KDM6 | [6] |
| KDM4C | Inactive | Similar potency to KDM6 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the phenotypic differences between GSK-J1 and GSK-J4 treatment.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., PC3, LNCaP, or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GSK-J1 or GSK-J4 (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[14] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for Histone Methylation
-
Cell Lysis: After treatment with GSK-J1 or GSK-J4, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction: For histone analysis, perform acid extraction of histones from the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against H3K27me3, total H3, and other proteins of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Macrophage Pro-inflammatory Cytokine Production Assay
-
Macrophage Differentiation: Isolate primary human monocytes and differentiate them into macrophages.
-
Treatment and Stimulation: Pre-treat the macrophages with GSK-J4 or its inactive control, GSK-J5, for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and other cytokines using an ELISA kit according to the manufacturer's instructions.
Visualizing the Relationship and Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Figure 1: Conversion of GSK-J4 to GSK-J1 and its inhibitory action on KDM6.
Figure 2: A generalized experimental workflow for comparing the effects of GSK-J1 and GSK-J4.
References
- 1. westbioscience.com [westbioscience.com]
- 2. scbt.com [scbt.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. anti-inflammatory-peptide-1.com [anti-inflammatory-peptide-1.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. amsbio.com [amsbio.com]
- 10. tribioscience.com [tribioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 14. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Action of GSK-J1: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a chemical probe is paramount. This guide provides a comparative overview of orthogonal experimental methods to validate the activity of GSK-J1, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).
GSK-J1 and its cell-permeable prodrug, GSK-J4, are widely used tools to investigate the biological roles of JMJD3 and UTX. These enzymes remove the methyl group from trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Inhibition of JMJD3/UTX by GSK-J1 is expected to lead to an increase in global H3K27me3 levels, resulting in the silencing of target genes. This guide details several distinct experimental approaches to confirm this mechanism, providing quantitative data and detailed protocols for each.
Primary Mechanism of Action of GSK-J1
GSK-J1 acts as a competitive inhibitor of JMJD3 and UTX, binding to the active site and preventing the demethylation of H3K27me3.[1][2] This leads to an accumulation of this repressive histone mark at the promoters of JMJD3/UTX target genes, subsequently inhibiting their transcription. The inactive regioisomer, GSK-J2, serves as a negative control in these experiments.[3]
Figure 1: Mechanism of GSK-J1 Action.
Orthogonal Validation Methods
To rigorously validate the on-target effects of GSK-J1, a combination of methods that assess different levels of the proposed mechanism is recommended. These include verifying the direct engagement of the inhibitor with its target, quantifying the change in the specific histone modification, and measuring the downstream consequences on gene expression and cellular phenotype.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Figure 2: CETSA Experimental Workflow.
Data Presentation:
| Method | Readout | Expected Result with GSK-J1 | Reference |
| CETSA | Melting Temperature (Tm) of JMJD3/UTX | Increased Tm compared to vehicle control | [5] |
Experimental Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with the desired concentration of GSK-J1 or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of JMJD3 or UTX by Western blotting. Use an appropriate loading control that is not expected to be stabilized by the compound.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. Determine the melting temperature (Tm) for both the GSK-J1-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.
Histone Modification: Quantitative Western Blot and ChIP-seq
A direct consequence of JMJD3/UTX inhibition is the increase in global and locus-specific H3K27me3 levels.
a) Quantitative Western Blot: This method assesses the global change in H3K27me3 levels.
Data Presentation:
| Method | Readout | Expected Result with GSK-J1 | Reference |
| Quantitative Western Blot | Global H3K27me3 levels | Increased levels compared to vehicle control | [6][7] |
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with GSK-J1 or vehicle. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction: For cleaner results, perform a histone extraction protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K27me3. Also, probe for a loading control, such as total Histone H3.
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
b) Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): This technique maps the genome-wide localization of H3K27me3 and can reveal increased enrichment at specific gene promoters upon GSK-J1 treatment.
Data Presentation:
| Method | Readout | Expected Result with GSK-J1 | Reference |
| ChIP-seq | H3K27me3 peak enrichment at target gene promoters | Increased peak height and/or width at known JMJD3 target genes | [7][8] |
Experimental Protocol:
-
Cell Treatment and Crosslinking: Treat cells with GSK-J1 or vehicle. Crosslink proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight. Use IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling, and compare the H3K27me3 enrichment profiles between GSK-J1-treated and vehicle-treated samples.
Gene Expression: RT-qPCR and RNA-seq
The ultimate functional consequence of increased H3K27me3 is the repression of target gene transcription.
a) Reverse Transcription Quantitative PCR (RT-qPCR): This method is used to measure the expression levels of specific known JMJD3/UTX target genes.
Data Presentation:
| Method | Readout | Expected Result with GSK-J1 | Reference |
| RT-qPCR | mRNA levels of target genes (e.g., inflammatory cytokines) | Decreased mRNA levels compared to vehicle control | [7] |
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with GSK-J1 or vehicle. Extract total RNA using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
b) RNA Sequencing (RNA-seq): This provides a global, unbiased view of the transcriptome and can identify all genes that are differentially expressed upon GSK-J1 treatment.
Data Presentation:
| Method | Readout | Expected Result with GSK-J1 | Reference |
| RNA-seq | Differentially expressed genes | Downregulation of a set of genes enriched for JMJD3/UTX targets | [9][10] |
Experimental Protocol:
-
Cell Treatment and RNA Extraction: As for RT-qPCR.
-
Library Preparation: Prepare an RNA-seq library, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the library.
-
Data Analysis: Perform quality control of the raw reads, align them to a reference genome, quantify gene expression levels, and identify differentially expressed genes between GSK-J1-treated and vehicle-treated samples.
Genetic Approaches: Use of Catalytically Inactive Mutants
To complement pharmacological inhibition, genetic approaches can provide strong evidence for the on-target effects of GSK-J1. Overexpression of a catalytically inactive mutant of JMJD3 or UTX should phenocopy the effects of GSK-J1 treatment.
Experimental Workflow:
Figure 3: Genetic Validation Workflow.
Data Presentation:
| Method | Readout | Expected Result | Reference |
| Overexpression of catalytically inactive JMJD3/UTX | H3K27me3 levels, target gene expression | Similar changes to those observed with GSK-J1 treatment | [11] |
Experimental Protocol:
-
Construct Generation: Generate expression vectors for wild-type and catalytically inactive versions of JMJD3 or UTX (e.g., by mutating key residues in the active site).
-
Transfection and Validation: Transfect cells with the constructs and validate the expression of the proteins by Western blot.
-
Analysis: Perform the same downstream analyses as with GSK-J1 treatment, such as quantitative Western blot for H3K27me3, RT-qPCR for target genes, and relevant phenotypic assays.
-
Comparison: Compare the effects of the catalytically inactive mutant to those of the wild-type protein and to the effects of GSK-J1. The inactive mutant should mimic the effects of the inhibitor.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone H3 Lys 27 demethylase JMJD3 regulates gene expression by impacting transcriptional elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK-J1 and Novel KDM6 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pioneering KDM6 inhibitor, GSK-J1, against other emerging compounds. This document compiles available experimental data to objectively assess their relative potencies and outlines the methodologies for key evaluative experiments.
Introduction to KDM6 Inhibition
The lysine-specific demethylase 6 (KDM6) family, encompassing KDM6A (UTX) and KDM6B (JMJD3), plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me2/3). This action leads to the transcriptional activation of target genes.[1] Dysregulation of KDM6 activity has been implicated in a variety of diseases, including numerous cancers, making these enzymes attractive therapeutic targets.[2] GSK-J1 was one of the first potent and selective small molecule inhibitors developed for this family, serving as a vital tool for studying the biological functions of KDM6A and KDM6B.[3] This guide benchmarks GSK-J1's potency against other compounds that have since been identified as KDM6 inhibitors.
Comparative Potency of KDM6 Inhibitors
The following table summarizes the in vitro potency of GSK-J1 and other notable compounds against KDM6A and KDM6B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | IC50 (KDM6B/JMJD3) | IC50 (KDM6A/UTX) | Other Notable Targets (IC50) | Selectivity Profile |
| GSK-J1 | KDM6A, KDM6B | 60 nM[3] | 60 nM (implied, often cited as dual inhibitor) | JARID1B/KDM5B (>16-fold selectivity), JARID1C/KDM5C (>29-fold selectivity)[3] | Highly selective for the KDM6 subfamily over other JMJD subfamilies.[3] |
| GSK-J4 | KDM6A, KDM6B | 8.6 µM | 6.6 µM | Broad activity against other JmjC demethylases.[4] | Cell-permeable prodrug of GSK-J1, but exhibits broader off-target effects as the ester form.[4] |
| JIB-04 | Pan-Jumonji inhibitor | 855 nM | Not specified | JARID1A (230 nM), JMJD2E (340 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2C (1100 nM), JMJD2D (290 nM)[3] | Pan-selective inhibitor of the Jumonji histone demethylase family.[3] |
| IOX1 | Broad-spectrum 2-OG oxygenase inhibitor | 1.6 µM | Not specified | KDM4C (0.6 µM), KDM4E (2.3 µM), KDM2A (1.8 µM), KDM3A (0.1 µM), ALKBH5[5] | Broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[5] |
| Caffeic Acid | KDM4C, KDM6A | Not specified | 5.5 µM | KDM4C (13.7 µM)[3] | Dual inhibitor of KDM4C and KDM6A.[3] |
Experimental Protocols
The determination of an inhibitor's potency is critical for its preclinical evaluation. Below is a detailed methodology for a typical in vitro biochemical assay to determine the IC50 value of a KDM6 inhibitor.
In Vitro KDM6 Demethylase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the demethylation of a biotinylated H3K27me3 peptide substrate by a recombinant KDM6 enzyme.
Materials:
-
Recombinant human KDM6A or KDM6B enzyme
-
Biotinylated histone H3 (21-44) K27me3 peptide substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM ascorbic acid
-
Test inhibitors (e.g., GSK-J1) dissolved in DMSO
-
Detection Reagents: Europium-labeled anti-H3K27me2 antibody and streptavidin-allophycocyanin (SA-APC) conjugate
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant KDM6 enzyme and the biotinylated H3K27me3 peptide substrate in assay buffer to their final working concentrations.
-
Reaction Initiation: Add the test inhibitor solution, KDM6 enzyme, and substrate peptide to the microplate wells. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the enzymatic reaction by adding EDTA. Subsequently, add the detection reagents (Europium-labeled antibody and SA-APC).
-
Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in KDM6 inhibitor evaluation and their mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of KDM6 inhibitors.
Caption: Simplified KDM6 signaling pathway and point of inhibition by GSK-J1.
Conclusion
GSK-J1 remains a potent and highly selective inhibitor of the KDM6 subfamily, making it a valuable research tool. While other compounds like JIB-04 and IOX1 demonstrate activity against KDM6B, their broader selectivity profiles suggest they may be more suitable for studying the effects of pan-Jumonji or pan-2-oxoglutarate dependent oxygenase inhibition, respectively. The development of novel, highly selective inhibitors for KDM6A or KDM6B with improved pharmacological properties is an ongoing area of research. As new compounds emerge, the standardized experimental protocols outlined in this guide will be essential for their rigorous evaluation and comparison with established inhibitors like GSK-J1.
References
- 1. The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence | MDPI [mdpi.com]
- 2. Lysine demethylase 6 (KDM6): A promising therapeutic target in autoimmune disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of KDM6A and KDM6B, as a novel therapeutic strategy for treating craniosynostosis in Saethre-Chotzen syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GSK-J1 Sodium: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of GSK-J1 sodium, a potent inhibitor of H3K27 histone demethylases JMJD3 and UTX.
While the Safety Data Sheet (SDS) for this compound salt indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious approach to disposal. The following procedures are designed to mitigate any potential environmental impact by inactivating the compound prior to its final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Work in a well-ventilated area, preferably within a chemical fume hood.
Inactivation and Disposal Protocol
This protocol is recommended for the inactivation and disposal of small quantities of this compound typically used in a research laboratory setting.
Step 1: Chemical Inactivation
The primary goal of this step is to hydrolyze and inactivate the this compound molecule.
-
Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
For every 1 mg of solid this compound or 1 mL of a solution containing GSK-J1, add at least 10 mL of the 1 M NaOH solution.
-
Stir the mixture at room temperature for a minimum of 2 hours. This allows for the basic hydrolysis of the compound, targeting the β-alanine moiety and other susceptible bonds.
Step 2: Neutralization
After the inactivation period, the basic solution must be neutralized.
-
Slowly and carefully add a 1 M Hydrochloric Acid (HCl) solution to the mixture while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the HCl solution dropwise until the pH of the mixture is between 6.0 and 8.0.
Step 3: Final Disposal
Once the solution is neutralized, it can be disposed of as general chemical waste.
-
Transfer the neutralized solution to a designated and properly labeled chemical waste container.
-
Ensure the container is sealed tightly.
-
Follow your institution's specific guidelines for the collection and disposal of chemical waste. Do not pour the solution down the drain.
Data Presentation: Disposal Protocol Summary
| Parameter | Specification |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) |
| Ratio of Inactivating Agent to Waste | Minimum 10 mL of 1 M NaOH per 1 mg of solid or 1 mL of solution |
| Inactivation Time | Minimum 2 hours at room temperature |
| Neutralizing Agent | 1 M Hydrochloric Acid (HCl) |
| Final pH Range | 6.0 - 8.0 |
| Final Disposal Method | Collection in a labeled chemical waste container |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe inactivation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research. Always consult your institution's specific safety and waste disposal guidelines.
Personal protective equipment for handling GSK-J1 sodium
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling GSK-J1 sodium salt. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX and should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory to prevent inhalation, dermal contact, and accidental ingestion. The primary routes of exposure to this compound are through inhalation of the powder form and contact with skin or eyes.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double glooving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[1] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling the powder or solutions.[2][3] | Protects against splashes and aerosolized particles from entering the eyes or face.[1][2] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls
-
Fume Hood or Biological Safety Cabinet (BSC): All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood or a Class II BSC to minimize inhalation exposure.[4]
-
Safety Shower and Eyewash Station: An easily accessible and operational emergency eyewash station and safety shower are essential in case of accidental exposure.[4]
2. Procedural Guidance for Handling
-
Preparation:
-
Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Prepare the work surface within the fume hood by covering it with an absorbent, disposable liner.
-
Carefully weigh the required amount of this compound powder on a tared weigh boat. Avoid creating dust.
-
For solubilization, add the solvent (e.g., DMSO) slowly to the powder.[5] this compound salt is slightly soluble in DMSO.[6]
-
-
Administration (In Vitro/In Vivo):
-
When preparing stock solutions, use fresh, high-purity solvents.[5]
-
For cell-based assays, dilute the stock solution to the final working concentration in the appropriate cell culture medium.
-
For animal studies, follow established institutional guidelines for the preparation and administration of test compounds.
-
-
Decontamination:
-
Wipe down all surfaces and equipment within the fume hood with a suitable decontamination solution (e.g., 70% ethanol) after each use.
-
Dispose of all contaminated disposable materials, including gloves, gowns, and liners, in designated hazardous waste containers.
-
3. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Labeled, sealed, and puncture-resistant hazardous waste container (e.g., yellow chemotherapy waste bin).[2] | High-temperature incineration by a certified hazardous waste management company.[2] |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[2] | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration. | Puncture-proof, labeled sharps container designated for hazardous waste.[2] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[2] |
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide is intended to provide essential safety and logistical information for the laboratory use of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
